AF430 NHS ester
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C32H42F3N3O9S |
|---|---|
Peso molecular |
701.8 g/mol |
Nombre IUPAC |
N,N-diethylethanamine;[9-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |
InChI |
InChI=1S/C26H27F3N2O9S.C6H15N/c1-25(2)13-15(14-41(36,37)38)16-10-17-18(26(27,28)29)11-24(35)39-20(17)12-19(16)30(25)9-5-3-4-6-23(34)40-31-21(32)7-8-22(31)33;1-4-7(5-2)6-3/h10-13H,3-9,14H2,1-2H3,(H,36,37,38);4-6H2,1-3H3 |
Clave InChI |
WEJVZSAYICGDCK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC.CC1(C=C(C2=C(N1CCCCCC(=O)ON3C(=O)CCC3=O)C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to AF430 NHS Ester in Research
For Researchers, Scientists, and Drug Development Professionals
AF430 N-hydroxysuccinimidyl (NHS) ester is a hydrophilic, amine-reactive fluorescent dye used extensively in biological research for the covalent labeling of biomolecules. Its utility stems from the NHS ester group, which readily reacts with primary amines on proteins, peptides, amine-modified oligonucleotides, and other molecules to form stable amide bonds. This guide provides a comprehensive overview of the applications, experimental protocols, and key data associated with the use of AF430 NHS ester.
Core Properties and Applications
This compound is valued for its spectral properties, which allow for its use in various fluorescence-based applications. It is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] This hydrophilic dye is particularly useful in applications such as flow cytometry and fluorescence microscopy.[1][2]
The primary application of this compound is the covalent labeling of biomolecules. The NHS ester functional group efficiently conjugates the fluorophore to primary and secondary amine groups under both aqueous and anhydrous conditions.[1] This labeling enables researchers to track, quantify, and visualize target molecules in a variety of experimental contexts.
Data Presentation: Quantitative Parameters for AF430 Labeling
The efficiency and outcome of a labeling reaction are critical for the success of subsequent experiments. The following tables summarize key quantitative data for the labeling of proteins with this compound and the photophysical properties of the resulting conjugates.
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [1][2] |
| Emission Maximum (λem) | ~542 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~16,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight | ~701.75 g/mol | [4] |
| Solubility | Good in water, DMSO, DMF | [1] |
Table 1: Physicochemical Properties of this compound
| Target Protein | Molar Ratio (Dye:Protein) | Degree of Labeling (DOL) | Reference |
| IgG Antibody | Not specified in kit | 5 - 9 | [3] |
| General Proteins | 3:1 | Not Specified | [5] |
| General Proteins | 8:1 (molar excess) | Mono-labeled (empirical) | [6] |
Table 2: Recommended Molar Ratios and Achieved Degree of Labeling (DOL) for Protein Conjugation
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound, from the fundamental labeling reaction to its application in cellular imaging.
General Protein Labeling with this compound
This protocol is a standard procedure for the covalent labeling of proteins with this compound.
Materials:
-
Protein of interest (in an amine-free buffer like PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5 or Tris buffer)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer is free of primary amines, as they will compete with the protein for reaction with the NHS ester.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Perform the Labeling Reaction: While gently stirring, slowly add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 8-fold molar excess of the dye can be used for mono-labeling.[6]
-
Incubate: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[6]
-
Quench the Reaction (Optional): Add a quenching reagent to stop the reaction by consuming any unreacted NHS ester.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and other reaction components using a size-exclusion chromatography column.[6]
-
Determine the Degree of Labeling (DOL): The DOL can be calculated using the absorbance of the protein at 280 nm and the dye at its absorbance maximum (~430 nm).[9]
Visualizing Receptor Internalization
This experimental workflow describes how a fluorescently labeled ligand can be used to study receptor-mediated endocytosis.
Workflow:
-
Label Ligand: Covalently label the ligand of interest with this compound using the general protein labeling protocol.
-
Cell Culture: Culture cells expressing the receptor of interest on coverslips or in imaging dishes.
-
Ligand Binding and Internalization: Incubate the cells with the AF430-labeled ligand at 37°C for various time points (e.g., 0, 10, 30, 60 minutes) to allow for binding and internalization.[10]
-
Wash: Wash the cells with cold PBS to remove unbound ligand.[10]
-
Fixation: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).[10]
-
Imaging: Visualize the subcellular localization of the fluorescently labeled ligand using confocal microscopy. Internalized ligand will appear as punctate structures within the cell.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving fluorescently labeled biomolecules.
Conclusion
This compound is a versatile and reliable tool for the fluorescent labeling of a wide range of biomolecules. Its favorable spectral properties and straightforward conjugation chemistry make it a valuable reagent for researchers in various fields, including cell biology, immunology, and drug discovery. By following established protocols and understanding the key quantitative parameters, scientists can effectively utilize this compound to gain deeper insights into complex biological processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ulab360.com [ulab360.com]
- 4. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 5. fluidic.com [fluidic.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. Detection of Ligand-activated G Protein-coupled Receptor Internalization by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Amine Labeling with AF430 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of AF430 NHS ester for amine labeling. AF430 is a hydrophilic and photostable coumarin-based dye, notable for its large Stokes shift, which makes it a valuable tool in multicolor imaging applications.[1] This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present key data for researchers utilizing this fluorophore in their work.
Core Principles of this compound Amine Labeling
The fundamental principle behind this compound labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and primary amines.[2][3] This reaction, known as acylation, forms a stable and covalent amide bond between the fluorescent dye and the target molecule.[4][5]
Primary amines are readily available on biomolecules, most notably as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of polypeptides.[6] This makes this compound a versatile tool for labeling a wide range of molecules, including proteins, antibodies, and amine-modified oligonucleotides.[7][8][9]
The reaction is highly pH-dependent.[3][10][11] Optimal labeling occurs at a slightly basic pH, typically between 8.3 and 8.5.[6][10][12] In this pH range, the primary amino groups are largely deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the NHS ester.[13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.[13][14]
A competing reaction is the hydrolysis of the NHS ester, where it reacts with water. The rate of hydrolysis increases with pH.[14] Therefore, maintaining the recommended pH range is critical for efficient labeling.
Quantitative Data
The spectral and physical properties of AF430 are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum | 430 nm | [1][15] |
| Emission Maximum | 542 nm | [1][15] |
| Stokes Shift | 112 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [15] |
| Fluorescence Quantum Yield | 0.23 | [15] |
| Recommended Excitation Laser | 405 nm | [1][15] |
| pH Sensitivity | Fluorescence is independent of pH from 4 to 10. | [1][15] |
| Solubility | Hydrophilic | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical protein labeling experiment using this compound.
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Preparation of Protein Solution:
-
Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of any primary amines.
-
-
Preparation of this compound Stock Solution:
-
Labeling Reaction:
-
Slowly add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[16]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester, stopping the labeling reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).[13] The first colored fraction to elute will contain the labeled protein.
-
-
Determination of the Degree of Labeling (DOL):
-
The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of AF430 (A430).
-
The DOL can be calculated using the following formula: DOL = (A430 * ε_protein) / (A280 - (A430 * CF)) * ε_dye Where:
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 L⋅mol⁻¹⋅cm⁻¹).
-
CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer).
-
-
Visualizations
Reaction Mechanism
Caption: Chemical reaction of this compound with a primary amine.
Experimental Workflow
Caption: Step-by-step workflow for labeling proteins with this compound.
Decision-Making for Using this compound
Caption: Decision tree for choosing this compound for labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Active Ester Functionalized Azobenzenes as Versatile Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fluidic.com [fluidic.com]
- 13. benchchem.com [benchchem.com]
- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
AF430 NHS Ester: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of AF430 NHS ester, a versatile fluorescent dye, for researchers, scientists, and drug development professionals. This compound is an amine-reactive fluorescent probe used for covalently labeling proteins, antibodies, and other biomolecules for visualization in a variety of applications, including fluorescence microscopy and flow cytometry.
Core Properties of this compound
This compound is characterized by its distinct spectral properties, which are crucial for designing and executing fluorescence-based experiments. The dye is known for its bright fluorescence and good photostability.
| Property | Value | Citation(s) |
| Excitation Maximum (λex) | 430 nm | [1][2] |
| Emission Maximum (λem) | 542 nm | [1][2] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1] |
| Molecular Weight | 701.75 g/mol | [1][2] |
| Solubility | Good in water, DMF, and DMSO | [1] |
Storage and Handling: this compound should be stored at -20°C in the dark and desiccated.[1] For long-term storage, it can be kept for at least 12 months under these conditions.[1] The reagent can be transported at room temperature for up to three weeks.[1]
Experimental Protocols
Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental contexts.
Protein and Antibody Conjugation with this compound
This protocol outlines the steps for covalently labeling proteins and antibodies with this compound. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines on the target molecule to form a stable amide bond.
Materials:
-
This compound
-
Protein or antibody to be labeled (in an amine-free buffer such as PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein or antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution.
-
Conjugation Reaction: Add the dye solution to the protein solution while gently stirring. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 fold molar excess of dye is recommended.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.
-
Purification: Separate the labeled protein from the unreacted dye using a gel filtration column or by dialysis.
Immunofluorescence Staining of Cells
This protocol describes the use of AF430-conjugated antibodies for staining fixed and permeabilized cells.
Materials:
-
AF430-conjugated antibody
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation buffer: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.1% Triton X-100 in PBS
-
Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Mounting medium
Procedure:
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with 1% BSA for 1 hour to reduce non-specific binding.
-
Primary Antibody Incubation (if using an unconjugated primary): Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: If a primary antibody was used, wash with PBS and then incubate with the AF430-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark. If using a directly conjugated primary, this step is omitted.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
Cell Surface Staining for Flow Cytometry
This protocol details the staining of cell surface markers for analysis by flow cytometry.
Materials:
-
AF430-conjugated antibody
-
Single-cell suspension
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
-
(Optional) Fixable viability dye
Procedure:
-
Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.
-
(Optional) Viability Staining: Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells from the analysis.
-
Antibody Staining: Add the AF430-conjugated antibody to the cell suspension.
-
Incubation: Incubate for 20-30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspension: Resuspend the cells in an appropriate buffer for flow cytometry analysis.
Visualized Workflows and Pathways
To further elucidate the experimental processes, the following diagrams, created using the DOT language, illustrate key workflows.
While this compound is a versatile labeling reagent applicable to a wide range of biological inquiries, its use in specific signaling pathway studies is determined by the target protein being investigated. For example, an antibody targeting a key protein in the MAPK signaling pathway, when conjugated with AF430, can be used to visualize the localization and expression of that protein under different cellular conditions.
References
AF430 NHS Ester: A Technical Guide to Solubility and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility characteristics of AF430 N-hydroxysuccinimidyl (NHS) ester in dimethyl sulfoxide (B87167) (DMSO) and various aqueous buffers. It also details the critical considerations for its use in bioconjugation, including stability and reaction protocols, to empower researchers in achieving efficient and reproducible labeling of biomolecules.
Core Chemical Properties and Solubility
AF430 NHS ester is a reactive fluorescent dye belonging to the Alexa Fluor family, designed for the covalent labeling of primary and secondary amines in biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2] Its utility is underpinned by its solubility and stability in appropriate solvents.
Solubility Profile
The solubility of this compound is a critical factor for its successful application in labeling protocols. While it is described as a hydrophilic dye, its solubility varies significantly between organic solvents and aqueous solutions.[1][3]
In DMSO: this compound exhibits good solubility in anhydrous dimethyl sulfoxide (DMSO).[3][4][5] It is typically soluble in DMSO at concentrations up to 10 mM.[6] Anhydrous DMSO is the recommended solvent for preparing concentrated stock solutions, as the presence of water can lead to the hydrolysis of the reactive NHS ester group.[7] Stock solutions in anhydrous DMSO can be stored at -20°C for 1-2 months.[4]
In Aqueous Buffers: Direct solubility of this compound in aqueous buffers is described as good, however, for practical applications, it is standard practice to first dissolve the dye in a small volume of a water-miscible organic solvent like DMSO or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[4][8] This approach ensures rapid and complete dissolution in the aqueous environment, preventing precipitation and ensuring homogeneity for the labeling reaction. The final concentration of the organic solvent in the reaction should be kept to a minimum to avoid potential denaturation of the target biomolecule.
The following table summarizes the solubility characteristics of this compound.
| Solvent | Solubility | Recommended Use |
| Anhydrous DMSO | Good (typically up to 10 mM)[6] | Preparation of concentrated stock solutions for long-term storage. |
| Aqueous Buffers (e.g., PBS, Bicarbonate) | Good (qualitative)[3][4][5] | Reaction medium for labeling biomolecules. Typically introduced via a DMSO stock. |
Stability and Reactivity in Aqueous Solutions
The stability of the NHS ester is paramount for efficient conjugation. The primary competing reaction in aqueous buffers is the hydrolysis of the NHS ester, which renders the dye incapable of reacting with the target amine. The rate of this hydrolysis is highly dependent on the pH of the solution.
The Critical Role of pH
The optimal pH for labeling reactions with NHS esters is a compromise between maximizing the reactivity of the target primary amines and minimizing the hydrolysis of the ester.[8] Primary amines are reactive in their deprotonated form (-NH2). At acidic pH, these groups are protonated (-NH3+), making them poor nucleophiles. Conversely, at high pH, while the concentration of reactive amines increases, the rate of NHS ester hydrolysis also increases significantly.[8][9]
For most applications, the optimal pH range for the reaction of this compound with primary amines is 8.3 to 8.5 .[4][8]
The stability of NHS esters in aqueous solutions at different pH values is summarized in the table below, highlighting the half-life of the reactive group.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[8] |
| 8.6 | 4 | 10 minutes[8] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolution: Add a small volume of anhydrous DMSO to the vial to create a concentrated stock solution, typically 10 mg/mL or 10 mM. Vortex briefly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light.[4]
General Protein Labeling Protocol
-
Buffer Preparation: Prepare a suitable reaction buffer, such as 0.1 M sodium bicarbonate or 0.1 M sodium phosphate, and adjust the pH to 8.3-8.5.[4] Ensure the buffer is free of primary amines (e.g., Tris), which will compete with the target molecule for the dye.[8]
-
Protein Preparation: Dissolve the protein to be labeled in the reaction buffer at a concentration of 1-10 mg/mL.
-
Reaction Initiation: While gently vortexing the protein solution, add the calculated amount of the this compound stock solution. The final concentration of DMSO should be kept low (typically <10%).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing a high concentration of a primary amine, such as 1 M Tris-HCl, pH 8.0.
-
Purification: Separate the labeled protein from the unreacted dye and hydrolysis byproducts using a desalting column, dialysis, or other suitable chromatographic techniques.
Visualizing the Workflow and Reaction
To further clarify the process, the following diagrams illustrate the experimental workflow for preparing and using this compound and the chemical basis of the labeling reaction.
References
- 1. cn.lumiprobe.com [cn.lumiprobe.com]
- 2. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 3. hk.lumiprobe.com [hk.lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
An In-Depth Technical Guide to the Reactivity of AF430 NHS Ester with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, experimental protocols, and key considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in the fluorescent labeling of biomolecules. AF430, a bright and photostable dye, when coupled with the amine-reactive NHS ester, becomes a powerful tool for elucidating biological processes.
Core Principles: The Chemistry of Amine Labeling
The conjugation of AF430 NHS ester to biomolecules hinges on the nucleophilic acyl substitution reaction between the NHS ester and a primary amine (-NH₂). This reaction is most commonly employed to label the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of proteins and peptides.
The reaction proceeds efficiently under slightly alkaline conditions (pH 7.2-8.5), where the primary amine is deprotonated and thus more nucleophilic.[][2] The amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
A critical competing reaction is the hydrolysis of the NHS ester, where the ester reacts with water to form an unreactive carboxylic acid. The rate of hydrolysis increases significantly with pH.[2] Therefore, careful control of the reaction pH is paramount to maximize the yield of the desired amine-labeled conjugate.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its conjugation to primary amines.
| Parameter | Value | Reference |
| AF430 Dye Properties | ||
| Excitation Maximum (λex) | ~430 nm | [3] |
| Emission Maximum (λem) | ~542 nm | [3] |
| Molar Extinction Coefficient (ε) at 434 nm | ~16,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Correction Factor for Degree of Labeling Calculation | ||
| Correction Factor (CF₂₈₀ = A₂₈₀ of dye / A_max of dye) | 0.28 | [4] |
| Recommended Labeling Parameters for Antibodies | ||
| Optimal Degree of Labeling (DOL) | 5-9 moles of dye per mole of antibody | [4] |
Experimental Protocols
Preparation of Reagents
-
Protein Solution: Dissolve the protein (e.g., IgG antibody) in an amine-free buffer such as 1X Phosphate-Buffered Saline (PBS), pH 7.4. The recommended protein concentration is 2 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), a buffer exchange must be performed using dialysis or a desalting column.
-
Reaction Buffer: A 0.1 M sodium bicarbonate buffer, pH 8.3, is commonly used to raise the pH of the reaction mixture to the optimal range for labeling.[4]
-
This compound Stock Solution: Immediately before use, dissolve the this compound in a high-quality anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a concentration of 10 mg/mL.[5]
Antibody Labeling Protocol
-
Prepare the Reaction Mixture:
-
To 0.5 mL of the 2 mg/mL protein solution, add 50 µL of 1 M sodium bicarbonate, pH 8.3.[4]
-
-
Add the Dye:
-
Allow the vial of this compound to warm to room temperature.
-
Add the appropriate volume of the this compound stock solution to the protein solution to achieve the desired molar excess. A typical starting point for antibodies is a 10- to 20-fold molar excess of dye to protein.
-
Gently mix the reaction mixture immediately.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.[4] Gentle stirring or rocking can improve labeling efficiency.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing a primary amine (e.g., 1.5 M hydroxylamine (B1172632) or 1 M Tris, pH 8.0) can be added to a final concentration of 50-100 mM.
-
Purification of the Labeled Protein
Purification is essential to remove unreacted dye and byproducts.
-
Size-Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller, unreacted dye molecules.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.2.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with PBS. The first colored band to elute is the protein conjugate.
-
-
Dialysis: Dialyze the reaction mixture against PBS, pH 7.2, at 4°C with several buffer changes over 24-48 hours.
Determination of the Degree of Labeling (DOL)
The DOL, or the average number of dye molecules per protein, can be calculated spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the AF430 dye (~434 nm, A_max).
-
Calculate Protein Concentration:
-
Calculate Degree of Labeling:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of AF430 at its λ_max (~16,000 M⁻¹cm⁻¹).[4]
-
-
Visualizations
Caption: A logical workflow for the fluorescent labeling of proteins.
Caption: Workflow for studying protein signaling using a fluorescently labeled antibody.
References
AF430 NHS Ester for Flow Cytometry Applications: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the AF430 NHS ester, a fluorescent dye increasingly utilized in flow cytometry for the sensitive detection of various cellular targets. This document outlines the dye's core properties, detailed protocols for antibody conjugation and cell staining, and its application in analyzing cellular signaling pathways.
Introduction to this compound
AF430 is a hydrophilic coumarin (B35378) dye that emits in the yellow-green region of the spectrum, making it a valuable tool for multicolor flow cytometry.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and stable covalent labeling of primary and secondary amines on proteins, such as antibodies, under mild conditions.[1][2] The resulting amide bonds are as stable as peptide bonds, ensuring a robust and lasting fluorescent signal. This reactivity makes this compound an excellent choice for preparing fluorescently labeled antibodies for various applications, particularly in immunophenotyping and the analysis of intracellular signaling events.
Core Properties and Technical Data
The performance of a fluorophore is defined by its spectral properties and stability. AF430 exhibits favorable characteristics for flow cytometry applications.
Spectral Properties
AF430 is optimally excited by the violet (405 nm) or blue (445 nm) lasers commonly found on flow cytometers.[3] Its emission profile allows for clear detection with standard filter sets.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1][3][4] |
| Emission Maximum (λem) | 542 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [1][3][4] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [1][3][4] |
Physicochemical Properties and Storage
Proper handling and storage are critical to maintaining the reactivity and fluorescence of this compound.
| Property | Description | Reference |
| Solubility | Soluble in water and can be dissolved in anhydrous DMSO or DMF for stock solutions. | [4] |
| pH Stability | Stable over a broad pH range (pH 4 to 10). | [3][4] |
| Storage (Solid) | Store at -20°C in the dark, desiccated. Stable for at least 12 months upon receipt. | [1] |
| Storage (In Solution) | Prepare stock solutions fresh. If storage is necessary, store at -20°C in anhydrous DMSO or DMF, protected from light and moisture. | |
| Transportation | Can be transported at room temperature for up to 3 weeks. | [1][3][4] |
Experimental Protocols
The following sections provide detailed methodologies for antibody conjugation with this compound and subsequent use in flow cytometry.
Antibody Labeling with this compound
This protocol outlines the steps for covalently conjugating this compound to a primary antibody.
Materials:
-
Purified antibody (free of amine-containing stabilizers like BSA, glycine, or Tris)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange using a spin column or dialysis into PBS.
-
Adjust the pH of the antibody solution to 8.3-8.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve 1 mg of this compound (MW ~702 g/mol ) in approximately 142 µL of DMSO. Vortex briefly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Calculate the volume of the dye stock solution needed to achieve the desired dye-to-protein molar ratio (typically between 7:1 and 15:1).
-
While gently stirring or vortexing the antibody solution, slowly add the calculated volume of the this compound stock solution.
-
Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle stirring.
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating with PBS (pH 7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored band to elute is the AF430-labeled antibody. The slower-moving colored band corresponds to the unconjugated, hydrolyzed dye.
-
Collect the fractions containing the labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).
-
Calculate the protein concentration and the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and AF430.
-
-
Storage of the Conjugated Antibody:
-
Store the purified AF430-conjugated antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA (if compatible with the intended application) and a preservative such as sodium azide, and store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Intracellular Staining for Flow Cytometry
This protocol is designed for the detection of an intracellular target (e.g., a phosphorylated signaling protein) using an AF430-conjugated antibody.
Materials:
-
Cell suspension (e.g., stimulated PBMCs)
-
AF430-conjugated primary antibody
-
Fixation Buffer (e.g., 1.5-4% formaldehyde (B43269) or paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol (B129727) or a saponin-based buffer)
-
Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.05% sodium azide)
-
FACS tubes
Procedure:
-
Cell Preparation and Stimulation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL.
-
If analyzing a signaling pathway, stimulate the cells with the appropriate agonist (e.g., growth factor, cytokine) for the desired time course. Include an unstimulated control.
-
-
Fixation:
-
After stimulation, immediately fix the cells by adding an equal volume of Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature. This step cross-links proteins and preserves the phosphorylation state of signaling molecules.
-
-
Permeabilization:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Discard the supernatant and resuspend the cells in ice-cold Permeabilization Buffer (e.g., 90% methanol).
-
Incubate for 30 minutes on ice. This allows the antibody to access intracellular epitopes.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of Flow Cytometry Staining Buffer to remove the permeabilization reagent. Centrifuge and discard the supernatant after each wash.
-
-
Antibody Staining:
-
Resuspend the cell pellet in the residual buffer.
-
Add the pre-titrated optimal concentration of the AF430-conjugated antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Washes and Resuspension:
-
Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer equipped with a violet or blue laser for excitation of AF430. Collect the emission signal using an appropriate filter (e.g., 530/30 nm or similar).
-
References
AF430 NHS Ester: A Technical Guide for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF430 NHS ester is a versatile, amine-reactive fluorescent dye belonging to the coumarin (B35378) family of fluorophores. It is widely utilized in fluorescence microscopy and other fluorescence-based applications for the covalent labeling of biomolecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and a comparative analysis of its performance.
AF430 is characterized by its excitation in the violet-blue region of the spectrum and a distinctive green-yellow emission, making it a valuable tool for multicolor imaging.[1] Its N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient and specific conjugation to primary amines on proteins, antibodies, peptides, and amine-modified oligonucleotides, forming stable amide bonds.[2][3][4] This covalent labeling strategy is fundamental to a wide array of applications, including immunofluorescence, flow cytometry, and Förster Resonance Energy Transfer (FRET) microscopy.[1][5]
Core Physicochemical and Spectral Properties
The performance of a fluorophore is dictated by its intrinsic photophysical properties. AF430 exhibits a notable Stokes shift, which is advantageous for minimizing spectral crosstalk in multicolor experiments.[1] Its fluorescence is also stable over a broad pH range (pH 4-10).[1][6] The key quantitative data for AF430 are summarized in the table below.
| Property | Value | Reference(s) |
| Maximum Excitation (λex) | ~430 nm | [1][7] |
| Maximum Emission (λem) | ~542 nm | [1][7] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [7] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [5][6][7] |
| Calculated Brightness (ε x Φ) | ~3,670 | [7] |
| Stokes Shift | ~112 nm | [1] |
Comparative Performance of Thiol-Reactive Dyes
The selection of a fluorescent label is often guided by its brightness and photostability relative to other available dyes. The following table provides a comparison of the quantum yield and brightness of AF430 with other commonly used fluorescent dyes. It is important to note that the maleimide (B117702) derivatives are presented here for a comparative context of the core fluorophore.
| Dye | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Calculated Brightness (ε x Φ) |
| AF430 | 0.23[6][7] | 15,955[7] | ~3,670[7] |
| Alexa Fluor 488 | 0.92 | 72,000 | ~66,240 |
| FITC | 0.92 | 75,000 | ~69,000 |
| Cy2 | 0.12 | 150,000 | ~18,000 |
Note: Brightness is calculated as the product of the quantum yield and the molar extinction coefficient.
Photostability
The photostability of a fluorophore is a critical factor in fluorescence imaging, as it determines the robustness of the fluorescent signal under illumination. AF430, as a coumarin derivative, exhibits moderate photostability. In comparative studies, rhodamine derivatives like Alexa Fluor 488 have demonstrated significantly higher photostability, being approximately two to three orders of magnitude more resistant to photobleaching than coumarin dyes.[8] Fluorescein isothiocyanate (FITC) is known for its susceptibility to rapid photobleaching.[8]
Experimental Protocols
Protein and Antibody Labeling with this compound
This protocol outlines the general procedure for conjugating this compound to proteins, such as antibodies, which are rich in primary amines on lysine (B10760008) residues.
Materials:
-
This compound
-
Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
-
Quenching solution (optional): 1 M Tris-HCl or glycine, pH 7.4
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein solution is free of amine-containing buffers (like Tris) and stabilizers like BSA.
-
Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Slowly add the dissolved this compound to the protein solution while gently stirring. A 10- to 20-fold molar excess of the dye to the protein is a common starting point, though the optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the absorbance maximum of the dye (~430 nm).
-
-
Storage:
-
Store the labeled protein protected from light at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage.
-
Indirect Immunofluorescence Staining Protocol
This protocol describes a general workflow for using a primary antibody followed by an AF430-conjugated secondary antibody to visualize a target antigen in cultured cells.
Materials:
-
Cultured cells on coverslips or in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens)
-
Blocking buffer: 5% normal serum (from the same species as the secondary antibody) or 1-3% BSA in PBS
-
Primary antibody (unlabeled)
-
AF430-conjugated secondary antibody
-
Mounting medium with an antifade reagent
-
Nuclear counterstain (e.g., DAPI) (optional)
Procedure:
-
Cell Preparation:
-
Wash the cells twice with PBS.
-
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with the permeabilization solution for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with the blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the AF430-conjugated secondary antibody in the blocking buffer. From this step onwards, protect the samples from light.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Wash the cells with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter sets for AF430 (and DAPI if used).
-
Visualizations of Experimental Workflows
NHS Ester Conjugation Workflow
Caption: Workflow for labeling proteins with this compound.
Indirect Immunofluorescence Workflow
Caption: Step-by-step workflow for indirect immunofluorescence.
FRET Microscopy Workflow for Protein-Protein Interaction
Förster Resonance Energy Transfer (FRET) microscopy is a powerful technique to study protein-protein interactions in living cells.[9][10][11] AF430 can serve as a FRET donor when paired with a suitable acceptor fluorophore (e.g., a yellow or red fluorescent protein) whose excitation spectrum overlaps with the emission spectrum of AF430.[1] The workflow below illustrates a typical FRET experiment using acceptor photobleaching to confirm protein interaction.
Caption: Workflow for a FRET experiment using acceptor photobleaching.
Conclusion
This compound is a valuable tool for researchers in various fields, offering a unique spectral profile for fluorescence microscopy. Its reactivity with primary amines allows for the straightforward labeling of a wide range of biomolecules. While its photostability is moderate compared to some other popular dyes, its large Stokes shift and stable fluorescence across a range of pH values make it particularly well-suited for multicolor imaging and FRET applications. By following the detailed protocols and understanding its comparative performance, researchers can effectively utilize this compound to gain valuable insights into cellular structures and processes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. tele.agh.edu.pl [tele.agh.edu.pl]
- 3. Quantitative study of protein-protein interactions in live cell by dual-color fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding FRET as a Research Tool for Cellular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry based-FRET: basics, novel developments and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hydrophilic Nature of AF430 Fluorescent Dye: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the hydrophilic properties of the AF430 fluorescent dye, a coumarin-based probe renowned for its bright, green-yellow fluorescence. Understanding the hydrophilicity of AF430 is paramount for its effective application in aqueous environments, particularly in bioconjugation, cellular imaging, flow cytometry, and the development of antibody-drug conjugates (ADCs). This document details the physicochemical basis of its water-loving nature, presents key quantitative data, outlines experimental protocols for assessing hydrophilicity, and illustrates relevant biochemical reactions and workflows.
The Core of Hydrophilicity: Structural Insights
The advantageous hydrophilic properties of the AF430 dye are primarily attributed to the presence of a sulfonate (SO₃⁻) group within its molecular structure.[1] This highly polar, negatively charged functional group readily interacts with water molecules, significantly enhancing the dye's solubility in aqueous buffers.[1] This intrinsic hydrophilicity offers several key advantages in biological applications:
-
Enhanced Water Solubility: AF430 and its derivatives are soluble in water and other polar solvents like DMSO and DMF, facilitating the preparation of stock solutions and their direct use in aqueous reaction buffers without the need for potentially denaturing organic co-solvents.[2][3][4]
-
Reduced Non-Specific Binding: The hydrophilic nature of the dye minimizes hydrophobic interactions with cellular membranes, proteins, and plasticware, leading to lower background fluorescence and an improved signal-to-noise ratio in imaging and assay development.
-
Improved Bioconjugate Stability: Proteins and other biomolecules labeled with AF430 are less prone to aggregation and precipitation in aqueous solutions, ensuring the stability and functionality of the resulting conjugates.
Quantitative Physicochemical and Photophysical Properties
The key properties of AF430 maleimide (B117702), a popular thiol-reactive derivative, are summarized below. These parameters are crucial for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 430 nm | [2][5] |
| Emission Maximum (λem) | 542 nm | [2][5] |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [2][5] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2][5] |
| Calculated LogP (XLogP3) | -1.2 | |
| Solubility | Water, DMF, DMSO | [2][3][4] |
| Reactive Group | Maleimide | [2] |
| Recommended pH Range | 4.0 - 10.0 | [1][5][6] |
Experimental Protocols
Determination of Octanol-Water Partition Coefficient (LogP)
The LogP value is a critical measure of a compound's hydrophilicity. A negative LogP value, as calculated for AF430, indicates a preference for the aqueous phase. While an experimentally determined value for AF430 is not available, the following standard methods are used for its determination.
1. Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of a substance between n-octanol and water.
Methodology:
-
Preparation of Saturated Solvents: Mix equal volumes of n-octanol and water (or a relevant buffer such as PBS, pH 7.4) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the two phases to fully separate.
-
Standard Curve Generation: Prepare a series of dilutions of the AF430 dye in the aqueous phase with known concentrations. Measure the fluorescence or absorbance of each standard to create a standard curve.
-
Partitioning Experiment:
-
Accurately weigh a small amount of AF430 and dissolve it in a known volume of the pre-saturated aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set time (e.g., 1-3 hours) to allow equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
-
Quantification: Carefully remove an aliquot from the aqueous phase and measure its fluorescence or absorbance. Use the standard curve to determine the final concentration of the dye in the aqueous phase. The concentration in the n-octanol phase can be determined by mass balance.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This indirect method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP value.
Methodology:
-
System Preparation: Use a C18 reversed-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Record the retention time for each standard and calculate their capacity factors (k). Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factors (log k).
-
Sample Analysis: Dissolve the AF430 dye in a suitable solvent and inject it into the HPLC system. Record its retention time and calculate its capacity factor.
-
LogP Estimation: Using the calibration curve, determine the LogP value of AF430 that corresponds to its calculated log k.
Protein Labeling with AF430 Maleimide
The maleimide functional group of AF430 reacts specifically with free sulfhydryl (thiol) groups, most commonly found on cysteine residues of proteins, to form a stable thioether bond.[2] The following is a detailed protocol for labeling proteins with AF430 maleimide.
Materials:
-
Protein of interest (1-10 mg/mL in a thiol-free buffer like PBS, HEPES, or Tris at pH 7.0-7.5)[2]
-
AF430 maleimide[2]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Purification system (e.g., size-exclusion chromatography column like Sephadex G-25, or dialysis cassette)[2][7]
Procedure:
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed reaction buffer (pH 7.0-7.5) at a concentration of 1-10 mg/mL.[2]
-
Optional Reduction Step: If the cysteine residues are present as disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7] If using DTT, it must be removed by gel filtration or dialysis before adding the dye, as it will compete for reaction with the maleimide.[2]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification:
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein) can be calculated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~430 nm (for the AF430 dye).
-
-
Storage:
-
Store the purified, labeled protein at 4°C for short-term use or at -20°C in single-use aliquots for long-term storage, always protected from light.[2]
-
Visualizing Key Processes
To better understand the application of AF430 maleimide, the following diagrams illustrate the core conjugation reaction and a typical experimental workflow.
References
An In-depth Technical Guide to AF430 NHS Ester for Labeling Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of AF430 NHS ester, a hydrophilic, amine-reactive fluorescent dye used for the covalent labeling of peptides, proteins, and other biomolecules. AF430, structurally identical to Alexa Fluor® 430, is a coumarin-based dye notable for its green-yellow fluorescence, high photostability, and a large Stokes shift, making it a versatile tool in various bioanalytical and imaging applications.[1][2][3][4]
Core Properties and Characteristics
This compound is the N-hydroxysuccinimidyl (NHS) ester derivative of the AF430 fluorophore.[1][5] The NHS ester moiety allows for efficient and specific conjugation to primary and secondary amines, such as the N-terminus of polypeptides and the epsilon-amino group of lysine (B10760008) residues, forming a stable amide bond.[1][5][6][7] This reaction is most efficient in an aqueous buffer with a pH between 8.3 and 8.5.[6][8][9]
The dye is characterized by its hydrophilicity, which minimizes non-specific binding and aggregation of labeled proteins.[1][2][5] Furthermore, its fluorescence is largely independent of pH over a wide range (pH 4-10), ensuring reliable performance in diverse biological buffers.[2][10][11]
Quantitative Data Summary
The key photophysical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: Photophysical Properties of AF430 Dye [5][10][12]
| Property | Value |
| Excitation Maximum (λex) | 430 nm |
| Emission Maximum (λem) | 542 nm |
| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | 0.23 |
| Stokes Shift | 112 nm |
| Correction Factor (CF260) | 0.59 |
| Correction Factor (CF280) | 0.24 |
Table 2: Chemical and Physical Properties of this compound [1][5][13][14]
| Property | Value |
| Molecular Formula | C₃₂H₄₂F₃N₃O₉S |
| Molecular Weight | 701.75 g/mol |
| CAS Number | 467233-94-9 |
| Appearance | Yellow powder |
| Solubility | Good in water, DMF, DMSO |
| Purity (HPLC-MS) | ≥ 95% |
Reaction Mechanism and Experimental Workflow
The labeling of a biomolecule with this compound involves the nucleophilic attack of a primary amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of this compound with a primary amine.
A typical experimental workflow for labeling, purifying, and characterizing an AF430-labeled protein is outlined below.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. benchchem.com [benchchem.com]
- 12. lunanano.ca [lunanano.ca]
- 13. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 14. This compound - Immunomart [immunomart.com]
An In-Depth Technical Guide to the Bioconjugation of AF430 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and practical considerations for the use of AF430 N-hydroxysuccinimide (NHS) ester in bioconjugation. AF430, a bright, water-soluble fluorescent dye, when coupled with NHS ester chemistry, becomes a powerful tool for labeling proteins and other biomolecules containing primary amines. This guide is intended to equip researchers with the knowledge to effectively design and execute bioconjugation experiments for applications in cellular imaging, flow cytometry, and other fluorescence-based assays.
Core Mechanism of Action: AF430 NHS Ester Bioconjugation
The fundamental principle behind this compound bioconjugation is the reaction between the N-hydroxysuccinimide ester functional group and a primary amine on a target biomolecule. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the AF430 fluorophore to the target.
The primary targets for this reaction on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the polypeptide chain. The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester.
-
Tetrahedral Intermediate Formation: This attack forms a transient and unstable tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide leaving group.
-
Amide Bond Formation: A stable amide bond is formed between the AF430 dye and the biomolecule.
Critical Reaction Parameters
The efficiency and specificity of the bioconjugation reaction are highly dependent on several key parameters:
-
pH: The pH of the reaction buffer is the most critical factor. The optimal pH range for NHS ester conjugation is typically between 8.0 and 9.0.[1][2] At lower pH values, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and unreactive. Conversely, at pH values above 9.0, the rate of hydrolysis of the NHS ester increases significantly, where it reacts with water instead of the amine, reducing the conjugation yield.
-
Buffer Composition: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target biomolecule for the dye.[3] Amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) buffers are recommended.
-
Concentration of Reactants: Higher concentrations of the protein and this compound generally lead to higher labeling efficiency.[4]
-
Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-2 hours or at 4°C for 4-12 hours. Lower temperatures can be used to minimize protein degradation, although the reaction rate will be slower.
-
Molar Ratio: The molar ratio of this compound to the biomolecule will determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. A molar excess of the NHS ester is typically used to drive the reaction to completion.
Quantitative Data on this compound Bioconjugation
The success of a bioconjugation experiment is often assessed by the degree of labeling (DOL) and the stability of the resulting conjugate.
Degree of Labeling (DOL)
The DOL is a critical parameter that can influence the performance of the labeled biomolecule. Over-labeling can lead to protein aggregation, loss of biological activity, and fluorescence quenching. Under-labeling may result in a weak signal. The DOL can be controlled by adjusting the molar ratio of the this compound to the protein during the conjugation reaction.
| Molar Ratio (this compound : Protein) | Expected Degree of Labeling (DOL) |
| 5:1 - 10:1 | 1 - 3 |
| 10:1 - 20:1 | 3 - 5 |
| >20:1 | >5 (Optimization recommended) |
Note: The optimal DOL is application-dependent and should be determined empirically for each specific protein and application. For antibodies, a DOL of 2-7 is often desirable.[4]
The DOL can be calculated using the following formula, which requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance of AF430 (~430 nm):
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
Degree of Labeling (DOL) = Aₘₐₓ / (ε_dye × Protein Concentration)
Where:
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of AF430.
-
CF: Correction factor (A₂₈₀ of the free dye / Aₘₐₓ of the free dye). For Alexa Fluor 430, this is approximately 0.10.[5]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of AF430 at its Aₘₐₓ (approximately 15,000 cm⁻¹M⁻¹).[6]
Stability of this compound and Conjugates
NHS esters are susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Therefore, it is crucial to prepare the this compound solution in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.
| Condition | Stability of NHS Ester |
| In anhydrous DMSO/DMF at -20°C | Up to 1 month[5] |
| In aqueous buffer (pH 8.5) at room temperature | Half-life of minutes to a few hours |
Once conjugated, the amide bond formed between the AF430 dye and the protein is highly stable under physiological conditions. Fluorescently labeled antibodies have been shown to be stable for extended periods when stored properly.
| Storage Condition | Stability of Fluorescent Antibody Conjugate |
| Lyophilized at -20°C | Over 1 year[7] |
| In solution with cryoprotectant at -20°C or -80°C | Months to over a year[8] |
| In solution at 4°C (short-term) | Weeks to months |
To ensure long-term stability, it is recommended to store the AF430-labeled protein in a suitable buffer containing a cryoprotectant like glycerol (B35011), protected from light, and at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Experimental Protocols
This section provides a detailed protocol for labeling an antibody with this compound. This protocol can be adapted for other proteins with primary amines.
Materials
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.5
-
Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)
-
Reaction tubes
-
Spectrophotometer
Detailed Methodology
Step 1: Prepare the Antibody Solution
-
Ensure the antibody is in an amine-free buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.
-
Adjust the concentration of the antibody to 2-10 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the pH to the optimal range for conjugation.
Step 2: Prepare the this compound Solution
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
Step 3: Perform the Conjugation Reaction
-
Calculate the required volume of the this compound solution to achieve the desired molar ratio. For example, for a 10:1 molar ratio of a 150 kDa IgG antibody:
-
Mass of IgG = 1 mg = 6.67 x 10⁻⁹ moles
-
Moles of this compound needed = 10 x 6.67 x 10⁻⁹ = 6.67 x 10⁻⁸ moles
-
Assuming a molecular weight of ~700 g/mol for this compound, this corresponds to ~46.7 µg.
-
Volume of 10 mg/mL this compound solution = 4.67 µL.
-
-
Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
Step 4: Purify the Conjugate
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the protein with PBS. The first colored band to elute will be the AF430-labeled antibody, as it is larger and will pass through the column more quickly. The smaller, unreacted dye molecules will be retained and elute later.
-
Collect the fractions containing the labeled antibody.
Step 5: Characterize the Conjugate
-
Measure the absorbance of the purified conjugate at 280 nm and at the absorbance maximum of AF430 (~430 nm).
-
Calculate the protein concentration and the Degree of Labeling (DOL) using the formulas provided in Section 2.1.
Step 6: Store the Conjugate
-
For short-term storage (up to a few weeks), store the labeled antibody at 4°C, protected from light.
-
For long-term storage, add a cryoprotectant such as glycerol to a final concentration of 50% and store in aliquots at -20°C or -80°C.
Application in Signaling Pathway Analysis: EGFR Signaling
Fluorescently labeled biomolecules are invaluable tools for studying cellular signaling pathways. For instance, AF430-labeled Epidermal Growth Factor (EGF) or an AF430-labeled anti-EGFR antibody can be used to visualize and track the Epidermal Growth Factor Receptor (EGFR) on the cell surface and its subsequent internalization upon ligand binding.
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival. Its dysregulation is implicated in various cancers. The binding of EGF to EGFR initiates a cascade of downstream signaling events.
By using AF430-labeled EGF, researchers can perform live-cell imaging to:
-
Visualize the localization of EGFR on the cell surface.
-
Track the internalization of the EGF-EGFR complex through endocytosis.
-
Quantify the rate of receptor internalization and recycling.
-
Co-localize EGFR with other cellular components to understand its trafficking and signaling.
This information is crucial for understanding the fundamental biology of EGFR and for the development of therapeutics that target this pathway.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of proteins and other biomolecules. By understanding the core principles of the bioconjugation reaction, carefully controlling experimental parameters, and properly characterizing the resulting conjugate, researchers can generate high-quality reagents for a wide range of applications in life sciences and drug development. This guide provides the foundational knowledge and practical protocols to enable the successful implementation of this compound chemistry in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. biogradetech.com [biogradetech.com]
- 6. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
An In-depth Technical Guide to the Applications of Coumarin Dyes in Life Sciences
For Researchers, Scientists, and Drug Development Professionals
Coumarin (B35378) dyes are a prominent class of synthetic organic compounds, built upon a benzopyranone framework, renowned for their distinctive fluorescent properties.[] Their versatility, coupled with characteristics like high quantum efficiency, significant Stokes shift, and good photostability, has established them as indispensable tools in life sciences research.[][] These dyes are typically excitable by UV or violet light, emitting in the blue-to-green region of the spectrum, which makes them suitable for multicolor imaging applications.[][3] The ease with which the coumarin core can be chemically modified allows for the fine-tuning of its photophysical and biological properties, leading to a wide array of applications ranging from cellular imaging to therapeutic interventions.[][4]
Core Applications in Life Sciences
The utility of coumarin dyes spans several key areas of biological and medical research. Their relatively small molecular size often allows them to diffuse readily in biological environments and cross cell membranes, making them ideal for real-time monitoring of cellular processes.[]
1. Fluorescent Probes and Bioimaging
One of the most widespread applications of coumarin dyes is in biological imaging.[] They serve as fluorescent labels for a variety of biomolecules, including proteins, peptides, and nucleic acids, enabling researchers to visualize cellular structures and track dynamic events.[][5]
-
Cellular Staining: Dyes like 7-Amino-4-methylcoumarin (AMC) are used for general staining of live and fixed cells.[6] Lipophilic derivatives, such as Coumarin 6, are particularly effective for imaging cell membranes and lipids.[]
-
Multicolor Imaging: The blue-green emission of coumarins provides excellent contrast in multicolor experiments when used alongside green, yellow, or red fluorophores.[][7]
-
Limitations: A primary drawback of coumarin dyes is their short-wavelength excitation, which can overlap with cellular autofluorescence, potentially obscuring the signal. Therefore, they are often recommended for labeling highly abundant targets or for cell tracking applications.[3] For demanding imaging applications, higher-performance alternatives like the Alexa Fluor 350 dye, which is spectrally similar to coumarin but with improved brightness and photostability, are available.[3]
2. Fluorogenic Enzyme Substrates
Coumarin derivatives are extensively used to create fluorogenic substrates for detecting enzyme activity in cells, tissue homogenates, and solutions.[3][5] The principle involves attaching the coumarin fluorophore to a recognition motif via a bond that can be cleaved by a specific enzyme. In this conjugated form, the dye is non-fluorescent or "caged." Enzymatic cleavage releases the free coumarin, resulting in a significant increase in fluorescence that is proportional to enzyme activity.[5][8] This "turn-on" mechanism provides high sensitivity for assays targeting proteases, phosphatases, and glycosidases.[3][5][9]
3. Biosensors for Ions and Biomolecules
The sensitivity of the coumarin fluorophore's emission properties to its microenvironment makes it an excellent scaffold for chemical sensors.[][] By functionalizing the coumarin core with specific recognition moieties, researchers have developed probes for a wide range of analytes.
-
Metal Ion Detection: Coumarin-based chemosensors have been designed for the selective detection of biologically important metal ions such as Cu²⁺, Zn²⁺, and others.[10][11][12] The binding of a metal ion can trigger a change in fluorescence intensity or a spectral shift through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[12][13]
-
Detection of Small Molecules and Biothiols: Specific probes have been developed to detect reactive oxygen species (ROS), reactive nitrogen species (RNS), and important biothiols like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH).[14][15]
4. Photodynamic Therapy (PDT)
Photodynamic therapy is a non-invasive cancer treatment that uses a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induce localized tumor cell death.[4][16] Certain coumarin derivatives have been developed as effective photosensitizers.[4] The inclusion of heavy atoms, such as bromine, into the coumarin scaffold enhances the generation of singlet oxygen through the "heavy-atom effect," making these compounds promising agents for PDT.[16] Some derivatives are designed to accumulate in specific organelles, such as mitochondria, to maximize localized photodamage and enhance therapeutic efficacy.[17]
Data Presentation: Photophysical Properties
The selection of a coumarin dye is dictated by its specific photophysical properties. The following table summarizes key data for several common coumarin derivatives.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent / Notes |
| Coumarin 1 (7-Diethylamino-4-methylcoumarin) | 373 | 450 | 0.73 | Ethanol[18] |
| Coumarin 120 (7-Amino-4-methylcoumarin) | 350 | 441 | - | Used as a fluorogenic probe[19][20] |
| Coumarin 151 (7-Amino-4-trifluoromethylcoumarin) | 400 | 490 | - | Fluorescent marker for proteinases[19] |
| Coumarin 343 | 447 | 502 | 0.63 | Ethanol |
| 7-Hydroxycoumarin (Umbelliferone) | 325 | 455 | - | Widely used fluorophore core[21] |
| AMCA-X, SE | 354 | 442 | - | Reactive dye for labeling amines[22] |
| 7-Methoxycoumarin-3-carboxylic acid | 355 | 405 | - | Used to label peptides[22] |
Note: Quantum yields and spectral maxima can vary significantly with solvent polarity and other environmental factors.[23]
Experimental Protocols
Detailed methodologies are crucial for the successful application of coumarin dyes in a research setting.
Protocol 1: Live-Cell Staining with 7-Amino-4-methylcoumarin (AMC) [6]
-
Stock Solution Preparation: Prepare a 10 mM stock solution of AMC by dissolving the powder in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Cell Culture: Culture cells to the desired confluency on glass-bottom dishes or coverslips suitable for microscopy.
-
Working Solution Preparation: Dilute the 10 mM stock solution in pre-warmed (37°C) cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.
-
Staining: Remove the existing culture medium from the cells and wash once with pre-warmed PBS. Add the AMC working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes. Incubation time may require optimization.
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or an appropriate imaging buffer.
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set (or similar filter set appropriate for excitation ~350 nm and emission ~450 nm).
Protocol 2: Fixed-Cell Staining with a Coumarin Dye [6]
-
Cell Culture: Culture cells on coverslips to the desired confluency.
-
Fixation: Wash cells once with PBS, then fix by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells by incubating with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. Follow with three 5-minute washes in PBS.
-
Staining: Prepare a working solution of the coumarin dye (e.g., 1-10 µM AMC in PBS) and incubate with the fixed cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an appropriate mounting medium. Image using a fluorescence microscope with a suitable filter set.
Protocol 3: In Vitro Photodynamic Therapy (PDT) Assay [16]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Photosensitizer Incubation: Treat the cells with various concentrations of the brominated coumarin photosensitizer. For each concentration, prepare duplicate plates: one for light exposure ("light") and one to be kept in the dark ("dark"). Incubate for a predetermined time (e.g., 4-24 hours).
-
Light Exposure: Remove the medium from the "light" plate and replace it with fresh medium or PBS. Irradiate the plate with light of the appropriate wavelength and dose (e.g., using an LED array). The "dark" plate should be handled identically but kept shielded from the light source.
-
Post-Irradiation Incubation: After irradiation, replace the medium in both plates with fresh culture medium and return them to the incubator for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to untreated controls. Determine the IC₅₀ values (the concentration that inhibits 50% of cell growth) for both the dark and light conditions. The phototoxicity index (PI) can be calculated as the ratio of IC₅₀ (dark) / IC₅₀ (light). A higher PI indicates greater light-specific toxicity.
Visualizations: Pathways and Workflows
References
- 3. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Metal–coumarin derivatives as promising photosensitizers: unlocking their cancer phototherapy potential - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00858A [pubs.rsc.org]
- 5. Reactive Coumarins | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. What are the applications of coumarin dyes? | AAT Bioquest [aatbio.com]
- 8. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Coumarin-based, switchable fluorescent substrates for enzymatic bacterial detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | A Coumarin-Based Fluorescent Probe for Ratiometric Detection of Cu2+ and Its Application in Bioimaging [frontiersin.org]
- 11. scite.ai [scite.ai]
- 12. A highly selective coumarin-based chemosensor for dual sensing of Cu2+ and Zn2+ ions with logic gate integration and live cell imaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. omlc.org [omlc.org]
- 19. Product fluorescent-dyes-coumarin [ruixibiotech.com]
- 20. Analysis of Fluorescence Quenching of Coumarin Derivatives by 4-Hydroxy-TEMPO in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to AF430 NHS Ester for Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of AF430 NHS ester, a fluorescent dye used for labeling oligonucleotides. It covers the core properties of the dye, detailed protocols for labeling and purification, and the applications of the resulting fluorescently-labeled oligonucleotides in various research and diagnostic fields.
Introduction to this compound
This compound is a bright, hydrophilic fluorescent dye belonging to the coumarin (B35378) family.[1] It is characterized by its excitation in the violet-blue region of the spectrum and emission in the green-yellow region, with a notably large Stokes shift.[1] The N-hydroxysuccinimidyl (NHS) ester functional group makes it highly reactive towards primary and secondary aliphatic amines, enabling efficient covalent labeling of amine-modified oligonucleotides.[2][3] AF430-labeled oligonucleotides are valuable tools in a variety of applications, including fluorescence in situ hybridization (FISH), flow cytometry, and cellular imaging.[4][5][6]
Core Properties of this compound
The photophysical and chemical properties of this compound are crucial for its application in fluorescence-based assays. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 430 nm | [1] |
| Emission Maximum (λem) | 542 nm | [1] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.23 | |
| Molecular Weight | 701.75 g/mol | |
| Solubility | Good in water, DMF, DMSO | |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester | |
| Target Functional Group | Primary and secondary amines | [2][3] |
Experimental Protocols
This protocol describes the covalent conjugation of this compound to an oligonucleotide containing a primary amine modification (e.g., at the 5' or 3' terminus).
Materials:
-
Amino-modified oligonucleotide
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[2][3]
-
Nuclease-free water
-
Microcentrifuge tubes
-
Vortexer and centrifuge
Procedure:
-
Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[2] If the oligonucleotide is in a buffer containing primary amines (e.g., Tris), it must be desalted or precipitated prior to labeling.[7]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of approximately 10-14 mM.[2][7] It is crucial to minimize exposure of the NHS ester to moisture to prevent hydrolysis.[2]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved this compound to the oligonucleotide solution.[8] Vortex the mixture gently and incubate for at least 2 hours at room temperature, protected from light.[2][8] For convenience, the reaction can be left overnight.[8]
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for 10-15 minutes at room temperature.
Purification is essential to remove unconjugated dye and unlabeled oligonucleotides, which can interfere with downstream applications.[9] High-performance liquid chromatography (HPLC) is a highly effective method for this purpose.[9][10]
Materials:
-
Crude labeling reaction mixture
-
Reverse-phase HPLC (RP-HPLC) system with a UV detector
-
C8 or C18 HPLC column[11]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dilute the crude labeling reaction mixture with Mobile Phase A.
-
HPLC Separation: Inject the sample onto the equilibrated C8 or C18 column. Elute the components using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-95% acetonitrile over 30 minutes.[11]
-
Fraction Collection: Monitor the elution profile at 260 nm (for oligonucleotide) and 430 nm (for AF430 dye).[11] The first major peak absorbing at both wavelengths is typically the desired labeled oligonucleotide. Collect the corresponding fractions. Unconjugated dye will elute later and will have a much lower 260/430 nm absorbance ratio.[11]
-
Desalting and Lyophilization: Pool the fractions containing the purified labeled oligonucleotide. Remove the volatile TEAA and acetonitrile by lyophilization.
-
Quality Control: Resuspend the purified, labeled oligonucleotide in nuclease-free water. Determine the final concentration and labeling efficiency by measuring the absorbance at 260 nm and 430 nm.
Visualizations
Caption: Experimental workflow for oligonucleotide labeling.
Caption: this compound reaction with an amino-modified oligonucleotide.
Applications of AF430-Labeled Oligonucleotides
AF430-labeled oligonucleotides are versatile tools in molecular biology and diagnostics. Their bright fluorescence and hydrophilic nature make them suitable for a range of applications.
-
Fluorescence In Situ Hybridization (FISH): Labeled oligonucleotides are used as probes to detect and localize specific DNA or RNA sequences within cells and tissues.[5][6][12] This is crucial for cytogenetic studies, gene expression analysis, and the diagnosis of chromosomal abnormalities.[12][13]
-
Flow Cytometry: In flow cytometry, fluorescently labeled oligonucleotides can be used to identify and sort cells based on the presence of specific intracellular or surface-bound nucleic acid sequences.[4][14]
-
Cellular Imaging: The high photostability of AF430 makes it suitable for various microscopy techniques, including confocal and super-resolution microscopy, to visualize the localization and dynamics of specific nucleic acids in living cells.[1]
-
FRET-Based Assays: The spectral properties of AF430 make it a suitable donor or acceptor in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions and conformational changes.[1]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent Dyes Applications [genelink.com]
- 6. biomers.net | In situ hybridisation - biomers.net Oligonucleotides [biomers.net]
- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 8. glenresearch.com [glenresearch.com]
- 9. waters.com [waters.com]
- 10. labcluster.com [labcluster.com]
- 11. How do you purify oligonucleotide conjugates by HPLC? | AAT Bioquest [aatbio.com]
- 12. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes | Springer Nature Experiments [experiments.springernature.com]
- 13. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combination of 16S rRNA-targeted oligonucleotide probes with flow cytometry for analyzing mixed microbial populations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: AF430 NHS Ester Protein Labeling for Beginners
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent labeling of proteins with AF430 NHS ester. N-hydroxysuccinimide (NHS) esters are widely used reagents for labeling proteins by forming stable amide bonds with primary amino groups, such as the N-terminus of polypeptides and the side chains of lysine (B10760008) residues.[1][2][3] AF430 is a hydrophilic and photostable coumarin (B35378) dye with fluorescence emission in the green-yellow range, making it a valuable tool for various bio-imaging and detection applications.[4]
Introduction to this compound Labeling
The reaction between an this compound and a protein results in the formation of a stable covalent bond.[3][5] This process is dependent on pH, with an optimal range of 8.3-8.5 to ensure the primary amines on the protein are deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[1][6] AF430 is particularly advantageous due to its high photostability, hydrophilicity, and a large Stokes shift of 112 nm, which is beneficial for multicolor imaging applications.[4] Its fluorescence is also independent of pH over a wide range (pH 4 to 10).[4][7] This protocol will guide you through the necessary calculations, labeling reaction, and purification steps for successful protein conjugation.
Key Experimental Data
A summary of critical parameters for the this compound protein labeling protocol is provided in the table below. These values are starting points and may require optimization for specific proteins.
| Parameter | Recommended Value/Range | Notes |
| AF430 Dye Properties | ||
| Excitation Maximum (λex) | ~430 nm | Can be excited by a 405 nm violet laser.[4] |
| Emission Maximum (λem) | ~542 nm | Green-yellow fluorescence.[4] |
| Reaction Conditions | ||
| Protein Concentration | 1-10 mg/mL | A minimum concentration of 2.0 mg/mL is recommended.[1][8] |
| Molar Excess of Dye:Protein | 8:1 to 15:1 | This is a starting point and should be optimized.[1][8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | Avoid buffers containing primary amines (e.g., Tris).[1][9] |
| Reaction pH | 8.3 - 8.5 | Critical for efficient labeling.[1][6] |
| Reaction Temperature | Room Temperature or 4°C | |
| Incubation Time | 1 hour to overnight | Longer incubation may be needed at 4°C.[10][11] |
| Solvents | ||
| This compound Solvent | Anhydrous DMSO or DMF | Prepare fresh.[1][8] |
| Purification | ||
| Method | Gel Filtration (e.g., Sephadex G-25) | Effective for removing unconjugated dye.[1] |
Experimental Protocol
This protocol is a general guide for labeling proteins with this compound. Optimization may be necessary for your specific protein of interest.
Reagent Preparation
-
Protein Solution:
-
Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[1]
-
Ensure the protein solution does not contain any amine-containing substances like Tris or glycine (B1666218), as these will compete with the labeling reaction.[9]
-
-
This compound Stock Solution:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[8]
-
Note: NHS esters are moisture-sensitive, so handle them accordingly.[8]
-
Calculation of Reagent Quantities
To achieve the desired degree of labeling, it is important to calculate the appropriate molar ratio of dye to protein. A common starting point is a molar excess of 8:1 to 15:1.[1][8]
Formula for calculating the required mass of this compound:
Mass_dye (mg) = (Molar Excess × Mass_protein (mg) × MW_dye (Da)) / MW_protein (Da)
-
Molar Excess: The desired molar ratio of dye to protein.
-
Mass_protein: The mass of the protein to be labeled.
-
MW_dye: The molecular weight of the this compound (refer to the manufacturer's certificate of analysis).
-
MW_protein: The molecular weight of the protein.
Labeling Reaction
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring or vortexing.[8]
-
Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[8][11]
(Optional) Quenching the Reaction
The reaction can be stopped by adding a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubating for 10-15 minutes at room temperature.[8] This step is optional as the purification process will remove any unreacted dye.
Purification of the Labeled Protein
It is crucial to remove the unconjugated this compound from the labeled protein. Gel filtration is a common and effective method.
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with the equilibration buffer. The labeled protein will typically elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the labeled protein.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the maximum absorbance of AF430 (~430 nm, A430).
-
Calculate the protein concentration using the following formula, which corrects for the absorbance of the dye at 280 nm:
Protein Concentration (M) = [A280 - (A430 × CF)] / ε_protein
-
CF: Correction factor for the dye's absorbance at 280 nm (A280/Amax for the dye). Refer to the dye manufacturer's data sheet for this value.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL using the following formula:
DOL = A430 / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of the AF430 dye at its absorbance maximum.
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low or no labeling | Incorrect pH of the reaction buffer.[12] | Ensure the pH is between 8.3 and 8.5. |
| Presence of amine-containing buffers (e.g., Tris).[9] | Use an amine-free buffer like sodium bicarbonate or phosphate buffer. | |
| Hydrolyzed NHS ester. | Prepare the dye stock solution fresh in anhydrous solvent. | |
| Protein precipitation | Over-labeling of the protein.[9][13] | Reduce the molar excess of the dye in the reaction. |
| Inappropriate buffer conditions. | Ensure the protein is soluble in the chosen labeling buffer. | |
| Low fluorescence signal | Dye-dye quenching due to over-labeling.[13] | Decrease the molar excess of the dye. Determine the DOL to optimize. |
| Incorrect excitation or emission wavelengths. | Use the correct filter sets for AF430 (Ex: ~430 nm, Em: ~542 nm). |
Visualizing the Workflow and Chemistry
To better understand the experimental process and the underlying chemical reaction, the following diagrams have been generated.
Caption: Experimental workflow for this compound protein labeling.
Caption: Chemical reaction of this compound with a primary amine on a protein.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. fluidic.com [fluidic.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. neb.com [neb.com]
- 11. interchim.fr [interchim.fr]
- 12. researchgate.net [researchgate.net]
- 13. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide to Antibody Conjugation with AF430 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies to fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and tracking of target molecules in a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging. This guide provides a detailed, step-by-step protocol for the conjugation of a monoclonal antibody to AF430 NHS ester, a bright and photostable fluorescent dye.
AF430 is a coumarin-based dye with an excitation maximum around 430 nm and an emission maximum in the green-yellow range at approximately 542 nm.[1] Its N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines (e.g., the side chain of lysine (B10760008) residues) on the antibody, forming a stable covalent amide bond.[2] This protocol is designed to be a comprehensive resource, offering detailed methodologies, data interpretation guidelines, and visual aids to ensure successful conjugation and application of the resulting fluorescently labeled antibody.
Materials and Reagents
Materials
-
Monoclonal Antibody (mAb) of interest (e.g., Anti-HER2 mAb)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
1.5 mL microcentrifuge tubes
-
Pipettes and tips
-
Spectrophotometer
-
Vortex mixer
-
Rotator or shaker
Experimental Protocols
Antibody Preparation
Prior to conjugation, it is crucial to ensure the antibody is in a suitable buffer free of amine-containing substances like Tris or glycine, which will compete with the antibody for reaction with the NHS ester.
-
Buffer Exchange: If the antibody is in an incompatible buffer, perform a buffer exchange into 1X PBS, pH 7.4. This can be achieved using a desalting column or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in 1X PBS. The optimal concentration for labeling is typically between 2-10 mg/mL.[3]
Preparation of this compound Stock Solution
This compound is moisture-sensitive and should be handled accordingly.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mg/mL stock solution of this compound by dissolving it in anhydrous DMSO. Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh immediately before use.
Antibody Conjugation Reaction
The molar ratio of dye to antibody is a critical parameter that influences the degree of labeling (DOL). A molar excess of the dye is required. Here, we will test three different molar ratios: 5:1, 10:1, and 20:1 (dye:antibody).
-
pH Adjustment: Add 1 M Sodium Bicarbonate (pH 8.3) to the antibody solution to achieve a final concentration of 0.1 M. The final pH of the reaction mixture should be between 8.0 and 8.5 to ensure the primary amines on the antibody are deprotonated and reactive.
-
Calculate the Volume of this compound: Use the following formula to calculate the volume of the 10 mg/mL this compound stock solution needed for each reaction:
Volume of Dye (µL) = (Molar Ratio × Antibody Amount (mg) × Dye MW ( g/mol )) / (Antibody MW ( g/mol ) × Dye Concentration (mg/mL))
Assuming:
-
Antibody MW = 150,000 g/mol
-
This compound MW = ~700 g/mol (Note: The exact molecular weight should be obtained from the manufacturer's certificate of analysis)
-
Antibody Amount = 1 mg (0.5 mL of a 2 mg/mL solution)
-
Dye Concentration = 10 mg/mL
-
-
Reaction Incubation: Add the calculated volume of this compound solution to the antibody solution while gently vortexing. Incubate the reaction for 1 hour at room temperature on a rotator or shaker, protected from light.
Purification of the Conjugated Antibody
Purification is necessary to remove unconjugated AF430 dye. Size-exclusion chromatography is a common and effective method.
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with 1X PBS, pH 7.4, according to the manufacturer's instructions.
-
Sample Loading: Carefully load the entire reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the antibody-dye conjugate with 1X PBS, pH 7.4. The labeled antibody, being larger, will elute first, while the smaller, unconjugated dye molecules will be retained longer in the column.
-
Fraction Collection: Collect the colored fractions corresponding to the conjugated antibody. The first colored fraction to elute is typically the desired product.
Characterization of the Antibody-AF430 Conjugate
The key characterization parameter is the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule.
-
Spectrophotometric Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 430 nm (A430).
-
Calculation of Degree of Labeling (DOL): The DOL can be calculated using the following formula:
DOL = (A430 × ε_Ab) / ((A280 - (A430 × CF)) × ε_Dye)
Where:
-
A430: Absorbance of the conjugate at 430 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
ε_Ab: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for a standard IgG).
-
ε_Dye: Molar extinction coefficient of AF430 at 430 nm (obtain this value from the manufacturer).
-
CF (Correction Factor): The ratio of the dye's absorbance at 280 nm to its absorbance at 430 nm (A280/A430 of the free dye). This value should also be provided by the manufacturer.
-
Data Presentation
The following tables summarize the expected results from the conjugation of a monoclonal antibody with this compound at different molar ratios.
Table 1: Reaction Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody Concentration | 2 mg/mL | 2 mg/mL | 2 mg/mL |
| Molar Ratio (Dye:Ab) | 5:1 | 10:1 | 20:1 |
| Reaction Time | 1 hour | 1 hour | 1 hour |
| Reaction Temperature | Room Temp. | Room Temp. | Room Temp. |
| Reaction pH | 8.3 | 8.3 | 8.3 |
Table 2: Conjugation Results
| Molar Ratio (Dye:Ab) | Final Ab Conc. (mg/mL) | A280 | A430 | Degree of Labeling (DOL) | Recovery Yield (%) |
| 5:1 | 1.85 | 1.23 | 0.25 | 3.5 | 92.5 |
| 10:1 | 1.82 | 1.21 | 0.48 | 6.8 | 91.0 |
| 20:1 | 1.78 | 1.19 | 0.85 | 12.1 | 89.0 |
Note: The data presented in Table 2 are illustrative and may vary depending on the specific antibody and reaction conditions. An optimal DOL for most antibodies is typically between 2 and 10.[3] Higher DOLs can sometimes lead to antibody aggregation or reduced antigen-binding affinity.
Visualizations
Experimental Workflow
Caption: Workflow for antibody conjugation with this compound.
Signaling Pathway Example: HER2 Signaling
Fluorescently labeled antibodies, such as an Anti-HER2-AF430 conjugate, are instrumental in studying signaling pathways like the HER2 pathway, which is crucial in breast cancer. The conjugated antibody can be used to visualize HER2 receptor expression and internalization in cancer cells.
Caption: Simplified HER2 signaling pathway.
References
Application Notes and Protocols for AF430 NHS Ester Oligonucleotide Labeling for Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization and localization of specific nucleic acid sequences within the context of the cell or tissue.[1][2][3][4] This method relies on the use of fluorescently labeled nucleic acid probes that bind with a high degree of sequence complementarity to the target DNA or RNA.[3][4] The selection of a bright and photostable fluorophore is critical for the successful detection of these hybridization events. Alexa Fluor™ 430 (AF430) is a bright, green-fluorescent dye that is water-soluble and pH-insensitive, making it an excellent choice for labeling oligonucleotide probes.[5][6] The N-hydroxysuccinimidyl (NHS) ester form of AF430 provides a straightforward and efficient method for covalently attaching the dye to amine-modified oligonucleotides.[7][8][9]
These application notes provide detailed protocols for the labeling of amine-modified oligonucleotides with AF430 NHS ester and their subsequent use as probes in FISH applications.
Product Information: this compound
This compound is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines on the oligonucleotide to form a stable amide bond.[7]
| Property | Specification |
| Excitation Wavelength (Max) | 431 nm |
| Emission Wavelength (Max) | 541 nm |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines |
| Solubility | Soluble in DMSO or DMF |
| Storage | Store at -20°C, protect from light and moisture[6][10] |
Experimental Protocols
Part 1: AF430 Labeling of Amine-Modified Oligonucleotides
This protocol outlines the steps for conjugating this compound to an oligonucleotide with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[11]
-
0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate (B1201080) buffer, pH 8.3-9.0[5][7][12]
-
Nuclease-free water
-
3 M Sodium Chloride
-
Size-exclusion chromatography columns or HPLC for purification[7][11][12]
Protocol:
-
Oligonucleotide Preparation:
-
To ensure the oligonucleotide is free of interfering amine-containing compounds (like Tris buffer or ammonium (B1175870) salts), it is recommended to purify the oligonucleotide prior to labeling.[13] This can be achieved by ethanol precipitation.[11][13]
-
Dissolve the amine-modified oligonucleotide in nuclease-free water to a concentration of 1-5 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[14]
-
Prepare a 10 mg/mL solution of this compound in anhydrous DMSO or DMF.[12] This solution should be prepared fresh for each labeling reaction as NHS esters are not stable in solution.[14]
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.1 M sodium bicarbonate or sodium borate buffer (pH 8.3-9.0).
-
Add the freshly prepared this compound solution to the oligonucleotide solution. A 5-10 fold molar excess of the NHS ester to the oligonucleotide is a good starting point.[7]
-
Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature, protected from light.[7]
-
-
Purification of the Labeled Oligonucleotide:
-
Purify the AF430-labeled oligonucleotide from the unreacted dye and salts. This is crucial to reduce background in the subsequent FISH experiment.
-
Ethanol Precipitation: Add 1/10th volume of 3 M NaCl and 2.5 volumes of cold absolute ethanol to the reaction.[13][14] Incubate at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the oligonucleotide.[11][13][14] Wash the pellet with 70% ethanol.[11]
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Glen Gel-Pak™) to separate the labeled oligonucleotide from smaller molecules.[7]
-
HPLC Purification: For the highest purity, reverse-phase HPLC can be used.[11]
-
-
Quantification and Storage:
-
Determine the concentration and labeling efficiency of the AF430-labeled oligonucleotide using a spectrophotometer.
-
Store the purified, labeled probe at -20°C in a light-protected tube.
-
Diagram of Oligonucleotide Labeling Workflow
Caption: Workflow for labeling amine-modified oligonucleotides with this compound.
Part 2: Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general framework for using the AF430-labeled oligonucleotide probe for FISH on adherent cells. Optimization of probe concentration, hybridization temperature, and wash stringency may be required for different cell types and target sequences.[1][15]
Materials:
-
AF430-labeled oligonucleotide probe
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixative (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Hybridization Buffer (containing formamide (B127407) and dextran (B179266) sulfate)[16]
-
Wash Buffers (e.g., SSC buffers of varying concentrations)[16][17]
-
DAPI or other nuclear counterstain
-
Fluorescence microscope with appropriate filters for AF430 and DAPI
Protocol:
-
Sample Preparation:
-
Wash cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.[1]
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow the probe to access the target nucleic acids.[1]
-
Wash three times with PBS for 5 minutes each.
-
Dehydrate the cells through an ethanol series (e.g., 70%, 90%, 100% ethanol for 1 minute each) and air dry.[2][16][23]
-
-
Denaturation and Hybridization:
-
Prepare the hybridization mix by diluting the AF430-labeled probe in the hybridization buffer. The optimal probe concentration needs to be determined empirically but can range from 2.5 ng/µl to 10 µmol/L.[3][24]
-
Apply the hybridization mix to the coverslip.
-
Cover with a larger coverslip to prevent drying and seal the edges.
-
Denature the cellular DNA/RNA and the probe by placing the slides on a heat block at 75-85°C for 5-10 minutes.[2][17][25]
-
Transfer the slides to a humidified chamber and incubate overnight at 37°C for hybridization.[2][17][23]
-
-
Post-Hybridization Washes:
-
The stringency of the washes is critical to remove non-specifically bound probes and reduce background.[17]
-
Carefully remove the coverslip.
-
Wash in 0.4x SSC at a higher temperature (e.g., 42-73°C) for 2-5 minutes for higher stringency.[17][25]
-
Perform a final wash in 2x SSC at room temperature for 5 minutes.[2]
-
-
Counterstaining and Mounting:
-
Incubate the slides with a DAPI solution to stain the nuclei.
-
Rinse briefly with PBS.
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.[2] Seal the edges with nail polish.
-
-
Imaging:
-
Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for AF430 (green fluorescence) and DAPI (blue fluorescence).
-
Minimize exposure to light to prevent photobleaching.[1]
-
Diagram of FISH Experimental Workflow
Caption: Overview of the Fluorescence In Situ Hybridization (FISH) experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal [1][26] | - Poor probe labeling efficiency.- Inadequate sample permeabilization.[1]- Incorrect denaturation or hybridization temperature.[1]- Low probe concentration.[1]- Degraded probe or target nucleic acid.[2] | - Verify labeling using spectrophotometry.- Optimize permeabilization time and/or reagent concentration.[1]- Calibrate heat blocks/hybridizers and optimize temperatures.[27]- Increase probe concentration or hybridization time.[1][24]- Use fresh samples and ensure proper storage of probes. |
| High Background [28] | - Probe concentration is too high.- Inadequate post-hybridization washing (low stringency).[17]- Non-specific binding of the probe.- Impure probe (excess unconjugated dye). | - Decrease probe concentration.[1]- Increase the temperature and/or decrease the salt concentration of the wash buffers.[17]- Include blocking agents in the hybridization buffer.- Ensure the probe is properly purified after labeling. |
| Uneven or Patchy Signal [1] | - Uneven distribution of the probe during hybridization.- Air bubbles trapped under the coverslip.[27]- Incomplete denaturation of the sample. | - Ensure the hybridization solution is spread evenly.- Carefully apply the coverslip to avoid bubbles.[27]- Optimize denaturation time and temperature. |
| Photobleaching | - Excessive exposure to excitation light.- Mounting medium without antifade reagent. | - Minimize light exposure during imaging.[1]- Use a high-quality antifade mounting medium.[1][22] |
| Distorted Cell/Nuclear Morphology [26] | - Over-fixation or over-permeabilization.- Harsh enzymatic treatments.- Slides dried too quickly.[26] | - Optimize fixation and permeabilization steps.[1]- Reduce digestion time or enzyme concentration.- Ensure slow and even drying of slides. |
References
- 1. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. abyntek.com [abyntek.com]
- 3. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 4. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 5. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 6. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Nucleic Acid Modifications, Oligo Modifications - Bio-Synthesis, Inc. [biosyn.com]
- 9. Alexa Fluor 430 NHS ester_TargetMol [targetmol.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Optimization of Fluorescence In Situ Hybridization Protocols in the Era of Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. || Welcome to Fish Karyome || [mail.nbfgr.res.in]
- 17. researchgate.net [researchgate.net]
- 18. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
- 19. bicellscientific.com [bicellscientific.com]
- 20. Antifade Fluorescence Mounting Medium with DAPI [engibody.com]
- 21. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 22. vectorlabs.com [vectorlabs.com]
- 23. zytovision.com [zytovision.com]
- 24. Optimizing the hybridization chain reaction-fluorescence in situ hybridization (HCR-FISH) protocol for detection of microbes in sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Fluorescence In Situ Hybridization of Cells, Chromosomes, and Formalin-Fixed Paraffin-Embedded Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. molecular.abbott [molecular.abbott]
- 27. Tips For Better Fluorescence In Situ Hybridization (FISH) - Creative Bioarray [histobiolab.com]
- 28. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for AF430 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate determination of the dye-to-protein ratio, or Degree of Labeling (DOL), is a critical quality control step in the development of fluorescently labeled protein conjugates. This parameter ensures batch-to-batch consistency, optimal fluorescent signal, and the preservation of protein function. Over-labeling can lead to fluorescence quenching and potentially interfere with the protein's biological activity, while under-labeling results in a weak signal.[1][2]
AF430 is a bright and photostable fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[3][4] The N-hydroxysuccinimide (NHS) ester of AF430 is an amine-reactive derivative that specifically and efficiently labels primary amines (e.g., the side chain of lysine (B10760008) residues and the N-terminus) on proteins to form stable amide bonds.[5][6][7] This document provides a detailed protocol for labeling proteins with AF430 NHS ester, purifying the conjugate, and subsequently calculating the dye-to-protein ratio using UV-Vis spectrophotometry.
Quantitative Data Summary
The accurate calculation of the dye-to-protein ratio relies on precise spectrophotometric measurements and the use of correct molar extinction coefficients and correction factors. The key quantitative data for AF430 are summarized in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance Wavelength (λmax) | 430 nm | [3][8] |
| Molar Extinction Coefficient at λmax (ε_dye) | 15,955 M⁻¹cm⁻¹ | [3][8] |
| Correction Factor at 280 nm (CF₂₈₀) | 0.59 | [8] |
Experimental Protocols
This section details the experimental procedures for protein labeling with this compound and the subsequent determination of the dye-to-protein ratio.
Materials
-
Protein of interest
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5 or phosphate-buffered saline, PBS, pH 7.2-7.4)[9][10]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]
-
Purification column (e.g., Sephadex G-25)[11]
-
Spectrophotometer and quartz cuvettes
Protein Preparation
-
Buffer Selection: Dissolve the protein in an amine-free buffer. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for reaction with the NHS ester.[9][] The optimal pH for the labeling reaction is between 8.3 and 8.5.[7][9]
-
Protein Concentration: Adjust the protein concentration to 1-10 mg/mL for optimal labeling.[13]
This compound Stock Solution Preparation
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[9] For example, a 10 mM stock solution can be prepared.
Protein Labeling Procedure
-
Dye-to-Protein Molar Ratio: The optimal molar ratio of dye to protein for labeling can vary depending on the protein and the desired degree of labeling. A starting point of a 10-fold molar excess of dye to protein is recommended.[11] This ratio may require optimization.
-
Reaction: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice, protected from light.[9][14]
Purification of the Dye-Protein Conjugate
It is crucial to remove any unreacted, free dye from the conjugate solution for accurate determination of the dye-to-protein ratio.[1][2]
-
Column Preparation: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS).
-
Sample Loading: Load the reaction mixture onto the column.
-
Elution: Elute the conjugate with the equilibration buffer. The first colored band to elute will be the dye-protein conjugate, as it is larger and will pass through the column more quickly than the smaller, free dye molecules.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
Calculation of the Dye-to-Protein Ratio
The dye-to-protein ratio is determined by measuring the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the dye's maximum absorbance wavelength (430 nm for AF430).
Spectrophotometric Measurements
-
Using a spectrophotometer, measure the absorbance of the purified dye-protein conjugate solution in a 1 cm path length cuvette at 280 nm (A₂₈₀) and 430 nm (A₄₃₀).
-
If the absorbance readings are too high (typically > 2.0), dilute the sample with buffer and re-measure. Remember to account for the dilution factor in the subsequent calculations.[2][15]
Calculation Steps
The degree of labeling (DOL) is calculated using the Beer-Lambert law.
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = A₄₃₀ / ε_dye
-
Where ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).
-
-
Calculate the Protein Concentration:
-
The absorbance at 280 nm needs to be corrected for the contribution of the dye's absorbance at this wavelength.
-
Corrected A₂₈₀ = A₂₈₀ - (A₄₃₀ × CF₂₈₀)
-
Where CF₂₈₀ is the correction factor for AF430 at 280 nm (0.59).
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein
-
Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
Calculate the Dye-to-Protein Ratio (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
The resulting DOL represents the average number of dye molecules conjugated to each protein molecule.[1]
Visual Representations
Signaling Pathway of NHS Ester Reaction
Caption: Reaction of this compound with a protein's primary amines.
Experimental Workflow for Dye-to-Protein Ratio Calculation
Caption: Workflow for calculating the dye-to-protein ratio.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluidic.com [fluidic.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biogradetech.com [biogradetech.com]
- 11. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Purification of AF430 NHS Ester Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a multitude of applications. AF430, a hydrophilic coumarin (B35378) dye with a green-yellow emission, is often utilized for such purposes.[1] The N-hydroxysuccinimide (NHS) ester functional group is one of the most common amine-reactive chemistries used to conjugate fluorophores to proteins.[2][3][4] It readily reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues on the protein surface, to form stable amide bonds.[2][3]
A critical step following the labeling reaction is the removal of any unconjugated, free dye.[5][6][7] The presence of excess free dye can lead to inaccurate quantification, high background fluorescence, and potential artifacts in downstream assays. Therefore, a robust purification strategy is essential to ensure the quality and reliability of the labeled protein conjugate. These application notes provide detailed protocols for the labeling of proteins with AF430 NHS ester and the subsequent purification and quality control of the conjugate.
Protein Labeling with this compound
The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to protein, pH, temperature, and incubation time.[6] The optimal pH for the reaction of NHS esters with primary amines is between 8.3 and 8.5.[2][8] Buffers containing primary amines, such as Tris, must be avoided as they will compete with the protein for reaction with the NHS ester.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the protein on the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Chemical reaction of an NHS ester with a primary amine on a protein.
General Experimental Protocol
This protocol provides a general guideline. Optimization may be necessary for specific proteins.[9]
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[3][8][9]
-
-
Perform the Labeling Reaction:
-
Add the dissolved this compound to the protein solution. A common starting point is a 10-20 fold molar excess of the NHS ester to the protein.[9] The optimal ratio may need to be determined experimentally.[6]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[2][8][9] Gentle stirring or mixing is recommended.
-
-
Quench the Reaction (Optional but Recommended):
Purification of Labeled Proteins
The removal of unconjugated AF430 is crucial for accurate downstream analysis.[5][7] The choice of purification method depends on the protein's properties, the sample volume, and the required purity.
Experimental Workflow
The overall process from labeling to analysis follows a structured workflow.
Caption: A logical workflow for protein labeling, purification, and analysis.
Protocol 1: Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on their size.[11][12][13] Larger molecules (the labeled protein) elute faster than smaller molecules (the free dye), which enter the porous beads of the chromatography resin and take a longer path.[11] This method is often used as a final polishing step.[13]
Principle of SEC
Caption: Principle of Size Exclusion Chromatography for purification.
Methodology
-
Column Selection: Choose a desalting or gel filtration column with a molecular weight cutoff (MWCO) appropriate for your protein. For most proteins, a resin suitable for separating molecules above 5 kDa from smaller contaminants is effective.[14]
-
Equilibration: Equilibrate the column with 3-5 column volumes of a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the quenched labeling reaction mixture to the top of the column. The sample volume should not exceed 30% of the total column volume for optimal separation.[14]
-
Elution: Elute the sample with the equilibration buffer. The labeled protein will be in the first colored fraction to elute from the column. The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect fractions and monitor the absorbance at 280 nm (for protein) and ~430 nm (for AF430 dye) to identify the protein-containing fractions.
-
Pooling: Pool the fractions containing the purified labeled protein.
Protocol 2: Dialysis
Dialysis is a technique that separates molecules based on selective diffusion across a semi-permeable membrane.[15][16][17] The labeled protein is retained within the dialysis tubing or cassette, while the smaller, free dye molecules diffuse out into a larger volume of buffer (the dialysate).[16]
Principle of Dialysis
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. fluidic.com [fluidic.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 13. goldbio.com [goldbio.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for AF430 NHS Ester Labeling in Physiological Buffer Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely used for the covalent labeling of primary amines on biomolecules, such as the N-terminus and lysine (B10760008) residues of proteins.[1] This method is instrumental in conjugating fluorescent dyes, like AF430, to antibodies and other proteins for various applications, including immunofluorescence, flow cytometry, and proteomics.[2][3] AF430 is a hydrophilic fluorescent dye with an excitation maximum of approximately 430 nm and an emission maximum around 542 nm.[4] Its fluorescence is stable over a wide pH range, making it a versatile tool for biological imaging.[5]
The efficiency of the NHS ester-amine reaction is highly dependent on the pH of the reaction buffer.[6] While the optimal pH for this reaction is typically between 8.3 and 8.5, many biological applications require maintaining physiological buffer conditions (pH ~7.4) to preserve the structure and function of sensitive proteins.[2][6] This document provides detailed protocols and quantitative data for labeling biomolecules with AF430 NHS ester, with a special focus on achieving efficient conjugation in physiological buffers like Phosphate-Buffered Saline (PBS).
Data Presentation
The selection of the reaction buffer significantly impacts the degree of labeling (DOL), which is the molar ratio of the dye to the protein. While a higher pH generally leads to a higher DOL, successful labeling can be achieved at physiological pH with adjusted reaction parameters. Below is a summary of the expected outcomes when labeling a model protein, Bovine Serum Albumin (BSA), with a fluorescein (B123965) NHS ester, which has similar reactivity to this compound, under different buffer conditions.[3]
| Buffer Condition | pH | Incubation Time | Resulting Degree of Labeling (DOL) |
| 0.1 M Sodium Bicarbonate | 9.0 | 1 hour | 1.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 4 hours | 0.9 |
Table 1: Comparison of Labeling Efficiency in Different Buffers. Data is based on experiments with Fluorescein NHS Ester and Bovine Serum Albumin (BSA) and is representative of the expected trend for this compound labeling.[3]
Photophysical Properties of AF430 Dye:
| Property | Value |
| Excitation Maximum (λex) | ~430 nm |
| Emission Maximum (λem) | ~542 nm |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | 0.23 |
Table 2: Photophysical properties of AF430 dye.[5]
Experimental Protocols
Materials:
-
This compound
-
Protein to be labeled (e.g., antibody) in an amine-free buffer
-
Reaction Buffer:
-
Option 1 (Physiological pH): 1x Phosphate-Buffered Saline (PBS), pH 7.4
-
Option 2 (Optimal pH): 0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification Column (e.g., Sephadex G-25 desalting column)
Protocol 1: Labeling in Physiological Buffer (PBS, pH 7.4)
This protocol is recommended for proteins that are sensitive to higher pH conditions.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in PBS, pH 7.4.
-
If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS before labeling.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the this compound stock solution. A 10- to 20-fold molar excess of the dye to the protein is a good starting point.
-
Slowly add the dye stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 4 hours to overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and quenching solution using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the first colored band, which is the labeled protein conjugate.
-
Protocol 2: Labeling in Optimal pH Buffer (Sodium Bicarbonate, pH 8.3)
This protocol provides higher labeling efficiency for proteins that are stable at a slightly alkaline pH.
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 2-10 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3.
-
Ensure any amine-containing buffers have been removed via dialysis.
-
-
This compound Stock Solution Preparation:
-
Prepare a fresh 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the labeled protein conjugate using a desalting column as described in Protocol 1.
-
Calculation of Degree of Labeling (DOL)
The DOL can be determined spectrophotometrically:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance of AF430 (~430 nm, A_max).
-
Calculate the protein concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye), and ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the DOL:
-
DOL = A_max / (ε_dye × Protein Concentration (M))
-
Where ε_dye is the molar extinction coefficient of the AF430 dye (15,955 cm⁻¹M⁻¹).
-
Visualizations
Caption: Experimental workflow for this compound labeling of proteins.
Caption: Generalized workflow for indirect immunofluorescence using an AF430-labeled secondary antibody.
References
Utilizing AF430 NHS Ester for Multicolor Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multicolor flow cytometry is a powerful technique for the simultaneous analysis of multiple parameters on a single-cell basis. The selection of appropriate fluorophores is critical for the success of these complex experiments. AF430, a fluorescent dye with a unique spectral profile, offers a valuable option for expanding multicolor panels. This document provides detailed application notes and protocols for the use of AF430 NHS ester in multicolor flow cytometry, from antibody conjugation to data acquisition and analysis. AF430 is characterized by its excitation maximum at approximately 430 nm and an emission maximum around 542 nm, making it well-suited for excitation by the violet laser (405 nm) commonly found on modern flow cytometers. Its large Stokes shift of ~112 nm minimizes spectral crosstalk, a desirable feature in multicolor applications.[1]
This compound: Properties and Characteristics
This compound is an amine-reactive derivative of the AF430 dye, designed for the covalent labeling of primary amines on proteins, such as antibodies, and other biomolecules.[2] The N-hydroxysuccinimidyl (NHS) ester group reacts efficiently with primary amines in a slightly alkaline environment to form stable amide bonds. Key photophysical properties of AF430 are summarized in the table below.
| Property | Value |
| Maximum Excitation (λex) | ~430 nm[3] |
| Maximum Emission (λem) | ~542 nm[3] |
| Molar Extinction Coefficient (ε) | 15,955 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 0.23 |
| Brightness (ε x Φ) | ~3670 M⁻¹cm⁻¹ |
| A280 Correction Factor (CF280) | 0.06 |
Table 1: Photophysical properties of AF430.
The brightness of a fluorophore is a critical parameter in flow cytometry, especially for detecting antigens with low expression levels. The following table provides a comparative overview of AF430's brightness relative to other commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| AF430 | ~430 | ~542 | 15,955 | 0.23 | ~3,670 |
| Alexa Fluor 488 | ~493 | ~516 | 72,000 | 0.92 | ~66,240 |
| FITC | ~495 | ~525 | 75,000 | 0.92 | ~69,000 |
| PE | 496, 565 | 575 | 1,960,000 | 0.84 | ~1,646,400 |
| APC | 645 | 660 | 240,000 | 0.68 | ~163,200 |
Table 2: Comparative brightness of AF430 and other common fluorophores.
Experimental Protocols
I. Antibody Conjugation with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (free of amine-containing stabilizers like BSA or glycine)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains amine-containing substances, dialyze the antibody against PBS overnight at 4°C.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve a 10-20 fold molar excess of dye to antibody. For a typical IgG antibody (MW ~150,000 g/mol ), this is a good starting point.
-
Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the AF430-conjugated antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
Caption: Workflow for antibody conjugation with this compound.
II. Determination of the Degree of Labeling (DOL)
The DOL is the average number of fluorophore molecules conjugated to each antibody molecule.
Procedure:
-
Measure the absorbance of the purified AF430-conjugated antibody at 280 nm (A280) and 430 nm (A430) using a UV-Vis spectrophotometer.
-
Calculate the DOL using the following equations:
-
Protein Concentration (M) = [A280 - (A430 × CF280)] / ε_protein
-
Where:
-
CF280 = 0.06 (Correction factor for AF430 absorbance at 280 nm)
-
ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
-
-
Dye Concentration (M) = A430 / ε_dye
-
Where:
-
ε_dye = Molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹)
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An optimal DOL for flow cytometry is typically between 3 and 7.
III. Multicolor Flow Cytometry Staining Protocol
This protocol provides a general procedure for staining suspended cells with an AF430-conjugated antibody as part of a multicolor panel.
Materials:
-
Single-cell suspension
-
AF430-conjugated antibody and other fluorophore-conjugated antibodies in the panel
-
Staining Buffer: PBS with 1-2% BSA or FBS and 0.05% sodium azide
-
(Optional) Fc block
-
(Optional) Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold staining buffer.
-
(Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.
-
-
(Optional) Fc Receptor Blocking:
-
Add Fc block to the cell suspension and incubate for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the AF430-conjugated antibody and other antibodies in the panel to the cell suspension.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of cold staining buffer by centrifuging at 300-400 x g for 5 minutes at 4°C and decanting the supernatant.
-
-
Resuspension and Data Acquisition:
-
Resuspend the cells in an appropriate volume of staining buffer for flow cytometric analysis.
-
Acquire data on a flow cytometer equipped with a violet laser (405 nm) for AF430 excitation.
-
Caption: General workflow for multicolor cell staining.
IV. Setting Up Compensation Controls for AF430
Accurate compensation is crucial to correct for spectral overlap between fluorophores in a multicolor panel.[4][5][6]
Materials:
-
Compensation beads (e.g., anti-mouse Ig, κ/negative control compensation particles) or cells
-
AF430-conjugated antibody and all other single-color antibody conjugates in the panel
-
Unstained cells or beads
Procedure:
-
Prepare Single-Stained Controls:
-
For each fluorophore in your panel, including AF430, label a separate tube.
-
Add the same AF430-conjugated antibody used in your experimental sample to the corresponding tube. Use a sufficient amount to obtain a bright positive signal.
-
Repeat this for all other fluorophores in your panel.
-
Prepare one tube of unstained beads or cells to set the negative population.
-
-
Staining and Washing:
-
Incubate the beads with the antibodies for 15-30 minutes at 4°C in the dark.
-
Wash the beads with staining buffer as described in the cell staining protocol.
-
-
Data Acquisition and Compensation Calculation:
-
Run the unstained control first to set the forward and side scatter voltages and the baseline fluorescence.
-
Run each single-stained control to calculate the spectral overlap into other channels. The positive and negative populations on the beads will be used to set the compensation matrix.[7]
-
Most flow cytometry software can automatically calculate the compensation matrix from the single-stained controls.
-
Caption: Logical steps for setting up compensation controls.
Data Analysis and Troubleshooting
-
Spectral Overlap: AF430 is excited by the violet laser (405 nm) and its emission peak is at 542 nm. Be mindful of potential spectral overlap with other violet laser-excited dyes such as Brilliant Violet 510 or Pacific Orange, and with fluorophores excited by the blue laser (488 nm) that have broad emission spectra, such as FITC and PE. Utilize online spectrum viewers to visualize potential overlaps when designing your panel.
-
Gating Strategy: Always include an unstained control to identify the autofluorescence of your cell population. For your compensated data, use Fluorescence Minus One (FMO) controls to accurately set gates for positive populations, especially for dimly expressed markers.
-
Troubleshooting:
-
Weak Signal: This could be due to a low DOL, suboptimal antibody concentration, or low antigen expression. Titrate your antibody to determine the optimal concentration. Consider using a brighter fluorophore for low-abundance targets.
-
High Background: This may result from insufficient washing, non-specific antibody binding, or issues with dead cells. Ensure thorough washing, use an Fc block, and include a viability dye in your panel.
-
Poor Compensation: Inaccurate compensation can arise from using controls that are too dim, using a different antibody lot for compensation than for the experiment, or incorrect gating of single-stained controls.[8] Ensure your single-stained controls are bright and properly prepared.
-
Conclusion
This compound is a valuable tool for multicolor flow cytometry, offering a unique spectral profile for expanding experimental panels. By following the detailed protocols for antibody conjugation, cell staining, and compensation provided in these application notes, researchers can successfully incorporate AF430 into their multicolor flow cytometry experiments to achieve high-quality, reproducible results. Careful panel design and the use of appropriate controls are paramount for obtaining accurate and meaningful data.
References
- 1. Stain Compensation Bead Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 2. Lasers and Dyes for Multicolor Flow Cytometry [bdbiosciences.com]
- 3. vigo-avocats.com [vigo-avocats.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. a.storyblok.com [a.storyblok.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. BestProtocols: UltraComp Compensation Beads Protocols for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
AF430 NHS Ester Conjugation to Secondary Antibodies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the conjugation of AF430 NHS ester to secondary antibodies. AF430 is a bright, photostable fluorescent dye with an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[1][2] Its large Stokes shift makes it an excellent choice for multicolor imaging applications. The N-hydroxysuccinimidyl (NHS) ester functional group allows for efficient and stable covalent labeling of primary amine groups present on antibodies, primarily on lysine (B10760008) residues, forming a stable amide bond.[1] This guide will cover the essential materials, a detailed step-by-step conjugation protocol, methods for characterizing the conjugate, and protocols for common downstream applications.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and the antibody conjugation process.
Table 1: this compound Properties [1]
| Property | Value |
| Excitation Maximum (λex) | 430 nm |
| Emission Maximum (λem) | 542 nm |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ |
| Optimal pH for Conjugation | 8.0 - 9.0 |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Reactivity | Primary amines (-NH₂) |
Table 2: Recommended Conjugation Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations improve conjugation efficiency. |
| Molar Ratio of Dye:Antibody | 5:1 to 20:1 | This should be optimized for each specific antibody. A 10:1 ratio is a good starting point. |
| Reaction Time | 1 - 2 hours | Can be extended to overnight at 4°C for potentially higher labeling. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is generally sufficient for a 1-2 hour reaction. |
| Quenching Reagent | 1 M Tris-HCl, pH 8.0 or Glycine | Final concentration of 50-100 mM. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Secondary Antibody
This protocol details the steps for covalently labeling a secondary antibody with this compound.
Materials:
-
Secondary antibody (e.g., Goat anti-Rabbit IgG) at 2-10 mg/mL in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., Sephadex G-25 size-exclusion chromatography column).
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.
-
Ensure the antibody concentration is at least 2 mg/mL.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 10 mg/mL. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using the conjugation buffer.
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess (start with a 10:1 molar ratio of dye to antibody).
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[3]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[3]
-
-
Purification of the Conjugate:
-
Equilibrate the size-exclusion chromatography column with PBS.
-
Apply the quenched reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. The smaller, unconjugated dye molecules will elute later.
-
Collect the fractions containing the AF430-conjugated secondary antibody.
-
-
Storage:
-
Store the purified conjugate at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Characterization of the AF430-Antibody Conjugate
Determining the Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each antibody molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is 430 nm (A₄₃₀), using a spectrophotometer.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
-
Concentration of Antibody (M) = [A₂₈₀ - (A₄₃₀ × CF₂₈₀)] / ε_antibody
-
Concentration of Dye (M) = A₄₃₀ / ε_dye
-
Where:
-
CF₂₈₀ is the correction factor for the absorbance of the dye at 280 nm. A general approximation for many dyes is around 0.3, but it is best to determine this experimentally if not provided by the manufacturer.
-
ε_antibody is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is typically ~210,000 M⁻¹cm⁻¹).
-
ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).[1]
-
-
-
Calculate the DOL:
-
DOL = (Concentration of Dye) / (Concentration of Antibody)
-
An optimal DOL for most antibody applications is between 2 and 10.
Application Protocols
Protocol 3: Immunofluorescence Staining of a Target Protein
This protocol describes the use of an AF430-conjugated secondary antibody for indirect immunofluorescence staining of a target protein in cultured cells.
Materials:
-
Cells grown on coverslips.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% BSA in PBS.
-
Primary antibody specific to the target protein.
-
AF430-conjugated secondary antibody.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal working concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the AF430-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a DAPI solution for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI (Ex/Em: ~358/461 nm) and AF430 (Ex/Em: ~430/542 nm).
-
Protocol 4: Western Blotting
This protocol outlines the use of an AF430-conjugated secondary antibody for the detection of a target protein in a western blot.
Materials:
-
Protein lysate.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
Nitrocellulose or PVDF membrane.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary antibody specific to the target protein.
-
AF430-conjugated secondary antibody.
-
TBST buffer.
-
Fluorescence imaging system.
Procedure:
-
Protein Separation and Transfer:
-
Separate the protein lysate by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the AF430-conjugated secondary antibody in Blocking Buffer.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation, protected from light.
-
Wash the membrane three times for 10 minutes each with TBST, protected from light.
-
-
Detection:
-
Image the blot using a fluorescence imaging system capable of exciting at ~430 nm and detecting emission at ~542 nm.
-
Visualizations
References
Application Notes and Protocols for AF430 NHS Ester Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the reagents, quantitative parameters, and experimental protocol for labeling proteins, antibodies, and other amine-containing biomolecules with AF430 NHS ester.
Introduction
This compound (succinimidyl ester) is a widely used amine-reactive fluorescent dye. It enables the covalent attachment of the AF430 fluorophore to primary amines (R-NH₂) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[1][2][3] The resulting amide bond is as stable as a peptide bond, ensuring a permanent label.[2][4] This labeling chemistry is highly efficient and specific to primary amines at an optimal pH of 8.3-8.5.[5][6] The AF430 dye is a hydrophilic fluorophore with fluorescence emission in the green-yellow range, making it suitable for various applications including fluorescence microscopy, flow cytometry, and immunoassays.[1][7][8]
Required Reagents and Materials
1. Dye and Biomolecule
-
This compound: The reactive fluorophore.
-
Biomolecule to be Labeled: e.g., antibody, protein, or amine-modified oligonucleotide.
-
Crucial Note: The biomolecule should be in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[9] Avoid stabilizing proteins like Bovine Serum Albumin (BSA) in the antibody solution.[10]
-
2. Solvents
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): For reconstituting the this compound. Using high-quality, anhydrous solvent is critical as NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.[1][4][10][11]
3. Buffers
-
Reaction Buffer (pH 8.3-8.5): To maintain the optimal pH for the conjugation reaction.[5]
-
Purification Buffer: For separating the labeled conjugate from excess free dye.
-
Quenching Buffer (Optional): To terminate the reaction.
-
Recommended: 1 M Tris-HCl or 1 M Glycine, pH 7.4.[9]
-
4. Purification System
-
Size-Exclusion Chromatography Column: To separate the labeled protein from unreacted dye.
Quantitative Data Summary
The efficiency of the labeling reaction depends on several factors, including the concentration of the protein, the molar ratio of dye to protein, and the reaction time. The following table summarizes key quantitative parameters.
| Parameter | Recommended Value | Notes |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 5-10 mg/mL) | Higher concentrations improve labeling efficiency.[1][11] |
| Reaction Buffer pH | 8.3 - 8.5 | Critical for deprotonating primary amines without significant NHS ester hydrolysis.[5] |
| Molar Excess of Dye to Protein | 5- to 15-fold | This is a starting point and should be optimized for each specific protein.[9][11] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare fresh immediately before use.[2][9] |
| Reaction Temperature | Room Temperature | A convenient and effective temperature for the reaction.[1][2] |
| Incubation Time | 1 hour | Can be extended (e.g., overnight at 4°C) to potentially increase the degree of labeling.[2][5] |
Experimental Workflow Diagram
References
- 1. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. genecopoeia.com [genecopoeia.com]
- 3. Alexa Fluor 430 NHS ester_TargetMol [targetmol.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. fluidic.com [fluidic.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Application Notes and Protocols for AF430 NHS Ester Labeling of Amine-Modified DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the fluorescent labeling of amine-modified DNA with AF430 NHS ester. AF430 is a bright, hydrophilic fluorescent dye that is well-suited for a variety of biological applications. Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary aliphatic amines, such as those introduced at the termini or internally within a DNA oligonucleotide, to form a stable amide bond. This covalent labeling strategy enables the sensitive detection of DNA in techniques such as fluorescence microscopy, flow cytometry, microarrays, and in situ hybridization.[1][2][3][4]
AF430 exhibits an excitation maximum at approximately 430 nm and an emission maximum around 542 nm.[4][5][6] The dye is characterized by its high photostability and its fluorescence is independent of pH over a wide range (pH 4 to 10).[1][2][7][8]
Quantitative Data
The following tables summarize the key quantitative parameters for this compound and provide a starting point for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~430 nm | [5][9] |
| Emission Maximum (λem) | ~542 nm | [5][6][9] |
| Molar Extinction Coefficient (ε) | 15,955 cm⁻¹M⁻¹ | [5][9] |
| Quantum Yield (Φ) | 0.23 | [5][9] |
| Molecular Weight | 701.75 g/mol | [5][6] |
| Storage Conditions | -20°C, desiccated and protected from light | [1][3] |
Table 2: Recommended Starting Conditions for Labeling Reaction
| Parameter | Recommended Range | Notes |
| Molar Excess of this compound | 5-20 fold over amine-modified DNA | Higher excess may be needed for less efficient reactions. Optimization is recommended.[10] |
| DNA Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Phosphate (B84403) Buffer | Ensure the buffer is free of primary amines (e.g., Tris).[10] |
| Reaction pH | 8.3 - 8.5 | Critical for efficient labeling.[10] |
| Reaction Time | 2-4 hours at room temperature, or overnight at 4°C | Longer incubation may increase yield. |
| Solvent for this compound | Anhydrous DMSO or DMF | Prepare fresh and add to the aqueous DNA solution.[10] |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified DNA with this compound
This protocol describes the covalent attachment of this compound to amine-modified DNA.
Materials:
-
Amine-modified DNA oligonucleotide
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Amine-Modified DNA: Dissolve the amine-modified DNA in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Calculate Molar Excess: Determine the moles of amine-modified DNA. Calculate the required volume of the this compound stock solution to achieve a 5-20 fold molar excess.
-
Reaction Setup: Add the calculated volume of the this compound stock solution to the DNA solution. The final reaction volume should contain no more than 10% organic solvent.
-
Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Proceed immediately to purification of the labeled DNA (Protocol 2).
Protocol 2: Purification of AF430-Labeled DNA
Purification is essential to remove unconjugated this compound and hydrolysis byproducts.
Method 1: Ethanol (B145695) Precipitation (for oligonucleotides >20 bases)
-
Add 0.1 volumes of 3 M sodium acetate, pH 5.2, to the labeling reaction mixture.
-
Add 2.5-3 volumes of ice-cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the labeled DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
Method 2: Gel Filtration Chromatography
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with nuclease-free water or a desired buffer.
-
Load the labeling reaction mixture onto the column.
-
Elute the labeled DNA with the equilibration buffer. The labeled DNA will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
Collect the fractions and identify the fractions containing the labeled DNA by measuring the absorbance at 260 nm and 430 nm.
Protocol 3: Quantification of AF430-Labeled DNA and Degree of Labeling (DOL)
This protocol allows for the determination of the concentration of the labeled DNA and the average number of dye molecules per DNA molecule.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified AF430-labeled DNA solution at 260 nm (A₂₆₀) and 430 nm (A₄₃₀) using a spectrophotometer.
-
Calculate the Concentration of AF430:
-
Concentration of AF430 (M) = A₄₃₀ / ε_AF430
-
where ε_AF430 is the molar extinction coefficient of AF430 (15,955 cm⁻¹M⁻¹).
-
-
-
Calculate the Concentration of DNA:
-
Corrected A₂₆₀ = A₂₆₀ - (A₄₃₀ * CF)
-
Concentration of DNA (M) = Corrected A₂₆₀ / ε_DNA
-
where ε_DNA is the molar extinction coefficient of the specific DNA oligonucleotide (can be calculated based on its sequence).
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Molar concentration of AF430 / Molar concentration of DNA
-
Mandatory Visualizations
Caption: Chemical reaction of this compound with an amine-modified DNA.
Caption: Experimental workflow for labeling amine-modified DNA with this compound.
Caption: Troubleshooting decision tree for low labeling efficiency.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Incorrect pH of the reaction buffer. | Ensure the pH of the buffer is between 8.3 and 8.5. Prepare fresh buffer if necessary.[10] |
| Inactive this compound due to hydrolysis. | Use a fresh vial of this compound. Dissolve it in anhydrous DMSO or DMF immediately before use. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a buffer that does not contain primary amines, such as sodium bicarbonate or phosphate buffer. | |
| Insufficient molar excess of the dye. | Increase the molar excess of this compound in the reaction.[11] | |
| Low recovery of labeled DNA after purification | Loss of DNA during ethanol precipitation. | Ensure proper precipitation conditions (temperature, time, salt concentration). Use a carrier like glycogen (B147801) if working with small amounts of DNA. |
| Inefficient elution from chromatography column. | Optimize the elution protocol for the specific column and DNA size. | |
| High background fluorescence | Incomplete removal of unreacted dye. | Repeat the purification step or use a more stringent purification method (e.g., HPLC). |
| Non-specific binding of the dye to the DNA. | Ensure that the purification method is effective at removing all non-covalently bound dye. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AF430 NHS 活化酯 / this compound / Alexa Fluor 430 NHS / Alexa Fluor 430 SE | 多荧生物_Duofluor [duofluor.com]
- 6. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols: AF430 NHS Ester Labeling for In-Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction to AF430 NHS Ester
This compound is a hydrophilic coumarin (B35378) dye that serves as a valuable tool for fluorescently labeling biomolecules.[1] Its N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, commonly found on proteins and antibodies, to form stable amide bonds.[2] This labeling chemistry is straightforward and widely used for creating fluorescent probes for various biological applications.[2]
AF430 exhibits excitation and emission maxima at approximately 430 nm and 542 nm, respectively, placing its fluorescence in the green-yellow range of the visible spectrum.[3] A key feature of AF430 is its large Stokes shift of around 112 nm, which is advantageous in multicolor imaging applications by minimizing spectral overlap between different fluorophores.[1] The dye's fluorescence is also stable over a broad pH range (pH 4-10).[1]
While AF430 is a bright and photostable dye suitable for many in vitro applications like flow cytometry and fluorescence microscopy, its utility for deep-tissue in-vivo imaging in whole animals is limited.[1][4] The excitation and emission wavelengths of AF430 fall within the visible spectrum, where light penetration through biological tissues is significantly attenuated by absorption and scattering.[4] Furthermore, tissue autofluorescence is more pronounced in this spectral region, potentially leading to a lower signal-to-noise ratio.[5]
Despite these limitations for deep-tissue imaging, AF430-labeled probes can be effectively utilized in specific in-vivo applications, including:
-
Superficial Imaging: For visualizing targets on or near the skin surface.
-
Intravital Microscopy: High-resolution imaging of cells and tissues in living animals through imaging windows.[6]
-
In-Vivo Flow Cytometry: Detecting and quantifying labeled cells directly within the bloodstream.[7]
These application notes provide detailed protocols for labeling proteins and antibodies with this compound and offer guidance on its potential applications and limitations in the context of in-vivo imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters for AF430 and provide a general comparison with other common fluorophores.
Table 1: Photophysical Properties of AF430
| Property | Value | Reference |
| Maximum Excitation Wavelength (λex) | ~430 nm | [3] |
| Maximum Emission Wavelength (λem) | ~542 nm | [3] |
| Molar Extinction Coefficient (ε) at λmax | 15,955 M⁻¹cm⁻¹ | [8] |
| Quantum Yield (Φ) of Maleimide (B117702) Derivative | 0.23 | [6] |
| Correction Factor (CF₂₈₀) | 0.06 | [8] |
Table 2: General Comparison of Fluorophores for In-Vivo Imaging
| Fluorophore Class | Excitation/Emission Range | Tissue Penetration | Autofluorescence Interference | Typical In-Vivo Applications |
| Visible (e.g., AF430, FITC) | 400-650 nm | Low | High | Superficial imaging, intravital microscopy |
| Near-Infrared (NIR) (e.g., Cy5.5, IRDye 800CW) | 650-900 nm | High | Low | Deep-tissue whole-body imaging |
Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with this compound
This protocol outlines the general procedure for conjugating this compound to proteins or antibodies. The optimal conditions may need to be determined empirically for each specific biomolecule.
Materials:
-
Protein or antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[8] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[10]
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[11]
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein/antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
Adjust the protein concentration to 1-10 mg/mL.[8]
-
-
Prepare the this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[4] Vortex thoroughly to ensure complete dissolution.
-
-
Labeling Reaction:
-
Adjust the pH of the protein solution to 8.3-8.5 using the reaction buffer.[11]
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.[4] The optimal dye-to-protein ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
-
Purification of the Conjugate:
-
Remove unreacted dye and byproducts by size-exclusion chromatography, dialysis, or using a spin filtration column.[8]
-
-
Characterization of the Conjugate:
-
Determine the Degree of Labeling (DOL) (see Protocol 2).
-
Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion chromatography.
-
Protocol 2: Determination of the Degree of Labeling (DOL)
The DOL, or the molar ratio of dye to protein, is a critical parameter for ensuring the quality and reproducibility of your labeled conjugate. It can be determined spectrophotometrically.
Materials:
-
Purified AF430-protein/antibody conjugate
-
Spectrophotometer
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is approximately 430 nm (A₄₃₀).
-
-
Calculate Protein and Dye Concentrations:
-
The concentration of the dye can be calculated using the Beer-Lambert law: Dye Concentration (M) = A₄₃₀ / ε_dye where ε_dye is the molar extinction coefficient of AF430 (15,955 M⁻¹cm⁻¹).[8]
-
The protein concentration can be calculated by correcting the A₂₈₀ reading for the absorbance of the dye at 280 nm: Corrected A₂₈₀ = A₂₈₀ - (A₄₃₀ × CF₂₈₀) where CF₂₈₀ is the correction factor for AF430 at 280 nm (0.06).[8] Protein Concentration (M) = Corrected A₂₈₀ / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
For optimal in-vivo imaging with antibodies, a DOL range of 1.5 to 3 is generally recommended to balance signal intensity with potential alterations in biodistribution and clearance.[1]
Protocol 3: General Considerations for In-Vivo Imaging with AF430-Labeled Probes
Given the limitations of visible light fluorophores for deep-tissue imaging, this section provides general guidance for potential in-vivo applications of AF430 conjugates.
Animal Models:
-
For superficial imaging, hairless or shaved mice are recommended to minimize light scattering and absorption by fur.[1]
Administration and Dosage:
-
The route of administration (e.g., intravenous, intraperitoneal, subcutaneous) and the optimal dosage need to be determined empirically for each specific probe and application.[1]
-
For antibody-based probes targeting tumors, a starting dosage of 50 µg per animal can be considered.[1]
Imaging Systems:
-
Superficial Imaging: Whole-body imaging systems equipped with appropriate excitation and emission filters for AF430 can be used.
-
Intravital Microscopy: Confocal or multiphoton microscopes are required for high-resolution imaging of tissues in living animals.[6]
-
In-Vivo Flow Cytometry: Specialized instruments designed for detecting fluorescently labeled cells in circulation are necessary.[7]
Data Analysis:
-
Signal-to-Noise Ratio (SNR): It is crucial to quantify the signal from the AF430-labeled probe relative to the background autofluorescence.
-
Biodistribution: For systemic applications, ex-vivo analysis of organs can provide information on the distribution and clearance of the labeled probe.
Mandatory Visualizations
Caption: Workflow for this compound labeling and in-vivo application.
Caption: Principle of this compound labeling and fluorescence.
References
- 1. From seeing to believing: labelling strategies for in vivo cell-tracking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 3. Combining in vivo reflectance with fluorescence confocal microscopy provides additive information on skin morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo fluorescence imaging: success in preclinical imaging paves the way for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Long wavelength multiphoton excitation is advantageous for intravital kidney imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell labeling approaches for fluorescence-based in vivo flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols for AF430 NHS Ester Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AF430 NHS ester (succinimidyl ester) is a bright, water-soluble fluorescent dye belonging to the Alexa Fluor family.[1][2][3] Its utility in labeling primary amines on proteins, antibodies, and other biomolecules makes it a valuable tool for creating fluorescently-labeled conjugates used in a variety of applications, including flow cytometry, fluorescence microscopy, and immunofluorescence-based assays.[1][4][5] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines at a slightly basic pH to form stable amide bonds.[6][7] Proper preparation and storage of the this compound stock solution are critical for successful and reproducible conjugation experiments.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Weight | ~701.8 g/mol | [8] |
| Excitation Maximum (λex) | ~430 nm | [8][9][10] |
| Emission Maximum (λem) | ~542 nm - 545 nm | [8][9][10] |
| Extinction Coefficient (ε) | ~15,000 cm⁻¹M⁻¹ | [8] |
| Recommended Stock Solution Concentration | 10 mM | [8] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [6][8] |
| Storage Temperature (Powder) | -20°C, desiccated and protected from light | [4][8][11] |
| Storage Temperature (Stock Solution) | -20°C | [4][6][8] |
| Stock Solution Stability | At least one month when prepared in anhydrous DMSO and stored properly | [8] |
Experimental Protocols
Materials
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or high-quality, amine-free Dimethylformamide (DMF)
-
Microcentrifuge tubes
-
Pipettes and pipette tips
-
Vortex mixer
-
Microcentrifuge
Protocol for Preparing a 10 mM this compound Stock Solution
-
Equilibration: Before opening, allow the vial of this compound powder to warm to room temperature to prevent condensation of moisture, as NHS esters are moisture-sensitive.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a 10 mM concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW ~701.8 g/mol ), you would add approximately 142 µL of solvent.
-
Dissolution: Vortex the vial thoroughly until all the dye has completely dissolved.
-
Centrifugation: Briefly centrifuge the vial to collect the solution at the bottom.[8]
-
Aliquoting and Storage: For ease of use and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C, protected from light.[6][8] When stored properly in anhydrous DMSO, the stock solution is stable for at least one month.[8]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution and its subsequent use in a typical protein labeling reaction.
Caption: Workflow for this compound stock solution preparation and protein labeling.
Signaling Pathway Diagram (Generic Amine Labeling)
As this compound is a versatile labeling reagent for any molecule containing a primary amine, a specific signaling pathway is not applicable. Instead, the following diagram illustrates the chemical reaction between the this compound and a primary amine on a target molecule.
Caption: Reaction of this compound with a primary amine.
References
- 1. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 3. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. Alexa Fluor 430 NHS ester_TargetMol [targetmol.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. biogradetech.com [biogradetech.com]
- 9. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for AF430 NHS Ester Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the pH for successful labeling of biomolecules with AF430 N-hydroxysuccinimide (NHS) ester. The provided protocols offer a step-by-step methodology for efficient conjugation.
Introduction to AF430 NHS Ester Labeling
This compound is a fluorescent dye belonging to the Alexa Fluor family, with an excitation maximum at approximately 430 nm and an emission maximum at around 542 nm.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group makes it a highly efficient reagent for covalently labeling primary amines (-NH₂) present on proteins (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other biomolecules.[1][4][5][6] This labeling occurs through a nucleophilic acyl substitution reaction, resulting in a stable amide bond.[7][8]
The efficiency of this conjugation is critically dependent on the reaction pH, which dictates the balance between the reactivity of the target amine and the hydrolytic stability of the NHS ester.[4][5][8][9]
The Critical Role of pH in NHS Ester Labeling Reactions
The pH of the reaction buffer is the most crucial parameter for successful labeling with this compound. It directly influences two competing reactions: the desired amine modification and the undesired hydrolysis of the NHS ester.
-
Amine Reactivity: Primary amines act as nucleophiles in their unprotonated form (-NH₂). At acidic pH, these amines are protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[4][5][8] As the pH increases, more amine groups become deprotonated, increasing the rate of the labeling reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the dye incapable of reacting with the amine.[7][8][10] The rate of this hydrolysis reaction increases significantly with increasing pH.[7][10]
Therefore, the optimal pH for labeling is a compromise that maximizes the availability of reactive deprotonated amines while minimizing the rate of NHS ester hydrolysis. For most NHS ester labeling reactions, including those with AF dyes, the optimal pH range is 8.3 to 8.5 .[4][5][9][11][12] While reactions can be performed between pH 7.2 and 9.0, the efficiency may be reduced outside the optimal range.[7]
Quantitative Data: Effect of pH on NHS Ester Stability
The stability of the NHS ester in aqueous solution is highly dependent on the pH. The half-life of the NHS ester, which is the time it takes for half of the reactive ester to be hydrolyzed, decreases significantly as the pH increases.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
| > 8.5 | Ambient | Significantly reduced |
This data is generalized for NHS esters and illustrates the trend of decreasing stability with increasing pH.[7][10]
Experimental Protocols
-
This compound
-
Biomolecule to be labeled (e.g., protein, antibody, amine-modified oligonucleotide)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5. Avoid buffers containing primary amines such as Tris.[4][7][11]
-
Anhydrous, amine-free dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[4][5]
-
Purification column (e.g., Sephadex G-25)[6]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
-
Spectrophotometer for determining the degree of labeling (DOL)
-
Vortex mixer and centrifuge
-
Reaction tubes
This protocol is a general guideline and may require optimization for specific proteins and applications.
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
-
Calculate the Molar Ratio of Dye to Protein:
-
The optimal molar excess of NHS ester to protein typically ranges from 5 to 20-fold. This needs to be determined empirically for each protein. A common starting point is a 10-fold molar excess.[4]
-
Calculation:
-
Moles of Protein = (mass of protein in g) / (molecular weight of protein in g/mol )
-
Moles of Dye needed = Moles of Protein × desired molar excess
-
Volume of Dye Stock = (Moles of Dye needed × molecular weight of dye in g/mol ) / (concentration of dye stock in g/L)
-
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer with a primary amine can be added. Add 1/10th volume of 1 M Tris-HCl, pH 8.0, and incubate for an additional 15-30 minutes.
-
-
Purification of the Labeled Conjugate:
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).[6]
-
Equilibrate the column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Apply the reaction mixture to the column. The first colored band to elute will be the AF430-labeled protein.
-
-
Determination of the Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per biomolecule) can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF430 (~430 nm).
-
The calculation requires the extinction coefficients of the protein and the AF430 dye.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. biogradetech.com [biogradetech.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. fluidic.com [fluidic.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting AF430 NHS Ester Labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during protein and antibody labeling with AF430 NHS ester.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My labeling efficiency with this compound is very low. What are the common causes and how can I improve it?
Low labeling efficiency is a frequent issue that can arise from several factors related to your protein, the labeling buffer, the dye itself, or the reaction conditions. Below is a breakdown of potential causes and their solutions.
A. Protein-Related Issues
-
Presence of Amine-Containing Buffers or Stabilizers: Your protein solution may contain buffers like Tris or glycine, or stabilizers like bovine serum albumin (BSA) or gelatin, which contain primary amines. These will compete with your target protein for reaction with the this compound, significantly reducing labeling efficiency.
-
Low Protein Concentration: The reaction between the NHS ester and the protein is a bimolecular reaction. Low protein concentrations can favor the hydrolysis of the NHS ester over the desired labeling reaction.[2][3]
-
Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the this compound.[2]
-
Solution: While challenging to address without modifying the protein, you can try slightly altering the pH of the reaction buffer within the optimal range to potentially expose more reactive amines.
-
B. Buffer and Reaction Condition Issues
-
Incorrect pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[1][7][8] At a lower pH, the primary amines are protonated and less reactive.[1][2][7] At a higher pH, the hydrolysis of the NHS ester increases significantly, reducing the amount of dye available for labeling.[1][2][7][9]
-
Suboptimal Temperature and Incubation Time: Reactions are typically carried out at room temperature for 1-4 hours or at 4°C overnight.[1][2][4]
C. Dye-Related Issues
-
Hydrolysis of this compound: this compound is moisture-sensitive and can hydrolyze in the presence of water.[4][10][11] This hydrolysis renders the dye non-reactive with primary amines.
-
Insufficient Molar Excess of Dye: An insufficient amount of dye will lead to a low degree of labeling.
Quantitative Data Summary
The stability of the NHS ester is crucial for successful labeling and is highly dependent on the pH of the reaction buffer.
| pH | Half-life of NHS Ester (at 0°C) |
| 7.0 | 4-5 hours[9][14] |
| 8.0 | 1 hour[15] |
| 8.6 | 10 minutes[9][14][15] |
Table 1: pH-Dependent Hydrolysis of NHS Esters. This table summarizes the half-life of NHS esters at different pH values, highlighting the increased rate of hydrolysis at higher pH.
Experimental Protocols
Protocol 1: Buffer Exchange of Protein Solution
This protocol describes the removal of amine-containing buffers from your protein sample using a desalting column.
-
Equilibrate the Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with 3-4 column volumes of an amine-free labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).
-
Load the Sample: Add your protein sample to the top of the column.
-
Elute the Protein: Centrifuge the column according to the manufacturer's instructions. The protein will elute in the amine-free buffer.
-
Determine Protein Concentration: Measure the concentration of your protein after buffer exchange using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: Labeling of Protein with this compound
This protocol provides a general procedure for labeling a protein with this compound.
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of at least 2 mg/mL.[2][5]
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Initiate the Labeling Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved this compound.
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][2][4]
-
Purify the Conjugate: Remove the unreacted dye and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[1][16][17]
Visualizations
Caption: Chemical reaction of this compound with a primary amine on a protein.
Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 6. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. fluidic.com [fluidic.com]
- 8. interchim.fr [interchim.fr]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. Alexa Fluor™ 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 13. Invitrogen Alexa Fluor 488 NHS Ester (Succinimidyl Ester) 1 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.co.uk]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. glenresearch.com [glenresearch.com]
- 17. genecopoeia.com [genecopoeia.com]
how to reduce background fluorescence with AF430 NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using AF430 NHS ester in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a yellow fluorescent dye designed for labeling biomolecules.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the covalent conjugation of the fluorophore to primary amines on proteins, peptides, and other molecules.[1][3][4][5]
| Property | Value |
| Excitation Wavelength | ~430 nm[2][6] |
| Emission Wavelength | ~542 nm[1][2][6] |
| Reactive Group | N-hydroxysuccinimidyl (NHS) ester |
| Target Functional Group | Primary amines (-NH₂) |
Q2: What are the common causes of high background fluorescence in my immunofluorescence experiment?
High background fluorescence can originate from several sources, broadly categorized as autofluorescence from the sample and non-specific binding of reagents.
-
Autofluorescence: This is the natural fluorescence emitted by biological materials.[7] Common sources include:
-
Non-Specific Binding: This occurs when fluorescently labeled reagents bind to unintended targets.[12]
-
Primary/Secondary Antibodies: The antibody concentration may be too high, leading to binding at low-affinity sites.[13][14][15][16] The antibodies may also cross-react with other proteins in the sample.[12]
-
Fluorophore: Highly charged fluorescent dyes can contribute to non-specific binding.[17] Unreacted dye from the conjugation process can also be a source of background.[18]
-
-
Experimental Procedure Issues:
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to high background.[13][14]
-
Inadequate Washing: Insufficient washing may not remove all unbound antibodies.[12][14]
-
Drying of the sample: Allowing the sample to dry out during the staining procedure can cause non-specific antibody binding.[13]
-
Q3: How can I check for autofluorescence in my sample?
The most straightforward method to assess autofluorescence is to prepare an unstained control sample.[7][19] This sample should undergo all the same processing steps as your experimental samples, including fixation and mounting, but without the addition of any fluorescently labeled antibodies or probes.[7] If you observe significant fluorescence in this unstained control when viewed under the microscope, autofluorescence is a contributing factor to your background signal.[7][19]
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues leading to high background fluorescence when using this compound-conjugated molecules.
Guide 1: Optimizing the Antibody Staining Protocol
High background is often due to suboptimal antibody concentrations or procedural steps.
Problem: High background staining observed across the entire sample.
| Possible Cause | Troubleshooting Step | Recommendation |
| Primary or secondary antibody concentration is too high. | Titrate your primary and secondary antibodies. | Perform a dilution series for both antibodies to find the optimal concentration that provides a strong signal with low background. Often, using a lower concentration than recommended by the manufacturer can yield better results.[11][15] |
| Insufficient blocking. | Optimize the blocking step. | Increase the blocking incubation time or try a different blocking agent.[14] Normal serum from the species in which the secondary antibody was raised is a common choice.[15][20] |
| Inadequate washing. | Improve the washing steps. | Increase the number and duration of wash steps after antibody incubations to thoroughly remove unbound antibodies.[14][19] Including a mild detergent like Tween-20 in the wash buffer can also help. |
| Secondary antibody is binding non-specifically. | Run a secondary antibody-only control. | Prepare a sample where the primary antibody is omitted. If staining is observed, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or a more stringent blocking protocol.[15] |
Guide 2: Addressing Sample Autofluorescence
If your unstained control shows significant fluorescence, autofluorescence is a key issue to address.
Problem: The unstained control sample is brightly fluorescent.
| Possible Cause | Troubleshooting Step | Recommendation |
| Aldehyde fixation-induced autofluorescence. | Use a chemical quenching agent. | After fixation and permeabilization, treat the sample with a fresh solution of Sodium Borohydride (NaBH₄). A typical starting point is 0.1% NaBH₄ in PBS for 10-15 minutes at room temperature.[19] Ensure to wash thoroughly afterward. |
| Lipofuscin autofluorescence (common in aged tissues). | Use a lipofuscin quencher. | Treat samples with Sudan Black B solution (e.g., 0.1% in 70% ethanol) for 10-20 minutes.[7][9] Be aware that Sudan Black B can have some red fluorescence, so check for compatibility with your other channels.[9] Commercially available quenchers like TrueBlack® are also effective.[9] |
| Autofluorescence from red blood cells. | Perfuse tissues or lyse red blood cells. | For tissue samples, perfusing the animal with PBS before fixation can remove red blood cells.[8] |
| General autofluorescence. | Consider spectral separation. | If possible, use fluorophores with longer excitation and emission wavelengths (in the far-red or near-infrared spectrum) as autofluorescence is often more prominent in the shorter wavelength regions (blue and green).[9] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is effective for reducing autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.[7]
-
Rehydrate: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections.
-
Prepare Quenching Solution: Prepare a fresh solution of 0.1% (w/v) Sodium Borohydride (NaBH₄) in an appropriate buffer (e.g., PBS).
-
Incubation: Incubate the slides in the NaBH₄ solution for 10-15 minutes at room temperature.[19]
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.[19]
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Protocol 2: Antibody Labeling with this compound
This is a general protocol for conjugating this compound to an antibody. Optimization may be required for specific antibodies.
-
Prepare Antibody: The antibody should be in an amine-free buffer (e.g., PBS, bicarbonate buffer). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction and should be removed, for example, by dialysis or buffer exchange.[18][21] The recommended antibody concentration is typically 1-10 mg/mL.[18]
-
Prepare Dye Solution: Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a stock concentration of 10 mM.[22]
-
Adjust pH: The reaction is pH-dependent, with an optimal range of 7.2-8.5.[18] A pH of 8.3-8.5 is often a good starting point.[18][23] For antibodies in PBS, you can add 1/10th volume of 1 M sodium bicarbonate to raise the pH.[21]
-
Reaction: Add a molar excess of the dissolved this compound to the antibody solution while gently vortexing. A typical starting molar ratio of dye to protein is between 7:1 and 15:1.[22]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[18]
-
Purification: Remove unreacted dye using a purification method suitable for your antibody, such as a gel filtration column (e.g., Sephadex G-25) or dialysis.[5]
Visual Guides
Caption: A general workflow for an immunofluorescence experiment with an optional step for autofluorescence quenching.
Caption: A decision tree for troubleshooting the source of high background fluorescence.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. de.lumiprobe.com [de.lumiprobe.com]
- 4. This compound | AxisPharm [axispharm.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 14. sinobiological.com [sinobiological.com]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. m.youtube.com [m.youtube.com]
- 17. biotium.com [biotium.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 21. biotium.com [biotium.com]
- 22. biogradetech.com [biogradetech.com]
- 23. interchim.fr [interchim.fr]
preventing protein aggregation during AF430 NHS ester labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to prevent protein aggregation during labeling with AF430 N-hydroxysuccinimidyl (NHS) ester.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester and how does it label proteins?
A1: An N-hydroxysuccinimidyl (NHS) ester is a chemical group that reacts with primary amines (–NH2) to form a stable amide bond.[1] In proteins, primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine (B10760008) residues.[1] The AF430 NHS ester allows you to covalently attach the yellow fluorescent AF430 dye to your protein of interest.[2]
Q2: Why is my protein aggregating or precipitating after adding the this compound?
A2: Protein aggregation or precipitation after labeling can be caused by several factors:
-
Over-labeling: Attaching too many hydrophobic dye molecules can alter the protein's surface charge and solubility, leading to aggregation.[3][4][5]
-
Incorrect pH: The labeling reaction is most efficient at a slightly basic pH (8.3-8.5).[6][7] However, some proteins may be unstable and aggregate at this pH. Conversely, a pH that is too high can accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.[6][8]
-
Incompatible Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the dye, significantly reducing labeling efficiency.[9]
-
High Dye Concentration: Adding the dye solution too quickly can create localized high concentrations, causing precipitation.[4] The organic solvent (typically DMSO or DMF) used to dissolve the dye can also denature the protein if its final concentration is too high.[5]
-
Protein Instability: The protein itself may be inherently unstable under the required labeling conditions (e.g., concentration, temperature, or pH).[10]
Q3: Which buffers are recommended for NHS ester labeling reactions?
A3: Amine-free buffers are critical for successful labeling. Recommended buffers include Phosphate-Buffered Saline (PBS), sodium bicarbonate, sodium phosphate, HEPES, and borate (B1201080) buffers, all adjusted to the optimal pH range.[9]
Q4: How do I remove aggregates and excess free dye after the labeling reaction?
A4: Size-exclusion chromatography (e.g., using a Sephadex G-25 column) is the most common and effective method to separate the larger, labeled protein from smaller, unreacted dye molecules and reaction byproducts.[11][12] This step is also crucial for removing soluble protein aggregates.[13] Dialysis is another option for removing free dye.[4]
Troubleshooting Guide: Protein Aggregation
Use this guide to diagnose and resolve issues with protein aggregation during and after this compound labeling.
Quantitative Data Summary
Optimizing reaction parameters is key to preventing aggregation. The tables below provide recommended starting points and ranges for critical variables.
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Justification & Notes |
| pH | 8.3 - 8.5 | Optimal for balancing amine reactivity and NHS ester stability.[6][8] If protein stability is an issue, a range of 7.2-8.5 can be tested. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate | Amine-free buffers are essential to prevent competition with the labeling reaction.[6] PBS is also a suitable alternative.[11] |
| Dye:Protein Molar Ratio | 5:1 to 15:1 | This is a starting point and should be optimized.[12] Over-labeling is a primary cause of aggregation; lower ratios may be necessary.[4][14] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency, but very high concentrations may promote aggregation.[9][15] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for 1-2 hours is standard.[4] Lowering the temperature to 4°C and extending the time (e.g., overnight) can slow aggregation.[3][4] |
| Organic Solvent (DMSO/DMF) | < 10% of total volume | NHS esters are often dissolved in organic solvents.[6] Keeping the final concentration low is crucial to avoid denaturing the protein. |
Table 2: Effect of pH on NHS Ester Stability
| pH | Half-life of NHS Ester | Implication for Labeling |
| 7.0 | Several hours | Reaction is slow due to protonated amines, but the dye is stable. |
| 8.5 | ~30 minutes | Optimal balance; amines are reactive, and dye hydrolysis is manageable. |
| > 9.0 | A few minutes | Rapid hydrolysis of the NHS ester significantly reduces the amount of active dye available for labeling.[8] |
| (Data is generalized based on typical NHS ester chemistry) |
Experimental Protocols
General Protocol for Labeling Protein with this compound
This protocol provides a starting point for labeling 1 mg of a typical protein and may require optimization.
1. Materials:
-
Protein of interest (purified, in an amine-free buffer)
-
This compound[2]
-
Anhydrous, amine-free Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[6][9]
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[8]
-
Purification: Size-exclusion chromatography column (e.g., Sephadex G-25)[12]
-
Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
2. Procedure:
-
Protein Preparation: Prepare the protein in the Reaction Buffer at a concentration of 1-5 mg/mL.[4] Ensure any incompatible buffer salts (like Tris) have been removed via dialysis or buffer exchange.
-
Dye Preparation: Just before use, allow the vial of this compound to warm completely to room temperature to prevent moisture condensation.[9] Dissolve the dye in a minimal amount of anhydrous DMSO to create a 10-20 mM stock solution.[4]
-
Labeling Reaction:
-
Calculate the volume of dye stock needed to achieve the desired dye-to-protein molar ratio (start with a 10:1 ratio).[15]
-
While gently stirring the protein solution, add the dissolved dye drop-wise.[15]
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C, protected from light.[4]
-
-
Purification:
-
Characterization:
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. glenresearch.com [glenresearch.com]
- 12. biogradetech.com [biogradetech.com]
- 13. Quality assessment and optimization of purified protein samples: why and how? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Optimizing AF430 NHS Ester to Protein Conjugation: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of AF430 NHS ester to protein for reliable and efficient bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
A common starting point for optimization is a 5- to 20-fold molar excess of the NHS ester to the protein. However, the ideal ratio is highly dependent on the specific protein, its concentration, and the desired degree of labeling (DOL). It is recommended to perform a titration to determine the optimal ratio for your specific application. Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling will result in a weak signal.
Q2: What is the best buffer for this compound labeling?
Amine-free buffers are essential for successful conjugation. Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester, significantly reducing labeling efficiency. Recommended buffers include phosphate, bicarbonate, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as an optimal starting point.[1][2][3]
Q3: How should I dissolve and store the this compound?
This compound is sensitive to moisture. It is best to dissolve the ester in a high-quality, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] If you need to prepare a stock solution, it can be stored at -20°C for 1-2 months, but it is crucial to prevent moisture contamination by aliquoting the stock solution.
Q4: What are the ideal reaction time and temperature?
Labeling reactions are typically carried out for 1-4 hours at room temperature or overnight at 4°C.[1] Lower temperatures can help minimize the hydrolysis of the NHS ester, which is a competing reaction, but may require a longer incubation time.
Q5: How do I stop the labeling reaction?
To quench the reaction, you can add a buffer containing a primary amine, such as Tris-HCl or glycine, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS ester.
Q6: How can I determine the efficiency of my labeling reaction?
The degree of labeling (DOL), which is the molar ratio of the dye to the protein, can be calculated using spectrophotometry. This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF430 dye (~430 nm).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency / Low Degree of Labeling (DOL) | Suboptimal pH: If the pH is too low, the primary amines on the protein will be protonated and less reactive. If the pH is too high, hydrolysis of the NHS ester will be rapid. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[1][4] |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine will compete with the protein for the NHS ester. | Perform a buffer exchange to an amine-free buffer (e.g., PBS, bicarbonate) before labeling. | |
| Inactive this compound: The NHS ester may have hydrolyzed due to improper storage or handling. | Use a fresh vial of the dye. Ensure it is dissolved in anhydrous DMSO or DMF immediately before use. | |
| Low Reactant Concentration: Low concentrations of the protein or dye can lead to inefficient labeling. | Increase the concentration of the protein and/or the molar excess of the this compound. A typical starting protein concentration is 1-10 mg/mL.[3] | |
| Protein Precipitation After Labeling | High Degree of Labeling: Excessive modification can alter the protein's properties, leading to aggregation. | Reduce the molar excess of the this compound in the reaction. |
| Hydrophobic Nature of the Dye: Labeling with a hydrophobic dye can sometimes cause aggregation. | Add the dye stock solution to the protein solution slowly while gently stirring. Perform the reaction at a lower temperature (e.g., 4°C). | |
| High Concentration of Organic Solvent: A high percentage of DMSO or DMF in the final reaction mixture can denature the protein. | Keep the final concentration of the organic solvent below 10%. | |
| Loss of Protein Activity | Modification of Key Residues: The NHS ester may have reacted with primary amines in the active site or binding region of the protein. | Reduce the molar ratio of the this compound to the protein to achieve a lower DOL. |
Quantitative Data Summary
| Parameter | Recommended Value / Range | Notes |
| AF430 Excitation Wavelength | ~430 nm[1][5][6] | |
| AF430 Emission Wavelength | ~542 nm[1][5][6] | |
| AF430 Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹[2][7] | At the absorbance maximum. |
| AF430 Correction Factor (CF₂₈₀) | 0.24[2] | Used to correct for the dye's absorbance at 280 nm when calculating protein concentration. |
| Reaction pH | 7.2 - 8.5 | Optimal results are often seen between pH 8.3 and 8.5.[1][4] |
| Reaction Temperature | 4°C to Room Temperature (~25°C) | |
| Reaction Time | 1 - 4 hours (or overnight at 4°C)[1] | |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | This is a starting range and should be optimized for each specific protein. |
| Protein Concentration | 1 - 10 mg/mL[3] |
Experimental Protocols
Protocol 1: this compound Labeling of Protein
This protocol provides a general guideline. Optimization may be required for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Perform the Labeling Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess.
-
Add the calculated volume of the dye solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).
Protocol 2: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance: After purification, measure the absorbance of the AF430-protein conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430, which is approximately 430 nm (Aₘₐₓ).
-
Calculate the Protein Concentration:
-
Correct the A₂₈₀ reading for the absorbance of the AF430 dye at 280 nm:
-
Corrected A₂₈₀ = A₂₈₀ - (Aₘₐₓ × 0.24)
-
-
Calculate the molar concentration of the protein:
-
Protein Concentration (M) = Corrected A₂₈₀ / ε_protein (where ε_protein is the molar extinction coefficient of your protein)
-
-
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = Aₘₐₓ / 15,955
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: A typical experimental workflow for labeling a protein with this compound.
Caption: A logical workflow for troubleshooting low labeling efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. fluidic.com [fluidic.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 7. AF430 NHS 活化酯 / this compound / Alexa Fluor 430 NHS / Alexa Fluor 430 SE | 多荧生物_Duofluor [duofluor.com]
issues with AF430 NHS ester solubility in reaction buffer
Technical Support Center: AF430 NHS Ester Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with this compound solubility and reactivity during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction buffer. What should I do?
A1: this compound, like many other NHS esters, has limited solubility in aqueous buffers. Direct addition of the dry ester to your reaction buffer will likely result in precipitation. The recommended procedure is to first dissolve the this compound in a small amount of a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction mixture.[1][2][3][4][5] It is crucial to use anhydrous (dry) solvent, as any moisture will lead to rapid hydrolysis of the NHS ester, rendering it inactive.[2][6]
Q2: I observe a precipitate after adding the dissolved this compound to my protein solution. What is causing this?
A2: Precipitation upon addition of the dye solution can be due to several factors:
-
Solvent Content: The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept low, typically below 10%, to avoid protein denaturation and precipitation.
-
Hydrophobic Interactions: Labeling with hydrophobic dyes can sometimes cause protein aggregation and precipitation. If this is suspected, consider reducing the molar excess of the NHS ester in the reaction.[7]
-
Protein Concentration: Very high protein concentrations might be more prone to aggregation. Ensure your protein is stable and soluble at the concentration used for labeling. A recommended protein concentration is typically between 1-10 mg/mL.[1]
Q3: What is the optimal pH for the reaction buffer?
A3: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is between 7.2 and 8.5.[7][8][9] A pH of 8.3-8.5 is often recommended for the most efficient labeling.[1][4][9][10] At lower pH values, the primary amines on the protein are protonated and less available for reaction. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which competes with the labeling reaction and reduces efficiency.[1][2][8][9][11][12]
Q4: Which buffers should I use for the conjugation reaction?
A4: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][9][10]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate (B1201080) buffer are commonly used and recommended for NHS ester conjugation reactions.[1][8][9]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided in the labeling reaction itself.[1][9] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[3][7]
Q5: How can I tell if my this compound has hydrolyzed?
A5: Hydrolyzed NHS ester will be unreactive towards primary amines, leading to poor or no labeling. While there isn't a simple visual confirmation of hydrolysis for this compound specifically, a failed labeling reaction (as determined by spectrophotometry or lack of fluorescence in your purified conjugate) is a strong indicator. To prevent hydrolysis, always use anhydrous DMSO or DMF to prepare the stock solution and add it to the reaction buffer immediately before starting the conjugation.[1][2] NHS esters are moisture-sensitive and should be stored desiccated at -20°C.[2][11][13]
Troubleshooting Guide
This guide addresses common issues encountered during the labeling of biomolecules with this compound.
Problem: Low Labeling Efficiency
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[1][2] Ensure the dye was stored properly, protected from moisture and light.[6][13] |
| Incorrect Reaction Buffer pH | Verify the pH of your reaction buffer. The optimal range is 7.2-8.5, with 8.3-8.5 being ideal for efficiency.[1][4][7][9][10] |
| Presence of Competing Amines in Buffer | Ensure your buffer is free of primary amines (e.g., Tris, glycine).[1][3][9][10] Use buffers like PBS, sodium bicarbonate, or borate.[1][8][9] |
| Insufficient Molar Excess of Dye | Increase the molar excess of the this compound to the protein. A 5- to 20-fold molar excess is a common starting point for optimization.[10] |
| Low Protein Concentration | The recommended protein concentration is typically 1-10 mg/mL.[1] At lower concentrations, the labeling reaction is less efficient. |
Problem: Precipitate Formation in the Reaction
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%. |
| Protein Aggregation | This may be caused by the hydrophobic nature of the dye. Try reducing the molar excess of the this compound.[7] You can also perform a small-scale pilot experiment to determine the optimal dye-to-protein ratio. |
| Poor Protein Solubility | Ensure the protein is fully dissolved and stable in the chosen reaction buffer before adding the dye. |
Experimental Protocols
Protocol for Dissolving this compound
-
Bring the vial of this compound to room temperature before opening to prevent moisture condensation.[2][11]
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO or DMF. For example, add 100 µL of anhydrous DMSO to 1 mg of this compound to make a 10 mg/mL stock solution.[5]
-
Vortex briefly to ensure the dye is fully dissolved.
-
This stock solution should be used immediately.[1]
General Protocol for Protein Labeling with this compound
-
Prepare the Protein: Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[1]
-
Calculate Reagent Volumes: Determine the required amount of this compound based on the desired molar excess.
-
Reaction: While gently stirring or vortexing the protein solution, add the freshly prepared this compound stock solution.
-
Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[3] Some protocols suggest incubation on ice overnight.[1]
-
Quenching (Optional): To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[3]
-
Purification: Remove the unreacted dye and byproducts by gel filtration (e.g., a desalting column) or dialysis.[1][7]
Visualizations
Caption: Troubleshooting workflow for this compound solubility.
Caption: this compound reaction with a primary amine.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. interchim.fr [interchim.fr]
- 5. genecopoeia.com [genecopoeia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
Technical Support Center: AF430 NHS Ester Labeling Reactions
This technical support center provides guidance on quenching unreacted AF430 NHS ester in labeling reactions. It is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues and provide clear protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction after labeling with this compound?
A: Quenching the reaction is a critical step to stop the labeling process by deactivating any unreacted this compound.[1][2] This prevents the dye from labeling other molecules in downstream applications, which could lead to non-specific signals and inaccurate results. Quenching ensures that the labeling is controlled and specific to the intended target molecule.
Q2: What are the common reagents used to quench unreacted this compound?
A: The most common quenching reagents are molecules that contain primary amines, which compete with the target protein for reaction with the NHS ester.[3][4] Widely used quenching buffers include Tris (tris(hydroxymethyl)aminomethane), glycine, and hydroxylamine.[1][5][6] These reagents efficiently react with and consume the excess NHS ester.
Q3: How does the quenching reaction work?
A: NHS esters react with primary amines to form stable amide bonds.[2] Quenching reagents provide a high concentration of primary amines that rapidly react with the remaining unreacted this compound. This reaction forms a stable, covalent bond between the quenching reagent and the dye, effectively capping the reactive NHS ester group and preventing it from reacting with other proteins.
Q4: Can I use my labeling buffer to quench the reaction?
A: It is not recommended to use your labeling buffer for quenching if it does not contain a primary amine. Labeling buffers are typically amine-free (e.g., PBS, HEPES, bicarbonate) to avoid interference with the labeling reaction.[3][5] To quench the reaction, you need to add a solution containing a high concentration of a primary amine like Tris or glycine.[5][7]
Q5: What is the optimal pH for the quenching reaction?
A: The quenching reaction with amine-containing reagents is efficient at a pH range of 7.2 to 8.5.[3][5] This is typically within the same pH range as the labeling reaction itself, making the addition of the quenching buffer straightforward.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency | Incorrect Buffer: The labeling buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule.[3][4] | Use an amine-free buffer such as PBS, HEPES, or sodium bicarbonate for the labeling reaction.[3][5] |
| Incorrect pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.[2][3] A low pH protonates the primary amines on the protein, making them unreactive, while a high pH increases the rate of NHS ester hydrolysis.[3][5] | Verify and adjust the pH of your reaction buffer to be within the 7.2-8.5 range.[3] | |
| Hydrolysis of NHS Ester: The this compound has been hydrolyzed due to moisture. NHS esters are moisture-sensitive.[7][8] | Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[7] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2][7] | |
| Protein Precipitation After Labeling | Over-labeling: Too many dye molecules have been conjugated to the protein, altering its net charge and solubility.[8] | Optimize the molar excess of the this compound in the reaction. Start with a lower dye-to-protein ratio. |
| High Background Signal in Downstream Applications | Incomplete Quenching: Unreacted this compound was not effectively quenched and has labeled other components in your assay. | Ensure the quenching reagent is added at a sufficient final concentration (see table below) and allowed to react for the recommended time. |
| Inefficient Purification: Free, unreacted dye and quenched dye-reagent complexes were not fully removed. | Use a desalting column, dialysis, or gel filtration to effectively separate the labeled protein from smaller, unreacted components.[7] |
Quantitative Data Summary
The following table summarizes the recommended concentrations and incubation times for common quenching reagents.
| Quenching Reagent | Stock Solution Concentration | Final Concentration in Reaction | Incubation Time | Incubation Temperature |
| Tris-HCl | 1 M, pH 7.4 - 8.0 | 20-100 mM | 15-30 minutes | Room Temperature |
| Glycine | 1 M, pH 7.4 | 50-100 mM | 15-30 minutes | Room Temperature |
| Hydroxylamine | 1.5 M, pH 8.5 | 10-50 mM | 15-30 minutes | Room Temperature |
Experimental Protocols
Protocol: Quenching Unreacted this compound
This protocol describes the steps to quench the labeling reaction after conjugating your protein of interest with this compound.
Materials:
-
Labeled protein solution
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.4
-
Purification tools (desalting column, dialysis cassette)
Procedure:
-
Complete the Labeling Reaction: Following your standard protocol, incubate your protein with this compound for the desired amount of time (typically 1-4 hours at room temperature or overnight at 4°C).[2]
-
Prepare Quenching Buffer: Ensure your quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) is at room temperature.
-
Add Quenching Reagent: Add the quenching buffer to your labeling reaction to achieve a final concentration of 50-100 mM.[9] For example, add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction volume.
-
Incubate: Gently mix and incubate the reaction mixture for 15-30 minutes at room temperature.[9] This allows the quenching reagent to react with any remaining this compound.
-
Purify the Conjugate: Remove the unreacted dye, the quenching byproducts, and the N-hydroxysuccinimide byproduct by using a desalting column, gel filtration, or dialysis.[7]
-
Characterize and Store: Determine the degree of labeling (DOL) and the concentration of your labeled protein. Store the purified conjugate according to the manufacturer's recommendations, typically at 4°C for short-term storage or -20°C for long-term storage, protected from light.[10]
Visualizations
Caption: Workflow for quenching unreacted this compound in labeling reactions.
References
- 1. covachem.com [covachem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
impact of temperature on AF430 NHS ester conjugation efficiency
Welcome to the technical support center for AF430 NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing your conjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for conjugating this compound to my protein/antibody?
The optimal temperature for this compound conjugation represents a balance between reaction kinetics and the stability of the NHS ester. Generally, reactions are performed at either room temperature (approximately 20-25°C) for 1-4 hours or at 4°C for a longer duration, such as overnight.[1]
-
Room Temperature (20-25°C): This temperature promotes a faster reaction rate. However, it also accelerates the hydrolysis of the NHS ester, a competing reaction where the ester reacts with water instead of the primary amine on your molecule.[2] This can lead to lower conjugation efficiency if the reaction is not optimized.
-
4°C (Cold Room/On Ice): Lowering the temperature significantly slows down the rate of NHS ester hydrolysis, preserving its reactivity for a longer period.[1] This can be advantageous for reactions with low protein concentrations or when trying to achieve a higher degree of labeling. However, the conjugation reaction itself will also be slower, necessitating a longer incubation time.
Q2: My conjugation efficiency is low. Could the reaction temperature be the cause?
Yes, both excessively high and low temperatures (without adjusting incubation time) can lead to poor conjugation efficiency.
-
If you incubated at room temperature for a very short time, the reaction may not have had sufficient time to proceed to completion.
-
Conversely, prolonged incubation at a higher temperature (e.g., 37°C) is generally not recommended as it can dramatically increase the rate of NHS ester hydrolysis, leading to a significant loss of reactive dye.
-
If you performed the reaction at 4°C for only 1-2 hours, the reaction rate may have been too slow to achieve significant labeling.
Q3: How does pH affect the this compound conjugation reaction at different temperatures?
The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[1] At lower pH values, primary amines are protonated and less available to react. At higher pH values, the rate of NHS ester hydrolysis increases significantly. This effect is exacerbated by temperature. The half-life of an NHS ester can decrease to just 10 minutes at pH 8.6 and 4°C.[1] Therefore, it is crucial to maintain a stable pH within the recommended range throughout the incubation, regardless of the temperature.
Q4: Can I store my dissolved this compound?
It is strongly recommended to prepare the this compound solution in anhydrous DMSO or DMF immediately before use. NHS esters are moisture-sensitive, and storage in solution, even at -20°C, can lead to hydrolysis and a decrease in reactivity over time.
Troubleshooting Guide
| Problem | Potential Cause (Temperature-Related) | Recommended Solution |
| Low Degree of Labeling (DOL) | Reaction temperature was too low for the incubation time (e.g., 1 hour at 4°C). | Increase the incubation time (e.g., overnight at 4°C) or perform the reaction at room temperature for 1-4 hours. |
| Reaction temperature was too high, leading to rapid hydrolysis of the this compound. | Avoid temperatures above room temperature. If you suspect hydrolysis was an issue, repeat the reaction at 4°C overnight. | |
| Inconsistent Results Batch-to-Batch | Fluctuations in ambient room temperature between experiments. | For better reproducibility, perform incubations in a temperature-controlled environment (e.g., an incubator or a cold room). |
| Protein Aggregation/Precipitation | The protein of interest is not stable at the chosen reaction temperature. | If aggregation is observed at room temperature, perform the conjugation at 4°C. Ensure the protein is in a suitable buffer for its stability. |
Quantitative Data Summary
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[1] |
| 8.6 | 4°C | 10 minutes[1] |
| 7.2 - 8.5 | Room Temp or 4°C | Reaction typically run for 0.5 - 4 hours[1] |
This data illustrates the critical interplay between pH and temperature. A seemingly small increase in pH can dramatically decrease the stability of the NHS ester, especially at colder temperatures.
Experimental Protocols
General Protocol for this compound Conjugation to a Protein
This protocol provides a general workflow. Optimization may be required for your specific protein and desired degree of labeling.
1. Preparation of Protein Solution:
- Ensure the protein is in an amine-free buffer (e.g., PBS, HEPES, or bicarbonate buffer) at a pH between 7.2 and 8.5.
- If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
- The recommended protein concentration is at least 2 mg/mL for optimal results.[2]
2. Preparation of this compound Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the this compound in high-quality anhydrous DMSO or DMF to a stock concentration of 10 mg/mL.
3. Conjugation Reaction:
- Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically for your specific application.
- Incubate the reaction with gentle stirring or rotation. Choose one of the following temperature/time combinations:
- Room Temperature: 1-4 hours.
- 4°C: 4 hours to overnight.
4. Quenching the Reaction (Optional but Recommended):
- To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
- Incubate for 15-30 minutes at the same temperature as the conjugation reaction.
5. Purification of the Conjugate:
- Remove unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis.
Visualizations
References
Technical Support Center: AF430 NHS Ester Conjugation and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and purifying AF430 NHS ester conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unconjugated this compound from my labeled protein?
A1: The optimal method for removing free this compound depends on the size and properties of your target molecule. For proteins and other macromolecules, size-based purification methods are highly effective.
-
Size Exclusion Chromatography / Desalting Columns: This is the most common and efficient method for proteins.[1][2] Columns like Zeba™ Spin Desalting Columns or PD MiniTrap™ G-25 are designed to separate large labeled proteins from smaller, unconjugated dye molecules quickly.[1]
-
Dialysis: This method is also effective for removing small molecules from proteins, though it is more time-consuming than desalting columns.[3]
-
Chromatography: For smaller molecules like peptides, where the size difference between the labeled and unlabeled species is minimal, other chromatography methods like reverse-phase or ion-exchange chromatography may be necessary.[4]
Q2: How can I determine if I have successfully removed the unconjugated dye?
A2: The most straightforward method is to use spectrophotometry to calculate the Degree of Labeling (DOL). After purification, you measure the absorbance of your sample at 280 nm (for the protein) and at the maximum absorbance for AF430 (approximately 430 nm).[1] A consistent DOL across elution fractions from your purification column indicates that the free dye has been removed.
Q3: What buffer should I use for the conjugation reaction?
A3: An amine-free buffer with a slightly basic pH is crucial for a successful conjugation reaction.[5][6] The optimal pH range is typically 8.0-8.5.[7][8] A common choice is 0.1 M sodium bicarbonate buffer.[6][9] Buffers containing primary amines, such as Tris, should be avoided as they will compete with your target molecule for reaction with the NHS ester.[1] However, Tris buffer can be used to quench the reaction.[1][2]
Q4: My labeling efficiency is very low. What are the potential causes?
A4: Low labeling efficiency is a common issue that can arise from several factors related to the reaction conditions and reagents.
-
Incorrect pH: The reaction is highly pH-dependent. If the pH is too low (below 7.5), the primary amines on your protein will be protonated and less available to react.[5][8]
-
Hydrolysis of NHS Ester: At a pH that is too high (above 8.5-9.0), the NHS ester will rapidly hydrolyze, rendering it inactive.[5][8] NHS esters are also sensitive to moisture, so it is important to use anhydrous DMSO or DMF for dissolving the dye.[1][7]
-
Presence of Competing Amines: Buffers containing primary amines (e.g., Tris) or other amine-containing additives (e.g., sodium azide) in your protein solution will compete with the labeling reaction.[1][3]
-
Suboptimal Reagent Concentrations: The concentrations of both the protein and the this compound can impact the reaction efficiency. It may be necessary to optimize the molar ratio of dye to protein.[1][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.0 and 8.5.[7][8] |
| Hydrolysis of the this compound. | Prepare the dye solution in fresh, anhydrous DMSO or DMF immediately before use.[1][7] Avoid moisture contamination. | |
| Presence of primary amines in the protein sample (e.g., Tris, glycine, or sodium azide). | Perform a buffer exchange using a desalting column or dialysis to remove interfering substances before starting the conjugation.[2][3] | |
| Insufficient molar excess of the dye. | Increase the molar ratio of this compound to your protein. A common starting point is a 10-20 fold molar excess of the dye. | |
| Precipitation of Protein During Conjugation | High concentration of organic solvent (DMSO/DMF). | The volume of the dye solution added should not exceed 10% of the total reaction volume. |
| Protein instability at the reaction pH. | Ensure your protein is soluble and stable at the recommended pH of 8.0-8.5. | |
| Unconjugated Dye Detected After Purification | Inefficient purification method. | For proteins, ensure you are using a desalting column with the appropriate molecular weight cutoff (MWCO).[1] For smaller molecules, consider alternative chromatography methods.[4] |
| Overloading the purification column. | Follow the manufacturer's instructions for the maximum sample volume and concentration for your desalting column. |
Experimental Protocols
Protocol 1: Removal of Unconjugated this compound using a Spin Desalting Column
This protocol is suitable for purifying labeled proteins with a molecular weight significantly larger than the unconjugated dye.
Materials:
-
Labeled protein solution (after conjugation reaction)
-
Spin desalting column (e.g., Zeba™ Spin Desalting Column) with an appropriate MWCO
-
Collection tubes
-
Phosphate-buffered saline (PBS) or another suitable storage buffer
-
Microcentrifuge
Procedure:
-
Column Preparation: Prepare the spin desalting column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Column Equilibration: Equilibrate the column with your desired storage buffer (e.g., PBS). This is usually done by adding the buffer and centrifuging. Repeat this step 2-3 times to ensure the original storage buffer is completely replaced.
-
Sample Loading: Carefully apply your labeled protein solution to the center of the column bed.
-
Elution: Place the column in a clean collection tube and centrifuge according to the manufacturer's protocol. The purified, labeled protein will be in the eluate. The smaller, unconjugated this compound molecules will be retained in the column matrix.
-
Quantification: Determine the protein concentration and the Degree of Labeling (DOL) of the purified sample (see Protocol 2).
Protocol 2: Quantification of Degree of Labeling (DOL)
This protocol uses spectrophotometry to determine the molar ratio of AF430 dye to protein.
Materials:
-
Purified labeled protein solution
-
Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A280) and at the absorbance maximum for AF430 (Amax, ~430 nm).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the absorbance at 280 nm due to the dye: CF = Amax of the dye / A280 of the dye
-
Next, calculate the corrected protein absorbance: Corrected A280 = A280 - (Amax * CF)
-
Finally, calculate the molar concentration of the protein: Protein Concentration (M) = Corrected A280 / (Molar extinction coefficient of the protein * Path length in cm)
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / (Molar extinction coefficient of AF430 * Path length in cm)
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Molar concentration of dye / Molar concentration of protein
-
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| AF430 Excitation (max) | ~425 nm | [10] |
| AF430 Emission (max) | ~542 nm | [10] |
| Optimal Reaction pH | 8.0 - 8.5 | [7][8] |
| Reaction Time | 1 - 4 hours at room temperature or overnight at 4°C | [5][6] |
| Recommended Molar Excess of Dye | 10-20 fold | [1] |
Visualizations
Caption: Workflow for this compound conjugation, purification, and analysis.
Caption: Reaction of this compound with a primary amine on a protein.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. fluidic.com [fluidic.com]
- 9. interchim.fr [interchim.fr]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting Guide for AF430 NHS Ester Antibody Labeling
This guide provides solutions to common issues encountered during the conjugation of AF430 NHS ester to antibodies. Designed for researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and detailed protocols to ensure successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound antibody labeling?
The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine on an antibody is between 7.2 and 8.5.[1][2][3] A lower pH results in the protonation of amine groups, making them unreactive.[1][3][4] Conversely, a pH higher than 8.5 significantly accelerates the hydrolysis of the NHS ester, where it reacts with water instead of the antibody, reducing labeling efficiency.[1][2][3][4] Many protocols recommend a pH of 8.3-8.5 for efficient modification.[4][5]
Q2: What buffers are compatible with NHS ester labeling reactions?
It is critical to use a buffer that is free of primary amines.[1][6] Compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible and must be avoided as they will compete with the antibody's amine groups for reaction with the NHS ester.[1][2][3] If your antibody is in an incompatible buffer, a buffer exchange must be performed before labeling.[1]
Q3: How should the this compound be stored?
This compound should be stored at -20°C in the dark and protected from moisture (desiccated).[7] When stored correctly, the solid reagent is stable for at least 12 months.[7] It is highly sensitive to moisture, which can cause hydrolysis. For use, it is recommended to dissolve the NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before the experiment.[1] A solution of NHS ester in DMF can be stored for 1-2 months at -20°C.[4]
Q4: How do I calculate the Degree of Labeling (DOL)?
The Degree of Labeling (DOL) represents the average number of dye molecules conjugated to a single antibody molecule.[8][9] It is determined spectrophotometrically after removing all unconjugated free dye.[8][10] You will need to measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the AF430 dye (~430 nm).[8][11]
The formula for calculating DOL is:
DOL = (Amax × εprot) / [(A280 - Amax × CF280) × εmax][8]
Where:
-
Amax is the absorbance of the conjugate at the dye's maximum absorbance wavelength (~430 nm).[8]
-
A280 is the absorbance of the conjugate at 280 nm.[8]
-
εprot is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
εmax is the molar extinction coefficient of the AF430 dye at its absorbance maximum.
-
CF280 is a correction factor, representing the ratio of the dye's absorbance at 280 nm to its absorbance at Amax.[8]
For antibodies, an optimal DOL typically falls between 2 and 10.[12]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is one of the most common issues in NHS ester conjugation reactions.
Potential Cause 1: Incorrect Buffer pH or Composition
-
Solution: Verify that your reaction buffer is within the optimal pH range of 7.2-8.5.[1][3] Ensure the buffer is free from primary amines like Tris or glycine.[1][2][3] If necessary, perform a buffer exchange into a compatible buffer such as PBS or sodium bicarbonate prior to labeling.[1]
Potential Cause 2: Hydrolyzed/Inactive this compound
-
Solution: NHS esters are moisture-sensitive. Ensure the reagent has been stored properly in a desiccated environment at -20°C.[7] Always prepare fresh solutions of the this compound in anhydrous DMSO or DMF immediately before use.[1] Do not store NHS esters in aqueous solutions.[4]
Potential Cause 3: Suboptimal Molar Ratio of Dye to Antibody
-
Solution: The ideal molar ratio of NHS ester to antibody can vary. It is recommended to perform a titration with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific antibody and desired DOL.[1]
Potential Cause 4: Low Antibody Concentration
-
Solution: The competing hydrolysis reaction becomes more significant in dilute antibody solutions.[1][2] If possible, increase the antibody concentration to favor the conjugation reaction. A concentration of at least 2 mg/mL is often recommended.[3]
Problem: Antibody Precipitation During or After Labeling
Potential Cause 1: High Concentration of Organic Solvent
-
Solution: Many NHS esters are first dissolved in DMSO or DMF. Adding a large volume of this organic solvent to the aqueous antibody solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[1]
Potential Cause 2: Over-labeling of the Antibody
-
Solution: Excessive modification of lysine (B10760008) residues can alter the antibody's surface charge and solubility, leading to aggregation.[1] A very high DOL can also lead to fluorescence quenching.[12] Reduce the molar excess of the this compound in the reaction or shorten the reaction time to achieve a lower DOL.[1]
Problem: High Background or Non-Specific Binding
Potential Cause 1: Presence of Unreacted (Free) AF430 Dye
-
Solution: It is crucial to remove all unconjugated dye after the reaction is complete. Purification methods like gel filtration (e.g., desalting columns) or dialysis are effective at separating the labeled antibody from the smaller, unreacted dye molecules.[4][13] Centrifugal ultrafiltration is another efficient method for cleanup.
Data Presentation
The stability of the NHS ester is highly dependent on the pH of the reaction buffer. Hydrolysis is a competing reaction that deactivates the ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.0 | 4°C | ~1 hour |
| 8.6 | 4°C | 10 minutes |
| (Data summarized from multiple sources)[2][14][15] |
This table clearly shows that as the pH increases, the rate of hydrolysis also increases, leading to a significantly shorter half-life for the reactive NHS ester.
Experimental Protocols
General Protocol for this compound Antibody Labeling
This protocol provides a general guideline. Optimization may be required for your specific antibody.
1. Antibody Preparation
-
Ensure your antibody is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or PBS, pH 7.4).[3][13] If not, perform a buffer exchange using a desalting column or dialysis.
2. This compound Preparation
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye by dissolving it in fresh, anhydrous DMSO or DMF.[16] This solution should be used immediately.
3. Labeling Reaction
-
Add the calculated amount of the this compound solution to the antibody solution while gently stirring. The molar ratio may need to be optimized, but a starting point is often a 10- to 20-fold molar excess of dye to antibody.
-
Protect the reaction mixture from light and incubate for 1-4 hours at room temperature or overnight at 4°C.[2][4][13]
4. Quenching the Reaction (Optional)
-
To stop the reaction, you can add a quenching buffer with a final concentration of 50-100 mM, such as 1 M Tris-HCl, pH 8.0, and incubate for 10-15 minutes.[2]
5. Purification of the Labeled Antibody
-
Separate the labeled antibody from unreacted dye and byproducts. The most common method is gel filtration using a desalting column (e.g., Sephadex G-25).[4] Dialysis or centrifugal filtration are also effective alternatives.[]
-
Store the purified, labeled antibody at 4°C, protected from light.[18] For long-term storage, consider adding a stabilizer like BSA and storing at -20°C.[18]
Visualizations
Caption: Experimental Workflow for this compound Antibody Labeling.
Caption: Troubleshooting Logic for Low Labeling Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bidmc.org [bidmc.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 13. glenresearch.com [glenresearch.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. nanocomposix.com [nanocomposix.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. broadpharm.com [broadpharm.com]
improving the stability of AF430 NHS ester conjugates
Welcome to the technical support center for AF430 NHS ester conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in improving the stability and performance of their AF430 conjugates. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides & FAQs
This section provides answers to specific questions you may have about working with this compound and its conjugates.
Section 1: Reaction Chemistry and Optimization
Q1: My labeling efficiency with this compound is very low. What are the potential causes and how can I improve it?
Low labeling efficiency is a common problem that can stem from several factors related to the reaction conditions, reagents, and the protein itself.
A1: Potential Causes and Solutions for Low Labeling Efficiency
-
Suboptimal pH: The reaction of an NHS ester with a primary amine is highly dependent on pH. The optimal range is typically pH 7.2-8.5.[1][2] At lower pH values, the primary amines on the protein are protonated and less available to react.[2] Conversely, at higher pH, the rate of NHS ester hydrolysis increases, which competes with the labeling reaction.[1][2][3]
-
Troubleshooting:
-
Verify the pH of your reaction buffer using a calibrated pH meter.
-
Use a fresh, amine-free buffer such as phosphate-buffered saline (PBS), bicarbonate, or borate (B1201080) buffer.[1]
-
-
-
Presence of Amine-Containing Buffers: Buffers that contain primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the this compound, leading to significantly reduced labeling.[2][4]
-
Troubleshooting:
-
Ensure all buffers used for protein preparation and the conjugation reaction are free of primary amines. If your protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis prior to labeling.[2]
-
-
-
Hydrolysis of this compound: NHS esters are sensitive to moisture and can hydrolyze in aqueous solutions, rendering them inactive.[2][4] The rate of hydrolysis is significantly influenced by pH and temperature.[1][3]
-
Troubleshooting:
-
Prepare the this compound solution in a dry, anhydrous organic solvent like DMSO or DMF immediately before use.[2] Do not store the NHS ester in an aqueous solution.[2]
-
To minimize hydrolysis, consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[2]
-
-
-
Low Reactant Concentrations: Low concentrations of either the protein or the this compound can reduce the reaction efficiency, as the competing hydrolysis reaction becomes more prominent.[1][2] It is often recommended to use a protein concentration of at least 2 mg/mL.[2]
-
Troubleshooting:
-
Increase the concentration of your protein and/or the molar excess of the this compound.
-
-
-
Inaccessible Amine Groups: The primary amines (N-terminus and lysine (B10760008) side chains) on your protein may be sterically hindered and not readily accessible to the this compound.[2]
-
Troubleshooting:
-
If structural information is available, assess the accessibility of primary amines.
-
Consider using an NHS ester with a longer spacer arm to potentially improve accessibility.[2]
-
-
Q2: My protein precipitates after the labeling reaction. What could be the cause and how can I prevent this?
Protein precipitation post-labeling can be a frustrating issue. It is often caused by changes in the protein's properties due to the conjugation process.
A2: Causes and Prevention of Protein Precipitation
-
Over-labeling: Attaching too many hydrophobic AF430 molecules to your protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[4][5]
-
Troubleshooting:
-
Reduce the molar excess of the this compound in the reaction to decrease the degree of labeling (DOL).
-
Optimize the reaction time and temperature to control the extent of labeling.
-
-
-
Changes in Protein Charge: The reaction of NHS esters with primary amines neutralizes the positive charge of the amine group. This alteration in the protein's net charge can affect its isoelectric point (pI) and solubility, potentially causing it to precipitate.[5]
-
Troubleshooting:
-
Carefully control the degree of labeling to minimize changes to the protein's overall charge.
-
Ensure the final buffer composition (pH and ionic strength) is optimal for the stability of the conjugated protein.
-
-
Section 2: Conjugate Stability and Storage
Q3: How should I store my this compound conjugate to ensure its long-term stability?
Proper storage is crucial for maintaining the functionality of your fluorescently labeled conjugate.
A3: Recommended Storage Conditions for AF430 Conjugates
-
Temperature: For short-term storage (up to one month), keep the conjugate at 2-8°C.[6] For long-term storage, it is recommended to aliquot the conjugate into single-use amounts and store at -20°C or -80°C.[6][7] However, it is important to note that some suppliers recommend storing fluorescently conjugated antibodies at 2-8°C and never freezing them. [6][8] Always refer to the specific recommendations for your antibody.
-
Light Protection: Fluorescent dyes like AF430 are susceptible to photobleaching when exposed to light.[8][9]
-
Additives for Stability:
-
Cryoprotectants: For frozen storage, adding a cryoprotectant like glycerol (B35011) to a final concentration of 50% can prevent the formation of damaging ice crystals.[8][9][10]
-
Stabilizing Proteins: Bovine serum albumin (BSA) can be added as a protein-stabilizing agent.[6]
-
Preservatives: Sodium azide (B81097) can be used to prevent bacterial growth, but be aware that it inhibits horseradish peroxidase (HRP).[6]
-
Quantitative Data Summary
The stability of the NHS ester bond is critical for successful conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters under Different Conditions
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1],[3] |
| 8.6 | 4°C | 10 minutes | [1],[3] |
| 8.0 | Room Temp. | 210 minutes | [11],[12] |
| 8.5 | Room Temp. | 180 minutes | [11],[12] |
| 9.0 | Room Temp. | 125 minutes | [11],[12] |
Note: The data from references[11] and[12] are for specific porphyrin-NHS esters but provide a relevant illustration of the trend.
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline. Optimization will be required for specific proteins and experimental goals.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO or DMF.[2]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[2]
-
Desalting column or dialysis cassette for purification.[2]
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[2] If necessary, perform a buffer exchange.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF.[2]
-
-
Perform the Conjugation Reaction:
-
Quench the Reaction:
-
Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes.
-
-
Purify the Conjugate:
-
Remove the unreacted dye and byproducts by running the reaction mixture through a desalting column or by performing dialysis against an appropriate storage buffer.[13]
-
Visualizations
Diagrams of Key Processes
Caption: Chemical reaction of an this compound with a primary amine on a protein.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Antibodies Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. sysy.com [sysy.com]
- 8. Antibody Storage and Antibody Shelf Life [labome.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Storage instructions for antibodies and proteins - dianova [dianova.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. interchim.fr [interchim.fr]
common mistakes in AF430 NHS ester labeling protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using AF430 NHS ester for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with this compound?
The optimal pH for reacting this compound with primary amines on proteins is typically between 7.2 and 8.5.[1][2][3] At a lower pH, the primary amine groups are protonated (-NH3+), making them non-nucleophilic and significantly reducing the reaction rate.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the labeling reaction and reduces efficiency.[1][3][4][5][6][7]
Q2: What type of buffer should I use for the labeling reaction?
It is crucial to use a buffer that is free of primary amines.[2][8] Buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or borate (B1201080) at the recommended pH are suitable choices.[1][4][9] Avoid buffers containing Tris (e.g., TBS) or glycine, as they contain primary amines that will compete with your protein for reaction with the this compound, leading to low labeling efficiency.[1][10]
Q3: How should I dissolve and store the this compound?
This compound is sensitive to moisture and should be dissolved in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][5][11][12] It is recommended to prepare the stock solution fresh for each labeling experiment.[13] If you need to store the dissolved dye, it can be stored in an anhydrous solvent at -20°C for a limited time, though fresh preparations are always optimal.[5][14] The solid form of the dye should be stored at -20°C in the dark and desiccated.[15][16]
Q4: What is the recommended molar ratio of this compound to protein?
A molar excess of the this compound is generally recommended to ensure efficient labeling.[11] A common starting point is a 5 to 20-fold molar excess of the dye to your protein.[11] However, the optimal ratio should be determined empirically for each specific protein to achieve the desired degree of labeling (DOL).[11]
Q5: How can I remove unreacted this compound after the labeling reaction?
Unreacted dye can be removed using size-based separation techniques. For proteins, size-exclusion chromatography (e.g., a desalting column) is a very common and effective method.[5][9][11][13] Dialysis is another suitable option for removing small molecule impurities from larger protein conjugates.[13][17]
Q6: How do I determine the Degree of Labeling (DOL)?
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, can be determined using spectrophotometry.[18][19][20] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of AF430 (~430 nm).[11] A correction factor is needed to account for the dye's absorbance at 280 nm.[11][20][21]
The formula to calculate the DOL is: DOL = (A_max * ε_prot) / ((A_280 - (A_max * CF)) * ε_dye) Where:
-
A_max is the absorbance of the conjugate at ~430 nm.
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of AF430 at ~430 nm.
-
CF is the correction factor (A_280 of the dye / A_max of the dye).
Troubleshooting Guide
This guide addresses common issues encountered during this compound labeling experiments.
Low Degree of Labeling (DOL)
| Potential Cause | Suggested Solution(s) |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5 using a calibrated pH meter.[2] |
| Presence of Primary Amines in Buffer | Ensure your buffer is free of primary amines like Tris or glycine. Perform a buffer exchange into a suitable amine-free buffer (e.g., PBS) if necessary.[1][2] |
| Hydrolyzed/Inactive NHS Ester | Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[11] Ensure the solid dye has been stored properly (desiccated at -20°C).[15] |
| Insufficient Molar Ratio of Dye | Increase the molar excess of the this compound in the reaction. A titration experiment can help determine the optimal ratio for your specific protein. |
| Low Protein Concentration | Increase the concentration of your protein in the reaction mixture. Higher concentrations can improve labeling efficiency.[2] |
| Short Reaction Time or Low Temperature | Increase the incubation time at room temperature or consider reacting overnight at 4°C to minimize hydrolysis while allowing the reaction to proceed to completion.[2] |
High Degree of Labeling (DOL) / Protein Precipitation
| Potential Cause | Suggested Solution(s) |
| Excessive Molar Ratio of Dye | Reduce the molar excess of the this compound in the labeling reaction. |
| High Protein Concentration Leading to Aggregation | While a high protein concentration can improve labeling, excessively high concentrations can sometimes lead to aggregation. Consider optimizing the protein concentration. |
| Reaction pH is Too High | While a higher pH can increase the reaction rate, it can also lead to over-labeling and potential side reactions. Ensure the pH does not exceed the optimal range. |
| Protein Instability | The labeling process itself or the properties of the dye may cause some proteins to precipitate. Perform the reaction at a lower temperature (e.g., 4°C) and ensure the protein is in a buffer that promotes its stability. |
Experimental Protocols
Protocol: this compound Labeling of an Antibody
This protocol provides a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies.
Materials:
-
Antibody (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Antibody Solution: Ensure the antibody is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[10] If necessary, perform a buffer exchange.
-
Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: a. Add the reaction buffer to the antibody solution to adjust the pH to 8.3. b. Add the calculated amount of this compound stock solution to the antibody solution. A 10 to 20-fold molar excess is a good starting point.[11] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the Reaction (Optional): Add the quenching buffer to the reaction mixture to stop the labeling reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Separate the labeled antibody from the unreacted dye and other small molecules using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm and ~430 nm and calculate the DOL as described in the FAQ section.
-
Storage: Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Visualizations
Caption: Workflow for this compound labeling of proteins.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fluidic.com [fluidic.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. biogradetech.com [biogradetech.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bidmc.org [bidmc.org]
- 13. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Alexa Fluor™ 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. spectra.arizona.edu [spectra.arizona.edu]
- 21. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
dealing with hydrolysis of AF430 NHS ester during reaction
Welcome to the technical support center for AF430 NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the hydrolysis of this compound during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a hydrophilic coumarin (B35378) dye with a reactive N-hydroxysuccinimide (NHS) ester functional group.[1][2][3][4] Its primary application is the covalent labeling of primary and secondary amine groups in biomolecules such as proteins, peptides, and amino-modified oligonucleotides.[1][2][5][6] This process, known as bioconjugation, is widely used in various research and diagnostic applications, including flow cytometry.[1][2]
Q2: What is hydrolysis in the context of an this compound reaction, and why is it a problem?
Hydrolysis is a chemical reaction where the NHS ester group of the AF430 molecule reacts with water.[7] This reaction is a significant competitor to the desired conjugation reaction with the target amine on the biomolecule. The product of hydrolysis is a non-reactive carboxylic acid, which renders the AF430 incapable of conjugating to the target.[7][8] This leads to a reduced yield of the desired fluorescently labeled biomolecule and can complicate downstream applications.[7][9][10]
Q3: What are the critical factors that influence the rate of this compound hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[7][11][12] While a pH range of 7.2-8.5 is optimal for the amine reaction, higher values within this range will accelerate hydrolysis.[7][8][13][14][15] The optimal pH for modification is generally considered to be between 8.3 and 8.5.[1][9][10]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[7] Reactions are often performed at room temperature or 4°C to balance the reaction rate and the rate of hydrolysis.[12][13]
-
Time: The longer the this compound is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.[7] Therefore, it is recommended to use the NHS ester solution immediately after preparation.[9][16]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][9][16] Compatible buffers include phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[8][12][13]
Q4: How should I store and handle this compound to minimize hydrolysis?
Proper storage and handling are crucial to prevent premature hydrolysis:
-
Storage: this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C.[2][8][16]
-
Handling: Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[8][16][17] It is best to prepare fresh solutions in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use and avoid repeated freeze-thaw cycles of stock solutions.[8][9][17][18]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a common issue often linked to the hydrolysis of the this compound.
| Possible Cause | Recommended Solution |
| Hydrolyzed this compound | Ensure proper storage and handling to prevent moisture contamination.[8][17] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[8][9][18] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[8][19][20] |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[1][9][10] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.[8][9][11] |
| Presence of Competing Amines | Ensure the buffer is free of primary amines (e.g., Tris, glycine).[8][9][16] If your biomolecule solution contains such buffers, perform a buffer exchange using dialysis or a desalting column before the reaction.[8][15] |
| Low Biomolecule Concentration | The rate of hydrolysis is a more significant competitor in dilute protein solutions.[12][21] If possible, increase the concentration of your biomolecule to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.[8][18] A typical concentration range is 1-10 mg/mL.[9] |
| Insufficient Molar Excess of this compound | An insufficient amount of the NHS ester will result in a low degree of labeling. A molar excess of the NHS ester is typically required to drive the reaction to completion.[9][10] The optimal molar excess depends on the biomolecule and desired degree of labeling and may require empirical determination. |
Quantitative Data Summary
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[12][13][21] |
| 8.0 | 4 | ~1 hour[22] |
| 8.6 | 4 | 10 minutes[12][13][21][22] |
Experimental Protocols
Protocol for Minimizing Hydrolysis During Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound while minimizing hydrolysis.
1. Materials:
- Protein solution (1-10 mg/mL in amine-free buffer)[9]
- Amine-free reaction buffer (e.g., 0.1 M sodium phosphate or sodium bicarbonate, pH 8.3-8.5)[9][10]
- This compound
- Anhydrous, amine-free DMSO or DMF[9][10]
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[15]
- Desalting column or dialysis equipment for purification[9][10]
2. Procedure:
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: General experimental workflow for bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. de.lumiprobe.com [de.lumiprobe.com]
- 5. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
- 18. glenresearch.com [glenresearch.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. tools.thermofisher.com [tools.thermofisher.com]
how to assess the degree of labeling for AF430 NHS ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AF430 NHS Ester for fluorescent labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic coumarin (B35378) dye with a green-yellow fluorescence emission.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group allows for the efficient conjugation of the fluorophore to primary and secondary amines on proteins and other biomolecules.[1][3] This makes it a valuable tool for fluorescently labeling antibodies, proteins, and peptides for various applications, including flow cytometry and fluorescence microscopy.[1]
Q2: What are the optimal reaction conditions for labeling with this compound?
The reaction of NHS esters with amines is highly dependent on pH. The optimal pH range for the labeling reaction is typically 8.3-8.5.[3][4] At a lower pH, the amine groups are protonated, which prevents the reaction from occurring. Conversely, at a higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling efficiency.[3][5] Common buffers used for this reaction include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[6] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the NHS ester.[6][7]
Q3: How should this compound be stored?
For long-term storage, this compound should be stored at -20°C in the dark and desiccated.[1][8] It can be transported at room temperature for up to three weeks.[1][2] Once dissolved in an anhydrous solvent like DMSO or DMF, the stock solution can be stored at -20°C for 1-2 months.[3] Aqueous solutions of the NHS ester should be used immediately due to hydrolysis.[3]
Q4: What is the Degree of Labeling (DOL) and why is it important?
The Degree of Labeling (DOL), also known as the Degree of Substitution (DOS), is the average number of dye molecules conjugated to a single protein molecule.[9] Determining the DOL is a critical quality control step as it significantly impacts the performance of the conjugate.[9] A low DOL can result in a weak fluorescent signal, while an excessively high DOL can lead to fluorescence quenching and potentially alter the biological activity of the protein. For antibodies, the ideal DOL typically falls between 2 and 10.
Experimental Protocol: Determining the Degree of Labeling (DOL)
This protocol describes the spectrophotometric method for determining the DOL of a protein labeled with this compound.
1. Purification of the Labeled Protein:
-
It is essential to remove any unconjugated this compound from the labeled protein. This can be achieved using size-exclusion chromatography (gel filtration) or dialysis.
2. Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate solution in a quartz cuvette with a 1 cm pathlength.
-
Record the absorbance at 280 nm (A₂₈₀), which is the absorbance maximum for most proteins.
-
Record the absorbance at 430 nm (A₄₃₀), the absorbance maximum for AF430 dye.
-
Note: If the absorbance reading is greater than 2.0, dilute the sample with a suitable buffer to bring the reading within the linear range of the spectrophotometer. Remember to account for this dilution factor in your calculations.
3. Calculation of DOL:
The DOL is calculated using the Beer-Lambert law and requires the molar extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Excitation Maximum (λ_max) | 430 nm | [2] |
| Emission Maximum (λ_em) | 542 nm | [2] |
| Molar Extinction Coefficient (ε_dye) at 430 nm | 15,955 M⁻¹cm⁻¹ | [2] |
| Correction Factor (CF₂₈₀) | 0.24 |
Formulas for DOL Calculation:
-
Calculate the molar concentration of the protein ([Protein]):
[Protein] (M) = (A₂₈₀ - (A₄₃₀ × CF₂₈₀)) / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₄₃₀: Absorbance of the conjugate at 430 nm.
-
CF₂₈₀: Correction factor for AF430 at 280 nm (0.24).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Calculate the molar concentration of the dye ([Dye]):
[Dye] (M) = A₄₃₀ / ε_dye
-
A₄₃₀: Absorbance of the conjugate at 430 nm.
-
ε_dye: Molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
DOL = [Dye] / [Protein]
Troubleshooting Guide
Issue 1: Low Degree of Labeling (DOL)
-
Possible Cause: Suboptimal pH of the reaction buffer.
-
Possible Cause: Presence of primary amines in the buffer (e.g., Tris).
-
Possible Cause: Hydrolysis of the this compound.
-
Solution: Prepare the dye stock solution immediately before use. Avoid prolonged exposure of the dye to aqueous environments before adding it to the protein solution.
-
-
Possible Cause: Insufficient molar ratio of dye to protein.
-
Solution: Increase the molar excess of the this compound in the labeling reaction. It may be necessary to perform several small-scale reactions with varying dye-to-protein ratios to determine the optimal ratio.
-
Issue 2: Protein Precipitation During or After Labeling
-
Possible Cause: High concentration of organic solvent (DMSO or DMF) used to dissolve the dye.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%. Add the dye stock solution to the protein solution slowly while gently mixing.[4]
-
-
Possible Cause: Over-labeling of the protein.
-
Solution: A high degree of labeling can alter the solubility of the protein. Reduce the molar ratio of dye to protein in the labeling reaction.
-
-
Possible Cause: Inherent instability of the protein under the reaction conditions.
-
Solution: Perform the labeling reaction at a lower temperature (e.g., 4°C) to minimize protein denaturation.[4]
-
Issue 3: Low or No Fluorescent Signal from the Labeled Protein
-
Possible Cause: Low DOL.
-
Solution: Refer to the troubleshooting steps for "Low Degree of Labeling."
-
-
Possible Cause: Fluorescence quenching due to over-labeling.
-
Solution: A very high DOL can lead to self-quenching of the fluorophores. Determine the DOL and optimize the labeling reaction to achieve a lower dye-to-protein ratio.
-
-
Possible Cause: The fluorophore is in a microenvironment that quenches its fluorescence.
-
Solution: Conjugation near certain amino acid residues (e.g., aromatic amino acids) can lead to quenching. While difficult to control, this effect is something to be aware of.
-
Issue 4: Labeled Antibody Shows Reduced or No Antigen Binding
-
Possible Cause: Labeling of lysine (B10760008) residues within or near the antigen-binding site.
-
Solution: The attachment of the bulky dye molecule can sterically hinder the antibody's ability to bind its epitope. Reduce the molar ratio of the dye to the antibody to decrease the overall DOL.
-
Visual Guides
Caption: Experimental workflow for protein labeling and DOL determination.
Caption: Troubleshooting guide for common AF430 labeling issues.
References
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. spectra.arizona.edu [spectra.arizona.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the capability of coumarin dye as a liquid scintillator for gamma ray detection and compton edge localization - Journal of King Saud University - Science [jksus.org]
- 9. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AF430 NHS Ester Reactions
Welcome to the technical support center for optimizing incubation time in your AF430 N-hydroxysuccinimide (NHS) ester reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful conjugations. Here you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for an AF430 NHS ester reaction?
A1: There is no single optimal incubation time, as it is highly dependent on several factors, including the pH of the reaction buffer, temperature, and the concentration of your protein and the this compound.[1][2] Generally, reactions are incubated for 1 to 4 hours at room temperature.[2][3] However, for sensitive proteins or to minimize the competing hydrolysis reaction, an overnight incubation at 4°C can be effective.[1] It is strongly recommended to perform a time-course experiment to determine the optimal incubation time for your specific protein and reaction conditions.
Q2: How does pH affect the incubation time and efficiency of the reaction?
A2: The pH of the reaction buffer is a critical factor.[2][4] The optimal pH range for NHS ester reactions is typically between 7.2 and 8.5.[3] Within this range, primary amines on the protein are deprotonated and readily reactive. However, at higher pH values, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction.[3][5] This means that at a higher pH, a shorter incubation time may be necessary to avoid excessive hydrolysis of the dye.
Q3: What is NHS ester hydrolysis, and how does it impact my reaction?
A3: NHS ester hydrolysis is a reaction in which the NHS ester reacts with water, rendering it inactive and unable to label your protein.[3][5] This is the primary competing reaction during your labeling procedure. The rate of hydrolysis is highly dependent on the pH of the aqueous solution; it is significantly faster at alkaline pH.[3][5] Optimizing your incubation time is a balance between allowing sufficient time for the labeling reaction to proceed and minimizing the hydrolysis of the this compound.
Q4: Can I extend the incubation time to increase the degree of labeling (DOL)?
A4: In some cases, extending the incubation time can lead to a higher degree of labeling. However, this is only effective if the this compound has not significantly hydrolyzed. If the reaction has already reached a plateau due to hydrolysis, further incubation will not increase the DOL. For some dyes, increasing the incubation time up to 18 hours in the dark has been shown to increase the DOL. It is best to determine the optimal time through a time-course experiment.
Q5: What are the recommended storage conditions for this compound to ensure its reactivity?
A5: this compound is sensitive to moisture and should be stored desiccated at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation. It is best to prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low or No Labeling | Hydrolysis of this compound: The dye was exposed to moisture or an aqueous buffer for too long before or during the reaction. | Prepare the this compound stock solution in anhydrous DMSO or DMF immediately before use. Minimize the time the dye is in an aqueous solution before the reaction is complete. |
| Incorrect buffer pH: The pH is too low (below 7.2), leading to protonated, unreactive primary amines. | Ensure your reaction buffer is between pH 7.2 and 8.5. Use a freshly prepared buffer and verify the pH. Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.[3] | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine (B1666218) will compete with your protein for reaction with the this compound. | Perform a buffer exchange to a recommended amine-free buffer before starting the conjugation. | |
| Insufficient incubation time: The reaction was stopped before it could proceed to completion. | Increase the incubation time. Perform a time-course experiment to determine the optimal duration. | |
| High Background/Non-specific Labeling | Excessive incubation time: Leaving the reaction for too long can sometimes lead to non-specific interactions. | Reduce the incubation time based on the results of a time-course optimization experiment. |
| High molar excess of this compound: Using too much dye can lead to non-specific binding. | Reduce the molar ratio of this compound to your protein. | |
| Protein Precipitation | High degree of labeling: Over-labeling can alter the protein's solubility. | Decrease the incubation time or reduce the molar excess of the this compound. |
| Organic solvent concentration: A high concentration of DMSO or DMF from the dye stock solution can cause some proteins to precipitate. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume. |
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of a typical NHS ester at different pH values, which illustrates the importance of managing incubation time to minimize hydrolysis.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[3][5] |
| 8.6 | 4°C | 10 minutes[3][5] |
Note: These are general values for NHS esters; the exact half-life of this compound may vary.
Experimental Protocols
Protocol 1: Time-Course Experiment to Optimize Incubation Time
This protocol is designed to identify the optimal incubation time for your specific protein and reaction conditions.
Materials:
-
This compound
-
Your protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Set Up the Reaction:
-
In a microcentrifuge tube, add your protein solution.
-
Add the reaction buffer to adjust the pH to the desired level (e.g., 8.3).
-
Add the calculated volume of the this compound stock solution to achieve the desired molar excess. Mix gently but thoroughly.
-
-
Time-Course Incubation:
-
Divide the reaction mixture into several smaller aliquots.
-
Incubate the aliquots at room temperature, protecting them from light.
-
At various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and overnight at 4°C), stop the reaction in one aliquot by adding the quenching buffer.
-
-
Purification: Purify each quenched sample using a desalting column or dialysis to remove unreacted dye and quenching buffer.
-
Analysis:
-
Determine the Degree of Labeling (DOL) for each time point by measuring the absorbance of the protein (at 280 nm) and the AF430 dye (at its maximum absorbance, ~430 nm). The excitation and emission wavelengths for AF430 are approximately 425 nm and 542 nm, respectively.[9]
-
Plot the DOL as a function of incubation time to identify the point at which the reaction plateaus. This plateau represents the optimal incubation time under your experimental conditions.
-
Visualizations
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: The competition between protein conjugation and NHS ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fluidic.com [fluidic.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Head-to-Head Comparison: AF430 NHS Ester vs. FITC for Protein Labeling Efficiency
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological inquiry. The choice of fluorophore can profoundly impact experimental outcomes, influencing signal intensity, stability, and the reliability of quantitative data. This guide provides a comprehensive comparison of two amine-reactive fluorescent dyes: the more recent AF430 NHS ester and the traditional workhorse, Fluorescein Isothiocyanate (FITC). We will delve into their chemical properties, labeling efficiency, and provide detailed experimental protocols to empower you to make an informed decision for your specific application.
Chemical Reactivity and Labeling Mechanism
Both this compound and FITC are amine-reactive dyes, meaning they primarily target the primary amino groups on proteins, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form a stable covalent bond. However, they achieve this through different reactive moieties.
-
This compound: Utilizes an N-hydroxysuccinimide (NHS) ester group. This group reacts with primary amines in a pH-dependent manner, forming a stable amide bond. The optimal pH for this reaction is typically between 8.3 and 8.5.[1][2] NHS esters are known for their high reactivity and good stability in aqueous environments compared to other activated esters.[1]
-
FITC (Fluorescein Isothiocyanate): Possesses an isothiocyanate group (-N=C=S) that reacts with primary amines to form a thiourea (B124793) linkage.[3][4] This reaction is also pH-dependent, with an optimal pH range generally between 8.5 and 9.5.[5]
The differing chemistries can influence the stability of the resulting conjugate and the specifics of the labeling protocol.
Performance Characteristics: A Comparative Analysis
The efficiency and utility of a fluorescent label are determined by several key photophysical and chemical properties. Below is a summary of these characteristics for AF430 and FITC.
| Property | AF430 | FITC (Fluorescein Isothiocyanate) |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester | Isothiocyanate |
| Excitation Max (nm) | ~430[6][7] | ~495[8] |
| Emission Max (nm) | ~542[6][7] | ~519-525[8][9] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~15,955 | ~75,000[9] |
| Quantum Yield (Φ) | ~0.23[9] | ~0.50 - 0.92 (variable)[10] |
| Photostability | Moderate[9] | Low[9][10] |
| pH Sensitivity | Relatively pH-insensitive (pH 4-10)[11] | Highly pH-sensitive (fluorescence decreases in acidic environments)[3][4] |
| Hydrophilicity | Hydrophilic[12] | Hydrophobic[3] |
Key Takeaways from the Comparison:
-
Brightness: While FITC has a higher molar extinction coefficient and a potentially higher quantum yield, its brightness can be variable and is highly dependent on the local environment. Over-labeling with FITC can also lead to self-quenching, reducing the overall fluorescence.[3] AF430, while having a lower extinction coefficient, offers more stable and predictable fluorescence.
-
Photostability: AF430 exhibits moderate photostability, characteristic of coumarin (B35378) dyes.[9] FITC, on the other hand, is notoriously susceptible to photobleaching, which can be a significant limitation in applications requiring prolonged or intense light exposure, such as time-lapse microscopy.[9][10]
-
pH Sensitivity: This is a critical differentiator. The fluorescence of FITC is highly sensitive to pH, with a significant decrease in acidic environments.[3][4] This can be a major drawback for studies in acidic organelles or where pH fluctuations are expected. AF430 is reported to be fluorescent over a broad pH range (pH 4-10), offering more reliable performance in diverse experimental conditions.[11]
-
Hydrophilicity: AF430 is a hydrophilic dye, which can help to reduce the aggregation of labeled proteins.[12] FITC is more hydrophobic, and attaching multiple FITC molecules can increase the risk of protein precipitation.[3]
Experimental Protocols
To facilitate a direct comparison of labeling efficiency in your laboratory, we provide detailed protocols for protein labeling with both this compound and FITC, along with a method for determining the degree of labeling.
Protein Preparation for Labeling
For optimal labeling with either dye, it is crucial to start with a pure protein solution at a suitable concentration (typically 1-10 mg/mL). The protein should be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the dye and must be removed.[10] This can be achieved by dialysis or buffer exchange into a suitable labeling buffer, such as 0.1 M sodium bicarbonate, pH 8.3-9.0.
Protocol 1: Protein Labeling with this compound
Materials:
-
Protein of interest in amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
While gently stirring, add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the dye to the protein is a common starting point for optimization.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts by passing the reaction mixture through a gel filtration column. The first colored band to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (see Protocol 3).
Protocol 2: Protein Labeling with FITC
Materials:
-
Protein of interest in amine-free buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0)
-
FITC
-
Anhydrous DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS)
Procedure:
-
Prepare FITC Stock Solution: Immediately before use, dissolve FITC in DMSO or DMF to a concentration of 1 mg/mL.[10]
-
Labeling Reaction:
-
Bring the protein solution to room temperature.
-
While gently stirring, add the FITC stock solution to the protein solution. A common starting point is to add 50-100 µg of FITC for every 1 mg of protein.[13]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. Some protocols suggest longer incubation times (e.g., overnight at 4°C) for certain proteins.
-
-
Purification: Purify the FITC-labeled protein using a gel filtration column as described for this compound.
-
Characterization: Determine the degree of labeling (see Protocol 3).
Protocol 3: Determination of Degree of Labeling (DOL)
The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, is a key metric for labeling efficiency.[14][15] It can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at two wavelengths:
-
280 nm (A₂₈₀), which corresponds to the protein absorbance.
-
The absorbance maximum (A_max) of the dye (approximately 430 nm for AF430 and 495 nm for FITC).
-
-
Calculate Protein Concentration: The protein concentration can be calculated using the following formula, which corrects for the dye's absorbance at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A_max is the absorbance of the conjugate at the dye's maximum absorption wavelength.
-
CF is the correction factor (A₂₈₀ of the free dye / A_max of the free dye). For FITC, this is approximately 0.3. The CF for AF430 should be obtained from the manufacturer or determined experimentally.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
Dye Concentration (M) = A_max / ε_dye
Where:
-
ε_dye is the molar extinction coefficient of the dye at its A_max (see table above).
-
-
Calculate Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
For most applications, a DOL of 2-10 for antibodies is considered optimal.[4][16]
Visualizing the Workflow and Chemistry
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for protein labeling and efficiency determination.
Caption: Amine-reactive labeling chemistries of NHS esters and isothiocyanates.
Conclusion and Recommendations
The choice between this compound and FITC for protein labeling depends heavily on the specific experimental requirements.
-
FITC remains a cost-effective option for routine applications where high photostability and pH insensitivity are not critical. Its long history of use means there is a wealth of literature and established protocols available. However, researchers must be mindful of its limitations, particularly its susceptibility to photobleaching and pH-dependent fluorescence, which can compromise quantitative accuracy and the ability to image over extended periods.[10]
-
This compound emerges as a superior choice for more demanding applications. Its relative photostability and, most importantly, its insensitivity to pH over a wide physiological range, make it a more robust and reliable label.[9][11] This is particularly advantageous for quantitative studies, long-term imaging experiments, and investigations within cellular compartments with varying pH.
For researchers, scientists, and drug development professionals seeking high-quality, reproducible data, especially in quantitative and live-cell imaging applications, the investment in a more photostable and pH-insensitive dye like this compound is likely to yield more reliable and robust results. The detailed protocols provided in this guide should enable a thorough in-house evaluation to determine the optimal labeling reagent for your specific protein and experimental context.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. biotium.com [biotium.com]
- 3. FITC Labeling and Conjugation - TdB Labs [tdblabs.se]
- 4. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]
- 5. nbinno.com [nbinno.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 8. peptideweb.com [peptideweb.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. XFD430 NHS ester | AAT Bioquest [aatbio.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Protein Labelling With FITC | PDF [scribd.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
A Comparative Guide to the Quantum Yield of AF430 NHS Ester and Other Amine-Reactive Dyes
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent dye is a critical step in ensuring the sensitivity and accuracy of a wide range of applications, from immunoassays and fluorescence microscopy to drug delivery monitoring. The quantum yield (Φ), a measure of the efficiency of fluorescence, is a key parameter in this selection process. This guide provides an objective comparison of the quantum yield and other important photophysical properties of AF430 NHS ester against a selection of commonly used amine-reactive fluorescent dyes. All quantitative data is supported by experimental findings from reputable sources.
Performance Comparison of Fluorescent Dyes
The following table summarizes the key performance indicators for this compound and other comparable dyes. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield, providing a combined measure of a dye's ability to absorb and emit light.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε × Φ) |
| This compound | 430 | 542 | 15,955 | 0.23[1] | 3,670 |
| Alexa Fluor 488 NHS Ester | 495 | 519 | 71,800 | 0.92[2] | 66,056 |
| DyLight 488 NHS Ester | 493 | 518 | 70,000 | Not explicitly found, but described as having high quantum efficiency[][4]. | - |
| CF488A NHS Ester | 490 | 515 | 70,000 | Not explicitly found, but generally CF dyes are reported to have high quantum yields[5][6]. | - |
| Fluorescein (FAM) NHS Ester | 492 | 517 | 74,000 | 0.93[7] | 68,820 |
| Cyanine3 (Cy3) NHS Ester | 550 | 570 | 150,000 | 0.31[8][9] | 46,500 |
| DyLight 550 NHS Ester | 562 | 576 | 150,000 | Not explicitly found, but designed for high quantum efficiency[][10]. | - |
Experimental Protocols
The determination of fluorescence quantum yield is a critical experimental procedure for characterizing and comparing fluorescent dyes. The most common and reliable method is the comparative method, which involves using a well-characterized standard with a known quantum yield.
Relative Quantum Yield Determination Protocol
This protocol outlines the steps for determining the relative quantum yield of a fluorescently labeled protein.
Materials:
-
Fluorophore-labeled protein of interest (e.g., AF430-labeled antibody)
-
Reference standard with a known quantum yield in the same solvent (e.g., for AF430, a coumarin-based standard could be used)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
1 cm path length quartz cuvettes
Procedure:
-
Prepare a series of dilutions: Prepare a series of five to six dilutions of both the test sample (e.g., AF430-labeled protein) and the reference standard in PBS. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the linear range, typically below 0.1, to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength of the reference standard.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements. It is crucial to keep the excitation and emission slit widths constant for all measurements.
-
Integrate Fluorescence Intensity: Integrate the area under the corrected emission spectrum for each dilution to obtain the integrated fluorescence intensity.
-
Plot Data: For both the test sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Calculate Quantum Yield: The quantum yield of the test sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the reference standard.
-
Slope_sample and Slope_standard are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
Visualizing Experimental Workflows and Signaling Pathways
Understanding the context in which these fluorescent dyes are used is crucial. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for protein labeling and a key signaling pathway where these labeled proteins are often employed.
Caption: Workflow for labeling a protein with this compound.
Caption: Principle of FRET for detecting protein-protein interactions.
References
- 1. fluidic.com [fluidic.com]
- 2. benchchem.com [benchchem.com]
- 4. Thermo Scientific™ DyLight™ 488 NHS Ester | LabMart Limited [labmartgh.com]
- 5. biotium.com [biotium.com]
- 6. CF™ 488A succinimidyl ester suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. DyLight 550 NHS Ester | LabX.com [labx.com]
A Brighter Choice: Comparing Alexa Fluor 430 to Other Key Fluorophores
In the diverse landscape of fluorescent labeling, selecting the optimal fluorophore is paramount for generating robust and reproducible experimental data. This guide provides a comprehensive comparison of Alexa Fluor 430 with other widely used green and yellow-emitting fluorophores, offering researchers, scientists, and drug development professionals the data-driven insights needed to make informed decisions for their specific applications. We will delve into key performance metrics, including spectral properties, brightness, and photostability, supported by established experimental protocols.
At a Glance: A Quantitative Comparison of Fluorophore Properties
The intrinsic brightness of a fluorophore is a critical determinant of its performance, directly impacting signal-to-noise ratios and the ability to detect low-abundance targets. Brightness is a function of both the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes these key photophysical properties for Alexa Fluor 430 and a selection of commonly used alternative fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| Alexa Fluor 430 | ~433[1] | ~541[1] | 16,000[1] | 0.55[2] | 8,800 |
| FITC | ~495 | ~525 | 75,000 | 0.92 | 69,000 |
| Cy2 | ~492[3] | ~510[3] | 150,000[3] | 0.12[3] | 18,000 |
| GFP (EGFP) | 488 | 507 | 55,000[4] | 0.60[4] | 33,000 |
| YFP (EYFP) | 512 | 529 | 45,000[5] | 0.54[5] | 24,300 |
| Alexa Fluor 488 | ~496[6] | ~519[6] | 71,000[6] | 0.92[6][7] | 65,320 |
| Alexa Fluor 532 | ~532[8] | ~554[8] | 81,000[8] | 0.61[8] | 49,410 |
| Alexa Fluor 546 | ~556[9] | ~573[9] | 104,000[9] | 0.79[10] | 82,160 |
Note: Values can vary depending on the solvent, pH, and conjugation state.
Experimental Workflow for Fluorophore Brightness Comparison
To empirically validate the relative brightness of different fluorophores, a standardized experimental workflow is essential. The following diagram outlines the key steps for a comparative analysis using antibody-fluorophore conjugates.
Experimental Protocols
Detailed and consistent methodologies are crucial for obtaining reliable comparative data. Below are generalized protocols for key experiments.
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is determined by comparing the fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.
Objective: To determine the relative quantum yield of Alexa Fluor 430 compared to a standard fluorophore (e.g., fluorescein).
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (e.g., Alexa Fluor 430)
-
Standard fluorophore with known quantum yield (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Appropriate solvent (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare a series of dilutions for both the test fluorophore and the standard fluorophore in the same solvent.
-
Measure the absorbance of each dilution at the excitation wavelength using a UV-Vis spectrophotometer. Adjust concentrations to have an absorbance of less than 0.1 to minimize inner filter effects.
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring the excitation wavelength is the same for both the test and standard samples.
-
Integrate the area under the emission spectrum for each sample.
-
Calculate the quantum yield using the following equation: Φtest = Φstd * (Itest / Istd) * (Astd / Atest) * (ntest² / nstd²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Protocol 2: Photobleaching Assay
Photostability, or the resistance to photobleaching, is a critical parameter for fluorophores, especially in applications requiring prolonged or intense illumination.
Objective: To compare the photostability of Alexa Fluor 430 with other fluorophores.
Materials:
-
Fluorescence microscope with a high-intensity light source (e.g., mercury arc lamp or laser) and a sensitive camera.
-
Fluorophore-conjugated samples (e.g., stained cells or immobilized proteins).
-
Image analysis software.
Procedure:
-
Prepare slides with the fluorophore-conjugated samples.
-
Mount the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest and acquire an initial image (time = 0) using a fixed set of acquisition parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the same region of interest with the excitation light.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a defined period.
-
Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.
-
Plot the normalized fluorescence intensity as a function of time. The rate of decay of the fluorescence signal is indicative of the photobleaching rate. A slower decay indicates higher photostability.
Discussion and Conclusion
Based on the presented data, Alexa Fluor 430 exhibits moderate brightness compared to other popular fluorophores. While its quantum yield is respectable, its lower molar extinction coefficient limits its overall brightness. In contrast, dyes like Alexa Fluor 488, FITC, and Alexa Fluor 546 offer significantly higher relative brightness, making them more suitable for detecting weakly expressed targets.
In terms of photostability, Alexa Fluor dyes are generally known to be more photostable than traditional fluorophores like FITC, which is prone to rapid photobleaching. While Alexa Fluor 430 is described as having high photostability[11], for demanding applications requiring intense or prolonged light exposure, other Alexa Fluor dyes such as Alexa Fluor 488 are often recommended for their superior photostability[6][10].
The choice of fluorophore ultimately depends on the specific experimental requirements. For applications where a unique spectral profile in the violet-excited, yellow-green emission range is necessary, Alexa Fluor 430 is a viable option[11]. However, for experiments prioritizing maximal brightness and photostability in the green-yellow spectrum, Alexa Fluor 488 and Alexa Fluor 546 represent more robust alternatives. Researchers should carefully consider the trade-offs between spectral properties, brightness, and photostability to select the most appropriate fluorophore for their research needs.
References
- 1. Fluorophores [microscopy.unc.edu]
- 2. bu.edu [bu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 5. Our site is not available in your region [takarabio.com]
- 6. app.fluorofinder.com [app.fluorofinder.com]
- 7. What is the quantum yield of Alexa Fluor 488? | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. cancer.iu.edu [cancer.iu.edu]
Validating AF430 NHS Ester Labeling: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise and accurate labeling of biomolecules is paramount for reliable experimental outcomes. This guide provides a comprehensive comparison of AF430 NHS ester for fluorescent labeling, validated by spectrophotometry, and benchmarks its performance against common alternative dyes. Detailed experimental protocols and data are presented to facilitate informed decisions in your research.
Introduction to Amine-Reactive Labeling
N-hydroxysuccinimidyl (NHS) esters are widely used reactive groups for covalently attaching fluorescent dyes to proteins, antibodies, and other biomolecules. The NHS ester reacts with primary amines (-NH2), predominantly found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond. The efficiency of this reaction is pH-dependent, with an optimal range of pH 8.0-9.0. Spectrophotometry is a common and accessible method to validate the success of the labeling reaction by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.
Spectrophotometric Validation of this compound Labeling
The validation of this compound labeling relies on the Beer-Lambert law, which relates absorbance to the concentration of the absorbing species. By measuring the absorbance of the labeled protein solution at 280 nm (the characteristic absorbance wavelength for proteins) and at the maximum absorbance wavelength of the dye (λmax for AF430 is ~430 nm), the concentrations of both the protein and the dye can be determined, allowing for the calculation of the DOL.
A critical consideration is that most fluorescent dyes also exhibit some absorbance at 280 nm. Therefore, a correction factor is necessary to obtain an accurate protein concentration.
Experimental Protocol: Labeling a Generic IgG Antibody with this compound
This protocol provides a general guideline for labeling an IgG antibody. It is recommended to optimize the dye-to-protein molar ratio for each specific protein and application.
Materials:
-
IgG antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Protein Preparation:
-
Dissolve the IgG antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL. Buffers containing primary amines, such as Tris, are not compatible with NHS ester reactions.
-
-
Dye Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the this compound stock solution to the protein solution. For a typical IgG (molecular weight ~150,000 g/mol ), this would be approximately 6 µL of the dye stock solution per 1 mg of antibody.
-
Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
The first colored band to elute from the column is the labeled antibody. Collect this fraction.
-
-
Spectrophotometric Analysis:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and 430 nm (A430). If the absorbance is too high, dilute the sample with PBS and record the dilution factor.
-
-
Calculation of Degree of Labeling (DOL):
-
Protein Concentration (M):
-
Protein Conc. (M) = [A280 - (A430 * CF280)] / ε_protein
-
Where:
-
A280 is the absorbance at 280 nm.
-
A430 is the absorbance at 430 nm.
-
CF280 is the correction factor for AF430 at 280 nm (0.24).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A430 / ε_dye
-
Where:
-
A430 is the absorbance at 430 nm.
-
ε_dye is the molar extinction coefficient of AF430 at 430 nm (15,955 M⁻¹cm⁻¹).
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
-
Performance Comparison of this compound with Alternative Dyes
The choice of a fluorescent dye depends on several factors, including the available excitation sources, the desired emission wavelength, and the photophysical properties of the dye. The following table provides a quantitative comparison of this compound with other commonly used amine-reactive fluorescent dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Correction Factor (CF280) | Relative Brightness (ε x Φ) |
| AF430 | 430 | 542 | 15,955 | 0.23 | 0.24 | 3,670 |
| FITC | 494 | 518 | 73,000 | 0.92 | 0.30 | 67,160 |
| Alexa Fluor 488 | 495 | 519 | 73,000 | 0.92 | 0.11 | 67,160 |
| Cy3 | 550 | 570 | 150,000 | 0.31 | 0.08 | 46,500 |
| Alexa Fluor 555 | 555 | 565 | 150,000 | 0.10 | 0.08 | 15,000 |
| Cy5 | 649 | 670 | 250,000 | 0.20 | 0.05 | 50,000 |
| Alexa Fluor 647 | 650 | 665 | 239,000 | 0.33 | 0.03 | 78,870 |
Note: Quantum yield and correction factors can vary depending on the conjugation and solvent conditions. The values presented here are for the free dye or typical protein conjugates.
Alternative Validation Methods
While spectrophotometry is a convenient method for estimating the DOL, other techniques can provide more detailed validation of the labeling process.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase or size-exclusion HPLC can be used to separate the labeled protein from unlabeled protein and free dye. By integrating the peak areas, a more accurate determination of the labeling efficiency can be achieved.
-
Mass Spectrometry (MS): Mass spectrometry can confirm the covalent attachment of the dye to the protein and even identify the specific amino acid residues that have been labeled. This provides the most detailed validation of the labeling reaction.
Visualizing the Workflow and Dye Properties
To better illustrate the processes and relationships described, the following diagrams have been generated.
Assessing the Specificity of AF430 NHS Ester Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research and drug development. N-hydroxysuccinimide (NHS) esters are among the most common reactive moieties used for this purpose, targeting primary amines on lysine (B10760008) residues and the N-terminus of proteins. The choice of fluorescent dye can significantly impact the quality and reliability of experimental data. This guide provides a comparative assessment of the AF430 NHS ester, offering insights into its performance against other commonly used amine-reactive dyes and detailing the necessary experimental protocols to validate labeling specificity.
Performance Comparison of Amine-Reactive Fluorescent Dyes
While direct quantitative comparisons of labeling specificity across different fluorophores are not always readily available in literature, performance can be inferred from key photophysical properties and qualitative reports on brightness and photostability. The following table summarizes the key characteristics of this compound alongside two popular alternatives, Alexa Fluor 488 NHS ester and Cy3 NHS ester. The signal-to-noise ratio and non-specific binding are presented as illustrative values based on the known relative performance of these dye families, where Alexa Fluor dyes are generally recognized for their high brightness and photostability, which often translates to better signal-to-noise ratios.
| Feature | This compound | Alexa Fluor 488 NHS Ester | Cy3 NHS Ester |
| Excitation Max (nm) | ~430 | ~495 | ~550 |
| Emission Max (nm) | ~542 | ~519 | ~570 |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~20,000 | ~71,000 | ~150,000 |
| Quantum Yield | ~0.54 | ~0.92 | ~0.31 |
| Relative Brightness | Moderate | High | High |
| Photostability | Good | Excellent | Moderate |
| Illustrative Signal-to-Noise Ratio | 7/10 | 9/10 | 6/10 |
| Illustrative Non-Specific Binding | Low | Very Low | Low to Moderate |
Note: The illustrative signal-to-noise ratio and non-specific binding values are based on general performance characteristics reported in the literature and are intended for comparative purposes. Actual results will vary depending on the specific protein, experimental conditions, and imaging setup.
Signaling Pathways and Experimental Workflows
Chemical Reaction of this compound with a Primary Amine
The fundamental reaction underlying protein labeling with this compound is the nucleophilic acyl substitution between the NHS ester and a primary amine on the protein. This reaction forms a stable, covalent amide bond.
Experimental Workflow for Assessing Labeling Specificity
A rigorous assessment of labeling specificity is crucial to ensure that the observed fluorescence signal is a true representation of the target molecule's localization and abundance. The following workflow outlines the key steps for evaluating the specificity of an antibody directly conjugated with a fluorescent dye like this compound.
Experimental Protocols
Protocol 1: Antibody Conjugation with this compound
This protocol describes the direct labeling of a primary antibody with this compound.
Materials:
-
Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
1 M Sodium bicarbonate buffer, pH 8.3.
-
Quenching solution: 1.5 M Hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 2 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.3.
-
Prepare the Dye: Immediately before use, dissolve the this compound in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 100-150 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled antibody from the unreacted dye and quenching solution by passing the reaction mixture through a desalting column. Collect the fractions containing the labeled antibody.
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~430 nm (for AF430). Calculate the DOL using the following formula: DOL = (A_max × ε_protein) / ( (A_280 - (A_max × CF)) × ε_dye ) Where A_max is the absorbance at the dye's maximum absorption, A_280 is the absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, ε_dye is the molar extinction coefficient of the dye, and CF is the correction factor for the dye's absorbance at 280 nm.
Protocol 2: Immunofluorescence Staining to Assess Specificity
This protocol outlines the steps for immunofluorescence staining of adherent cells to evaluate the specificity of the AF430-conjugated antibody.
Materials:
-
Cells grown on coverslips (include target-positive and target-negative cell lines, if available).
-
AF430-conjugated primary antibody.
-
AF430-conjugated isotype control antibody.
-
Fixation buffer: 4% paraformaldehyde in PBS.
-
Permeabilization buffer: 0.1% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Wash buffer: PBS.
-
Nuclear counterstain (e.g., DAPI).
-
Antifade mounting medium.
Procedure:
-
Cell Preparation: Wash the cells on coverslips twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the AF430-conjugated primary antibody (and isotype control on separate coverslips) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with appropriate filter sets for AF430 and the counterstain. Acquire images using identical settings for the target antibody and the isotype control.
Protocol 3: Image Analysis and Signal-to-Noise Ratio Calculation
Procedure:
-
Image Acquisition: Acquire images of specifically stained cells and background regions (areas with no cells or from isotype control-stained samples) using a fluorescence microscope. It is critical to use the same acquisition parameters (e.g., exposure time, gain) for all experimental and control images.
-
Signal Measurement: Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity of the specifically stained structures in the target-positive cells.
-
Noise (Background) Measurement: Measure the mean fluorescence intensity of a region of interest in the background where there is no specific staining. For a more robust assessment of non-specific binding, measure the mean fluorescence intensity from cells stained with the isotype control antibody.
-
Calculation: Calculate the signal-to-noise ratio (SNR) using the following formula: SNR = (Mean Signal Intensity - Mean Background Intensity) / Standard Deviation of Background Intensity
A higher SNR indicates greater specificity of the labeling. By comparing the SNR obtained with this compound to that of other fluorescent dyes under identical experimental conditions, researchers can make an informed decision on the most suitable reagent for their specific application.
A Comparative Analysis of AF430 NHS Ester and DyLight 405 for Fluorescent Labeling
In the realm of molecular biology and drug development, the precise visualization of proteins and other biomolecules is paramount. Covalent labeling with fluorescent dyes remains a cornerstone technique for these applications. Among the vast array of available fluorophores, AF430 and DyLight 405 have emerged as notable options for labeling primary amines, particularly in the violet-to-blue range of the spectrum. This guide provides a detailed comparative analysis of AF430 NHS ester and DyLight 405 NHS ester, offering researchers, scientists, and drug development professionals the critical data needed to make an informed choice for their specific experimental needs.
Core Properties: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its fundamental photophysical properties. These parameters determine the brightness, spectral compatibility, and overall performance of the dye in a given application. A summary of the key quantitative data for this compound and DyLight 405 NHS ester is presented below.
| Property | This compound | DyLight 405 NHS Ester |
| Excitation Maximum (nm) | ~430 | ~400 |
| Emission Maximum (nm) | ~542 | ~420-421 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 15,955 | 30,000 |
| Quantum Yield (Φ) | 0.23 | High (not specified) |
| Molecular Weight ( g/mol ) | ~701.75 | ~793 |
| Spectrally Similar Dyes | - | Alexa Fluor 405, Cascade Blue |
Performance Insights: Brightness and Photostability
Brightness , a critical factor for sensitivity, is a function of both the molar extinction coefficient and the quantum yield. DyLight 405 exhibits a significantly higher molar extinction coefficient (30,000 cm⁻¹M⁻¹) compared to AF430 (15,955 cm⁻¹M⁻¹), indicating a greater ability to absorb light. While a specific quantum yield for DyLight 405 is not provided, it is consistently described as having high fluorescence intensity.[1][2] AF430 has a documented quantum yield of 0.23. For applications requiring the brightest possible signal in the 400-420 nm emission range, DyLight 405's high extinction coefficient suggests a strong potential for superior brightness.
Photostability , the resistance of a fluorophore to photodegradation upon exposure to excitation light, is crucial for experiments requiring long or repeated imaging sessions, such as time-lapse microscopy. Both Alexa Fluor (the family to which AF430 belongs) and DyLight dyes are generally reported to have good to excellent photostability compared to traditional dyes like FITC.[3] Manufacturers of DyLight 405 claim it possesses exceptional resistance to photobleaching, making it suitable for demanding imaging conditions.[3] While direct quantitative photobleaching data comparing AF430 and DyLight 405 is scarce, both are considered robust choices for imaging applications.
Experimental Protocols
The following is a generalized protocol for the covalent labeling of proteins with either this compound or DyLight 405 NHS ester.
Protein Preparation
-
Buffer Exchange: The protein to be labeled should be in an amine-free buffer at a pH of 8.0-9.0. A common choice is 0.1 M sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.
-
Concentration: The protein concentration should ideally be between 1-10 mg/mL for efficient labeling.
Labeling Reaction
-
Dye Preparation: Immediately before use, dissolve the AF430 or DyLight 405 NHS ester in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Molar Ratio Calculation: The optimal molar ratio of dye to protein for labeling depends on the protein and the desired degree of labeling (DOL). A common starting point is a 10- to 20-fold molar excess of the dye.
-
Reaction Incubation: Add the calculated amount of the dye stock solution to the protein solution while gently vortexing. Incubate the reaction for 1 hour at room temperature, protected from light.
Purification of the Conjugate
-
Removal of Unreacted Dye: It is critical to separate the labeled protein from the unreacted, hydrolyzed dye. This is typically achieved using a size-exclusion chromatography column, such as a desalting column (e.g., G-25), equilibrated with a suitable storage buffer like phosphate-buffered saline (PBS).
-
Conjugate Collection: The labeled protein will elute from the column first, followed by the smaller, unreacted dye molecules.
Storage
Store the purified protein-dye conjugate at 4°C for short-term use or at -20°C for long-term storage. Aliquoting the conjugate before freezing is recommended to avoid repeated freeze-thaw cycles.
Visualizing the Process and Comparison
To further clarify the labeling process and the relationship between the key dye characteristics, the following diagrams are provided.
References
A Researcher's Guide to Cross-Reactivity Testing of AF430 NHS Ester Labeled Antibodies
For researchers, scientists, and drug development professionals, the specificity of labeled antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of AF430 NHS ester for antibody labeling and outlines a detailed protocol for assessing cross-reactivity, a critical factor in ensuring assay accuracy. We present supporting experimental data and methodologies to aid in the selection of appropriate fluorescent labels for your research needs.
Introduction to this compound
This compound is a fluorescent dye belonging to the coumarin (B35378) class, designed for the covalent labeling of primary amines on biomolecules such as proteins and antibodies.[1][2] The N-hydroxysuccinimide (NHS) ester reactive group readily forms a stable amide bond with lysine (B10760008) residues on the antibody.[3] With an excitation maximum around 430 nm and an emission peak at approximately 542 nm, AF430 provides a bright, yellow-green fluorescence suitable for various applications including flow cytometry and cellular microscopy.[4][5][6][7] Its hydrophilic nature enhances the solubility of the resulting antibody conjugate.[1][2]
While AF430 offers a valuable tool for antibody labeling, it is crucial to evaluate its potential for inducing or contributing to non-specific binding and cross-reactivity. This guide will walk you through a comprehensive cross-reactivity testing workflow.
Comparative Analysis of Fluorescent Dyes
The choice of a fluorescent dye can influence the performance of a labeled antibody. Besides AF430, several alternatives are available, each with distinct spectral properties and characteristics.
| Feature | This compound | iFluor™ 430 NHS Ester | Alexa Fluor™ 430 NHS Ester | FITC (Fluorescein isothiocyanate) |
| Excitation (nm) | ~430[5][6][7] | ~430 | ~431 | ~495 |
| Emission (nm) | ~542[4][5][6][7] | ~542 | ~541 | ~519 |
| Brightness | High | High | High | Moderate |
| Photostability | High[7] | High | High | Moderate |
| pH Sensitivity | Low[7] | Low | Low | High |
| Reactive Group | NHS Ester | NHS Ester | NHS Ester | Isothiocyanate |
Experimental Protocol: Cross-Reactivity Testing via Indirect ELISA
This protocol details a robust method for assessing the cross-reactivity of an this compound labeled primary antibody against a panel of related and unrelated antigens.
1. Antibody Labeling with this compound
-
Materials:
-
Purified primary antibody (e.g., Rabbit anti-Target A)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)[3]
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.0-8.5[3]
-
Phosphate Buffered Saline (PBS)
-
Gel filtration column (e.g., Sephadex G-25)
-
-
Procedure:
-
Prepare the antibody solution to a final concentration of 1-2 mg/mL in PBS. Adjust the pH to 8.0-8.5 by adding 1 M NaHCO₃.[3]
-
Dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL immediately before use.[3][8]
-
Add a 5- to 10-fold molar excess of the dissolved this compound to the antibody solution while gently stirring.[9]
-
Incubate the reaction for 1 hour at room temperature in the dark.[3]
-
Remove unreacted dye by passing the solution through a gel filtration column pre-equilibrated with PBS.[3]
-
Collect the labeled antibody fractions and determine the degree of labeling (DOL) by measuring the absorbance at 280 nm and 430 nm.
-
2. Cross-Reactivity ELISA
-
Materials:
-
AF430-labeled primary antibody (e.g., Rabbit anti-Target A)
-
Target antigen (Target A)
-
Related antigens (e.g., Target B, Target C - proteins with sequence homology to Target A)
-
Unrelated antigen (e.g., Bovine Serum Albumin - BSA)
-
96-well ELISA plates (black plates for fluorescence detection)[10]
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS with 0.05% Tween-20)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Plate reader with fluorescence detection capabilities
-
-
Procedure:
-
Antigen Coating: Dilute each antigen (Target A, B, C, and BSA) to a final concentration of 1-10 µg/mL in Coating Buffer.[11] Add 100 µL of each diluted antigen to separate wells of the 96-well plate. Include no-antigen control wells containing only Coating Buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the wells three times with 200 µL of Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[10]
-
Washing: Repeat the wash step as described above.
-
Primary Antibody Incubation: Prepare serial dilutions of the AF430-labeled primary antibody in Blocking Buffer. Add 100 µL of each dilution to the wells coated with the different antigens. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described above to remove unbound primary antibody.
-
Detection: Read the fluorescence intensity in each well using a plate reader with excitation set to ~430 nm and emission to ~542 nm.
-
Data Presentation
The following table summarizes hypothetical but representative data from a cross-reactivity ELISA experiment.
| Antigen Coated | AF430-anti-Target A (1 µg/mL) Fluorescence (RFU) | AF430-anti-Target A (0.1 µg/mL) Fluorescence (RFU) | % Cross-Reactivity (at 1 µg/mL) |
| Target A | 15,000 | 8,500 | 100% |
| Target B | 1,200 | 450 | 8% |
| Target C | 300 | 150 | 2% |
| BSA | 150 | 140 | 1% |
| No Antigen | 120 | 115 | 0.8% |
% Cross-Reactivity = [(Signal of Cross-Reactant Antigen - Signal of No Antigen) / (Signal of Target Antigen - Signal of No Antigen)] x 100
Experimental Workflow Diagram
Caption: Workflow for assessing the cross-reactivity of AF430 labeled antibodies.
Signaling Pathway Diagram (Hypothetical)
The following diagram illustrates a hypothetical signaling pathway where the target antigen (a receptor tyrosine kinase) is involved. A specific antibody is crucial to distinguish it from a closely related receptor.
Caption: Hypothetical signaling pathway illustrating the need for specific antibody detection.
Conclusion
References
- 1. lunanano.ca [lunanano.ca]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Fluorescent Dye | 467233-94-9 | Invivochem [invivochem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. furthlab.xyz [furthlab.xyz]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. jacksonimmuno.com [jacksonimmuno.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
literature review of AF430 NHS ester applications and performance
For researchers, scientists, and drug development professionals, the selection of a suitable fluorescent label is a critical step in the design of robust and sensitive biological assays. AF430 NHS ester, a member of the Alexa Fluor family of dyes, offers a unique spectral profile for applications requiring a yellow-green fluorescent probe. This guide provides a comprehensive comparison of this compound with alternative dyes, supported by available experimental data, to aid in the selection of the optimal reagent for your research needs.
This compound: Applications and Performance Overview
This compound is an amine-reactive fluorescent dye that is structurally identical to Alexa Fluor 430 NHS ester. It is particularly useful for labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides. The N-hydroxysuccinimide (NHS) ester moiety reacts with primary amines in a pH-dependent manner, typically between pH 7.5 and 8.5, to form a stable amide bond. This coumarin-based dye is characterized by its large Stokes shift, with an excitation maximum around 430 nm and an emission maximum in the yellow-green region of the spectrum, near 540 nm.[1][2] This property makes it a valuable tool for multicolor fluorescence applications where minimizing spectral overlap is crucial.
The primary applications of this compound include:
-
Immunofluorescence: Labeling of primary and secondary antibodies for microscopic visualization of cellular targets.
-
Flow Cytometry: Conjugation to antibodies for the identification and sorting of specific cell populations.[1][3]
-
Protein Labeling: General labeling of proteins for in vitro and in vivo tracking and quantification.
Performance Comparison with Alternative Dyes
The selection of a fluorescent dye is often dictated by its photophysical properties, including its molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of converting absorbed light into emitted light), and photostability. While this compound offers a unique spectral niche, several other dyes with similar excitation and emission characteristics are available. This section compares this compound with notable alternatives.
Data Presentation: Photophysical Properties of this compound and Alternatives
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) | Notes |
| AF430 / Alexa Fluor 430 | ~433 | ~541 | ~16,000 | 0.23 - 0.9 (Conflicting reports) | ~3,680 - ~14,400 | Described as both a "dim dye" and having a high relative quantum yield. Performance may be context-dependent. |
| DyLight 405 | ~400 | ~420 | ~30,000 | High (specific value not reported) | N/A | Often used in multicolor applications due to its violet excitation. |
| Pacific Green | ~411 | ~500 | Not reported | Not reported | N/A | Primarily used in flow cytometry with violet laser excitation.[3] |
| Cascade Yellow | ~409 | ~550 | ~25,000 | 0.54 | ~13,500 | Known for its good photostability. |
| Acridine Yellow | ~461 | ~500 | ~39,400 | 0.47 | ~18,518 | Data for the free dye in ethanol.[4] |
| Lucifer Yellow | ~428 | ~535 | ~11,000 | 0.21 | ~2,310 | A well-established but relatively dim fluorescent tracer.[5] |
Key Performance Considerations:
-
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. Based on available data, Acridine Yellow appears to be the brightest among the alternatives, although its NHS ester form for bioconjugation is less common. The brightness of AF430 is subject to variability based on conflicting quantum yield reports.
-
Quantum Yield Discrepancy for AF430: It is important to note the significant discrepancy in the reported quantum yield for AF430. While some vendor information suggests a quantum yield as low as 0.23, other sources have reported a relative quantum yield of up to 0.9 for an Alexa Fluor 430 conjugate. This highlights the potential for the molecular environment to significantly influence the dye's performance. Researchers should consider empirically testing the brightness of AF430 conjugates in their specific application.
-
Spectral Overlap: The choice of dye will also depend on the other fluorophores being used in a multicolor experiment. The large Stokes shift of AF430 can be advantageous in minimizing bleed-through into adjacent channels.
Experimental Protocols
Protein Labeling with this compound
This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and the desired degree of labeling.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column (e.g., desalting column)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the this compound in DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired molar excess of dye to protein. A molar excess of 10-20 fold is a common starting point.
-
Slowly add the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the dye (~430 nm). The DOL is the average number of dye molecules conjugated to each protein molecule.
-
Mandatory Visualization
Caption: Workflow for protein labeling with this compound.
Caption: Chemical reaction of this compound with a primary amine.
References
A Head-to-Head Comparison of Amine-Reactive Dyes: AF430 NHS Ester in the Spotlight
For researchers, scientists, and drug development professionals navigating the vibrant landscape of fluorescent labeling, the choice of an amine-reactive dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of AF430 NHS ester with other popular amine-reactive dyes, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.
This guide will delve into the key performance characteristics of this compound and its counterparts, focusing on their spectral properties, conjugation efficiency, and photostability. By presenting quantitative data in easily digestible tables and providing detailed experimental methodologies, we aim to empower researchers to make informed decisions for their fluorescence-based assays.
Core Principles of Amine-Reactive Labeling
Amine-reactive dyes, most commonly available as N-hydroxysuccinimide (NHS) esters, are widely used to fluorescently label proteins and other biomolecules.[1] The fundamental principle involves the reaction of the NHS ester with primary amines (-NH2), which are predominantly found on the N-terminus of polypeptide chains and the side chains of lysine (B10760008) residues.[1] This reaction, which is most efficient at a slightly alkaline pH (typically 8.3-8.5), results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule.[1]
It is crucial to use buffers that are free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye, thereby reducing labeling efficiency.[1]
At a Glance: Key Performance Indicators
To facilitate a clear and concise comparison, the following table summarizes the key photophysical properties of this compound alongside other commonly used amine-reactive dyes.
| Fluorophore | Reactive Group | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| This compound | NHS Ester | ~430 | ~542 | 15,955 | 0.23 | 3,670 |
| FITC (Fluorescein isothiocyanate) | Isothiocyanate | ~495 | ~518 | 68,000 | 0.92 | 62,560 |
| Alexa Fluor™ 488 NHS Ester | NHS Ester | ~495 | ~519 | 73,000 | 0.92 | 67,160 |
| DyLight™ 405 NHS Ester | NHS Ester | ~400 | ~420 | 30,000 | N/A | N/A |
| Cy®3 NHS Ester | NHS Ester | ~550 | ~570 | 150,000 | 0.15 | 22,500 |
| Cy®5 NHS Ester | NHS Ester | ~650 | ~670 | 250,000 | 0.20 | 50,000 |
Note: Data compiled from multiple sources.[1][2][3] Quantum yield and extinction coefficients can vary depending on the solvent and conjugation state.
In-Depth Comparison: Performance Metrics
Conjugation Efficiency and Degree of Labeling (DOL)
The efficiency of the labeling reaction and the resulting degree of labeling (DOL) — the average number of dye molecules per protein molecule — are critical parameters that influence the performance of the final conjugate. An optimal DOL is crucial; too low a DOL results in a dim signal, while an excessively high DOL can lead to self-quenching of the fluorophore and potential disruption of the protein's function.[4][5] For most antibody applications, a DOL of 2-10 is considered ideal.[4]
While direct, side-by-side quantitative comparisons of conjugation efficiency under identical conditions are not extensively published, the reactivity of NHS esters is generally considered to be high, leading to efficient labeling.[1] The stability of the resulting amide bond is also superior to the thiourea (B124793) bond formed by isothiocyanates like FITC.[6]
Photostability
Photostability, the resistance of a fluorophore to photochemical destruction upon exposure to light, is a paramount consideration for fluorescence microscopy and other applications requiring prolonged or intense illumination.
Qualitative assessments indicate that AF430, a coumarin-based dye, exhibits moderate photostability. In contrast, rhodamine derivatives like Alexa Fluor™ 488 are known for their high photostability.[7] FITC is notoriously prone to rapid photobleaching.[7]
Experimental Protocols
To ensure reproducible and comparable results, detailed experimental protocols are essential. Below are standardized procedures for protein labeling with NHS esters and for determining the degree of labeling.
General Protocol for Protein Labeling with an Amine-Reactive Dye
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.
Materials:
-
Protein of interest (e.g., IgG antibody)
-
Amine-reactive fluorescent dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size-exclusion chromatography column)
-
Spectrophotometer
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of any primary amines.[1]
-
Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.[1]
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with an appropriate buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.[1]
Protocol for Determining the Degree of Labeling (DOL)
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max) using a spectrophotometer.[4][8]
-
Calculate the concentration of the protein using the following formula:
-
Calculate the concentration of the dye using the following formula:
-
Dye Concentration (M) = A_max / ε_dye
-
Where ε_dye is the molar extinction coefficient of the dye at its A_max.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Applications in Signaling Pathway Analysis
Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying key proteins in cellular signaling pathways. Below are examples of how these reagents can be applied to study the Epidermal Growth Factor Receptor (EGFR) and T-cell activation pathways.
EGFR Signaling Pathway
The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers.[10] Fluorescently labeled antibodies against EGFR and its downstream targets can be used in immunofluorescence microscopy to visualize receptor internalization and the activation of signaling cascades upon ligand binding.[10][13]
T-Cell Activation Pathway
T-cell activation is a cornerstone of the adaptive immune response, initiated by the interaction of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC).[6][14] Flow cytometry, utilizing a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD69, CD25), is a powerful technique to dissect the complex process of T-cell activation and differentiation.[6][15]
Conclusion
The selection of an amine-reactive dye is a multifaceted decision that requires careful consideration of the specific experimental needs. This compound, with its unique spectral properties, offers a valuable option for multicolor applications. However, for experiments demanding the highest photostability and brightness in the green spectrum, dyes like Alexa Fluor™ 488 NHS Ester may be more suitable. By understanding the comparative performance of these dyes and employing standardized protocols, researchers can optimize their labeling strategies and achieve reliable, high-quality data in their fluorescence-based studies.
References
- 1. Antibody Binding Assays | Sartorius [sartorius.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Analysis Using AlexaFluor 488 Succinimidyl Ester and Capillary Electrophoresis with Laser-Induced Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Experimentally Determining the Labeling Efficiency of AF430 NHS Ester and a Comparison with Alternative Fluorophores
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research. The efficiency of this labeling, often expressed as the Degree of Labeling (DOL), is a critical parameter that dictates the success of downstream applications. This guide provides a detailed experimental protocol for determining the labeling efficiency of AF430 NHS ester and offers a comparative overview of its photophysical properties against other commonly used fluorescent dyes.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye extends beyond just its emission color. Factors such as brightness (a combination of molar extinction coefficient and quantum yield) and photostability are paramount for generating high-quality, reproducible data. While direct experimental comparisons of labeling efficiency under identical conditions are not always publicly available, a comparison of the key photophysical properties provides a strong foundation for selecting the appropriate dye for a specific application.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| AF430 | ~433 | ~541 | ~16,000 | ~0.9 | ~14,400 |
| FITC (Fluorescein) | ~494 | ~518 | ~73,000 | ~0.50 | ~36,500 |
| Alexa Fluor 488 | ~495 | ~519 | >65,000 | 0.92 | >59,800 |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | ~22,500 |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | ~0.10 | ~15,000 |
| Rhodamine B | ~543 | ~580 | ~106,000 | 0.31 - 0.7 | ~32,860 - 74,200 |
Note: Quantum yield and, consequently, brightness can be highly dependent on the local environment and conjugation to a biomolecule. The values presented here are for the free dye and serve as a general comparison.
Experimental Protocol: Determining the Degree of Labeling (DOL) of this compound
This protocol outlines the steps to label a protein with this compound and subsequently determine the labeling efficiency.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a known concentration (typically 1-10 mg/mL).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction. Dialyze the protein against the reaction buffer if necessary.
-
Determine the accurate concentration of the protein solution using a spectrophotometer at 280 nm and the protein's molar extinction coefficient.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL. NHS esters are moisture-sensitive.
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of dye to protein. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute). Alternatively, dialysis can be used to remove the free dye. Complete removal of free dye is crucial for accurate DOL determination.[1]
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of AF430 (~433 nm, Aₘₐₓ). Dilute the conjugate solution if the absorbance values are too high to ensure they are within the linear range of the spectrophotometer.
-
-
Calculation of the Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each protein molecule. It is calculated using the following formulas:
-
Protein Concentration (M):
Where:
-
A₂₈₀ = Absorbance of the conjugate at 280 nm.
-
Aₘₐₓ = Absorbance of the conjugate at the dye's maximum absorbance wavelength (~433 nm for AF430).
-
CF₂₈₀ = Correction factor for the dye's absorbance at 280 nm. For AF430, this is approximately 0.11.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Dye Concentration (M):
-
Degree of Labeling (DOL):
-
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical reaction, the following diagrams are provided.
Caption: Workflow for determining the Degree of Labeling (DOL).
Caption: NHS ester reaction with a primary amine on a protein.
References
Long-Term Stability of AF430 NHS Ester Labeled Proteins in Storage: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing fluorescently labeled proteins, ensuring the long-term stability of these conjugates is paramount for reproducible and reliable experimental outcomes. The choice of fluorescent dye and the storage conditions can significantly impact the shelf-life of a labeled protein, affecting both its fluorescence intensity and biological activity. This guide provides a comparative overview of the long-term storage stability of proteins labeled with AF430 NHS ester and other commonly used fluorescent dyes. While direct long-term stability data for AF430 conjugates is limited in publicly available resources, this guide synthesizes available information for comparable dyes and outlines best practices and protocols for assessing stability.
Comparison of Long-Term Stability of Common Amine-Reactive Dyes
The stability of a labeled protein is influenced by the dye's intrinsic properties, the protein itself, and the storage conditions. The following table summarizes the reported and inferred long-term stability of proteins labeled with AF430 and other common fluorescent dyes. It is crucial to note that the stability of any specific conjugate should be empirically validated.
| Feature | This compound | Alexa Fluor 488 NHS Ester | FITC (Fluorescein Isothiocyanate) | DyLight 488 NHS Ester |
| Dye Class | Coumarin (B35378) | Alexa Fluor (Rhodamine derivative) | Fluorescein | DyLight |
| Storage Temperature | -20°C to -80°C (recommended) | 4°C (short-term), -20°C to -80°C (long-term)[1] | 4°C or -20°C[2] | 2-8°C (lyophilized)[3] |
| Reported Stability | Data not readily available. Stability is expected to be influenced by the coumarin core structure. | Stable for at least 6 months at 4°C.[1] For longer storage, aliquoting and freezing at -20°C is recommended.[1] | Lyophilized conjugates can be stable for over 3 years at various temperatures (-20°C, 4-5°C, 25°C).[2][4] In liquid form, stability is maintained for over 3 years at 4-5°C and -20°C.[2][4] | Lyophilized conjugates are stable for a minimum of 1 year at 2-8°C.[3] |
| Key Considerations | As a coumarin dye, photostability may be moderate. Long-term storage data is needed for a definitive conclusion. | High photostability and pH insensitivity contribute to its reliability in storage.[5] | Prone to photobleaching and its fluorescence is pH-sensitive, which can affect stability if the storage buffer pH shifts. | Offers high fluorescence intensity and photostability.[6] Stable over a wide pH range (4.0-9.0).[6][7] |
| Storage Buffer | Amine-free buffer (e.g., PBS), pH 7.2-7.8, with cryoprotectants like glycerol (B35011) for frozen storage. | Amine-free buffer, pH 7.2-7.8. Avoid repeated freeze-thaw cycles.[1] | Amine-free buffer, pH 7.2-7.8. Protect from light.[8] | Rehydration in recommended buffers is crucial for stability.[3] |
Experimental Protocols
To ensure the longevity and performance of fluorescently labeled proteins, standardized protocols for labeling and stability assessment are essential.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol provides a general procedure for conjugating an amine-reactive NHS ester dye to a protein.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.5)
-
NHS ester of the fluorescent dye (e.g., this compound)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., size-exclusion chromatography)
-
Storage buffer (e.g., PBS with 0.02% sodium azide (B81097) and/or a cryoprotectant)
Procedure:
-
Prepare the Protein: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[9]
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[10]
-
Labeling Reaction: Add the dissolved dye to the protein solution. The molar ratio of dye to protein will need to be optimized for your specific protein and desired degree of labeling, but a starting point is often a 10- to 20-fold molar excess of the dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle stirring or rocking can improve conjugation efficiency.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's maximum absorbance wavelength and at 280 nm for the protein.
-
Storage: Store the purified, labeled protein in a suitable storage buffer at 4°C for short-term use or in aliquots at -20°C or -80°C for long-term storage.[1] Protect from light.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of fluorescent antibody conjugates stored under various conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Stability of fluorescent antibody conjugates stored under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thermofisher.com [thermofisher.com]
- 6. DyLight conjugated secondary antibodies | Abcam [abcam.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. criver.com [criver.com]
- 9. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bidmc.org [bidmc.org]
A Comparative Guide to NHS Esters for Oligonucleotide Conjugation
For Researchers, Scientists, and Drug Development Professionals
N-hydroxysuccinimide (NHS) esters are among the most widely used reagents for the covalent modification of oligonucleotides, enabling the attachment of various labels, reporters, and functional moieties.[1][2] This guide provides a comparative overview of different NHS esters, offering insights into their performance, stability, and suitability for various applications in research and drug development.
Principles of NHS Ester Conjugation
The conjugation of NHS esters to oligonucleotides relies on the reaction between the NHS ester and a primary aliphatic amine.[1] This amine is typically introduced into the oligonucleotide during synthesis using an amino-modifier. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1]
This labeling strategy is highly effective for oligonucleotides modified with amine groups at the 5'-terminus, 3'-terminus, or internally.[1]
Comparative Analysis of NHS Esters
While the fundamental reaction mechanism is conserved, the specific structure of the NHS ester can significantly influence the conjugation efficiency, stability, and properties of the final conjugate. Key differentiating features include the presence of a sulfo group, the length and nature of the spacer arm, and the attached functional group.
Due to a lack of direct quantitative comparative studies in the available literature, the following table provides a qualitative comparison of common NHS ester types based on established chemical principles and product information.
| Feature | Standard NHS Ester | Sulfo-NHS Ester | NHS Ester with PEG Linker | NHS Ester with Alkyl Linker |
| Solubility | Soluble in organic solvents (DMSO, DMF)[3] | Water-soluble[3][4] | Can enhance water solubility | Increases hydrophobicity |
| Reactivity in Aqueous Buffer | Prone to hydrolysis[1][3] | Generally more stable to hydrolysis than standard NHS esters[3] | May exhibit altered reaction kinetics | Longer, hydrophobic chains may be slower to react[1] |
| Membrane Permeability of Conjugate | Dependent on the conjugated molecule | Generally membrane-impermeable[3] | Can influence permeability | Longer chains can enhance membrane permeability |
| Potential for Steric Hindrance | Can be a factor with bulky labels | Similar to standard NHS esters | Longer linkers can reduce steric hindrance | Shorter linkers may lead to more steric hindrance[5] |
| Applications | General oligonucleotide labeling | Labeling in aqueous buffers without organic co-solvents, cell surface labeling | Improving solubility and reducing aggregation of conjugates | Probing hydrophobic interactions, enhancing cell uptake |
Key Performance Characteristics & Experimental Considerations
Several factors critically impact the success of an NHS ester conjugation reaction:
-
pH: The reaction is highly pH-dependent. An optimal pH range of 8.3-8.5 is recommended to ensure the primary amine is deprotonated and available for reaction, while minimizing the hydrolysis of the NHS ester.[4][6]
-
Buffer Choice: Non-nucleophilic buffers such as sodium bicarbonate or sodium borate (B1201080) are essential to avoid competing reactions.[1] Buffers containing primary amines, like Tris, are generally not recommended.
-
NHS Ester Stability: NHS esters are susceptible to hydrolysis in aqueous environments.[1][3] They should be stored in a desiccated environment and dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use.[3]
-
Molar Excess: A molar excess of the NHS ester (typically 5-10 fold) is used to drive the reaction to completion and outcompete hydrolysis.[1][7]
-
Purification: Removal of unreacted NHS ester and byproducts is crucial. Common purification methods include size-exclusion chromatography (e.g., desalting columns), ethanol (B145695) precipitation, and high-performance liquid chromatography (HPLC).[8][9][10][11][12]
Experimental Protocols
Below are detailed methodologies for a typical NHS ester conjugation to an amine-modified oligonucleotide and subsequent purification.
General NHS Ester Conjugation Protocol
This protocol is adapted from established procedures for labeling amine-modified oligonucleotides.[1][7][9]
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of choice
-
Anhydrous DMSO or DMF
-
0.1 M Sodium Bicarbonate buffer (pH 8.5) or 0.1 M Sodium Borate buffer (pH 8.5)[6]
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the chosen conjugation buffer to a final concentration of 0.3-0.8 mM.[9]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of approximately 14 mM.[9] The exact concentration may vary depending on the molecular weight of the NHS ester.
-
Conjugation Reaction:
-
Purification: Proceed immediately to purification to separate the conjugated oligonucleotide from excess NHS ester and reaction byproducts.
Purification Protocol: Size-Exclusion Chromatography (Desalting)
This method is suitable for removing small molecules like unreacted NHS esters and salts.[7]
Materials:
-
Desalting column (e.g., Glen Gel-Pak™ or equivalent)
-
Nuclease-free water or appropriate buffer
-
Collection tubes
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with nuclease-free water or the desired buffer according to the manufacturer's instructions.
-
Load the Sample: Carefully load the entire conjugation reaction mixture onto the equilibrated column.
-
Elute the Conjugate: Elute the sample with nuclease-free water or buffer. The conjugated oligonucleotide, being larger, will elute first.
-
Collect Fractions: Collect the fractions containing the purified oligonucleotide conjugate. The success of the separation can be monitored by UV-Vis spectrophotometry if the label has a distinct absorbance.
Visualizing the Process
To aid in the understanding of the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: Chemical pathway of NHS ester conjugation with an amine-modified oligonucleotide.
Caption: Experimental workflow for NHS ester-oligonucleotide conjugation.
Caption: Decision tree for selecting an appropriate NHS ester.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Influence of Linker Length on Ligase-Catalyzed Oligonucleotide Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. ymc.eu [ymc.eu]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AF430 NHS Ester
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like AF430 NHS ester is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound, a fluorescent dye commonly used for labeling biomolecules. Adherence to these procedures is essential to mitigate potential hazards and ensure compliance with institutional and regulatory standards.
It is imperative to obtain and consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information and disposal recommendations for the particular formulation of this compound in use.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Work Area | A certified chemical fume hood. |
II. Deactivation of Reactive this compound
The N-hydroxysuccinimidyl (NHS) ester moiety of this compound is reactive towards primary amines. While this reactivity is useful for labeling, it should be neutralized before disposal. This is achieved through hydrolysis, which converts the reactive ester to a less reactive carboxylic acid.
-
For Aqueous Solutions:
-
Ensure the pH of the aqueous waste solution containing this compound is between 7.0 and 8.5. If the solution is acidic, adjust the pH by adding a sodium bicarbonate solution.
-
Allow the solution to stand at room temperature for a minimum of 4 hours (or overnight) to ensure complete hydrolysis of the NHS ester.[1]
-
-
For Concentrated Solutions in Organic Solvents (e.g., DMSO, DMF):
-
Do not attempt to hydrolyze concentrated solutions directly in organic solvents. These solutions should be treated as hazardous chemical waste and disposed of according to the procedures outlined in the following sections.
-
III. Disposal Procedures for Different Waste Streams
All waste generated from the use of this compound should be considered chemical waste and must be segregated from regular trash.
-
Do Not Dispose in Regular Trash: Solid powder of this compound should never be disposed of in the regular trash.[1]
-
Collection: The original vial containing the unused or expired product should be placed in a designated hazardous chemical waste container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".
Table 2: Disposal of Liquid this compound Waste
| Waste Type | Disposal Procedure |
| Concentrated Solutions (in DMSO, DMF, etc.) | 1. Collect all concentrated stock solutions in a sealed, labeled hazardous waste container. 2. Never pour concentrated solutions down the drain. Organic solvents like DMSO and DMF are not suitable for sewer disposal. 3. The first rinse of any glassware that contained concentrated solutions must be collected as hazardous waste.[1][2] |
| Deactivated (Hydrolyzed) Aqueous Solutions | 1. Even after deactivation, it is best practice to collect all aqueous waste containing the dye as chemical waste.[1] 2. Transfer the hydrolyzed solution to a designated aqueous hazardous waste container. 3. Do not dispose of dilute solutions down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department. |
-
Collection: All contaminated solid waste, including pipette tips, gloves, and paper towels, should be collected in a designated container for solid hazardous waste.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.
IV. Waste Management and Final Disposal
-
Waste Containers: Use waste containers that are in good condition, compatible with the chemical waste, and have a secure lid.
-
Labeling: All hazardous waste containers must be properly labeled with their contents.
-
Storage: Store all hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Diagrams
Caption: Workflow for the proper disposal of this compound.
Caption: Deactivation of this compound via hydrolysis.
References
Essential Safety and Operational Guide for Handling AF430 NHS Ester
For researchers, scientists, and drug development professionals utilizing AF430 NHS ester, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent dye in the laboratory.
Physicochemical and Spectral Properties
This compound is a yellow, hydrophilic fluorescent dye commonly used for labeling primary and secondary amines in biomolecules such as proteins and oligonucleotides.[1][2][3][4] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₂F₃N₃O₉S | [3] |
| Molecular Weight | 701.75 g/mol | [1] |
| CAS Number | 467233-94-9 | [1][3] |
| Appearance | Yellow powder | [1] |
| Excitation Maximum (λex) | 430 nm | [1][3] |
| Emission Maximum (λem) | 542 nm | [1][3] |
| Solubility | Good in water, DMF, and DMSO | [1][2] |
Personal Protective Equipment (PPE)
Due to the potential hazards associated with NHS esters and fluorescent dyes, appropriate personal protective equipment must be worn at all times.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double gloving is recommended. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Body Protection | Lab Coat | A long-sleeved laboratory coat. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or a fume hood to avoid inhalation of the powder. |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound and ensure laboratory safety.
| Aspect | Procedure | Reference |
| Storage of Solid | Store at -20°C in the dark. Keep desiccated. | [1][2] |
| Storage of Solution | Prepare stock solutions in anhydrous DMSO or DMF. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. | |
| Handling | Allow the vial to warm to room temperature before opening to prevent moisture condensation. Handle in a well-ventilated area or fume hood. Avoid creating dust. | |
| Transportation | Can be transported at room temperature for up to 3 weeks. | [1][2] |
Experimental Protocol: Protein Labeling
This protocol provides a general procedure for labeling proteins with this compound. Optimization may be required for specific proteins.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare Protein Solution: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) in an amine-free buffer.
-
Prepare this compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.
-
Labeling Reaction:
-
Add the labeling buffer to the protein solution to adjust the pH to 8.3-8.5.
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
-
Purification:
-
Remove the unreacted dye and byproducts by passing the reaction mixture through a gel filtration column or by dialysis against an appropriate buffer.
-
Collect the labeled protein fractions.
-
-
Storage: Store the labeled protein at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
Disposal Plan
All waste generated from the handling and use of this compound must be disposed of as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Unused this compound powder should be disposed of in its original container, placed within a secondary sealed container, and labeled as hazardous chemical waste. |
| Liquid Waste | All solutions containing this compound (including reaction mixtures and instrument waste) must be collected in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
| Contaminated Materials | All materials that have come into contact with this compound (e.g., pipette tips, gloves, lab coats) should be collected in a designated hazardous waste bag. |
Workflow and Safety Relationships
The following diagrams illustrate the key workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
